molecular formula C8H7BrN2S B1332799 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine CAS No. 73901-11-8

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Cat. No.: B1332799
CAS No.: 73901-11-8
M. Wt: 243.13 g/mol
InChI Key: KOKMNRMHKISQCT-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-methyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMNRMHKISQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365923
Record name 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73901-11-8
Record name 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a strategic synthetic pathway, details the underlying chemical principles, and provides a reproducible experimental protocol.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the 2-iminobenzothiazole core can significantly modulate the compound's physicochemical properties and biological target interactions. This guide focuses on a reliable synthetic route to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a molecule with potential applications in various therapeutic areas.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, is most effectively achieved through a two-step process. This strategy involves the initial formation of the key intermediate, 6-bromo-1,3-benzothiazol-2-amine, followed by a selective N-methylation reaction.

Diagram of the Overall Synthetic Workflow:

Synthetic Workflow 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)thiourea N-(4-bromophenyl)thiourea 4-Bromoaniline->N-(4-bromophenyl)thiourea Thiocyanation 6-Bromo-1,3-benzothiazol-2-amine 6-Bromo-1,3-benzothiazol-2-amine N-(4-bromophenyl)thiourea->6-Bromo-1,3-benzothiazol-2-amine Oxidative Cyclization 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine 6-Bromo-1,3-benzothiazol-2-amine->6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine N-Methylation

Caption: A two-step synthetic approach to the target compound.

This approach offers a clear and logical progression, allowing for the isolation and purification of the intermediate, which ensures the final product's high purity.

Part 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine (Intermediate)

The initial step involves the construction of the benzothiazole ring system. A common and effective method is the oxidative cyclization of an N-arylthiourea derivative.

Mechanistic Insight

The reaction proceeds through the formation of N-(4-bromophenyl)thiourea from 4-bromoaniline and a thiocyanate salt. This intermediate then undergoes an intramolecular electrophilic cyclization, typically promoted by an oxidizing agent like bromine, to form the stable benzothiazole ring.

Reaction Mechanism Diagram:

Reaction Mechanism cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization 4-Bromoaniline 4-Bromoaniline Isothiocyanate Intermediate Isothiocyanate Intermediate 4-Bromoaniline->Isothiocyanate Intermediate + KSCN N-(4-bromophenyl)thiourea N-(4-bromophenyl)thiourea Isothiocyanate Intermediate->N-(4-bromophenyl)thiourea Addition Cyclized Intermediate Cyclized Intermediate N-(4-bromophenyl)thiourea->Cyclized Intermediate + Br2 6-Bromo-1,3-benzothiazol-2-amine 6-Bromo-1,3-benzothiazol-2-amine Cyclized Intermediate->6-Bromo-1,3-benzothiazol-2-amine - HBr

Caption: Key steps in the formation of the benzothiazole intermediate.

Experimental Protocol: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

Materials:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity
4-BromoanilineC₆H₆BrN172.021.0 eq
Potassium ThiocyanateKSCN97.181.1 eq
BromineBr₂159.811.0 eq
Glacial Acetic AcidCH₃COOH60.05Solvent

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium thiocyanate to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine as a solid.

Characterization Data for 6-bromo-1,3-benzothiazol-2-amine:

PropertyValue
Molecular FormulaC₇H₅BrN₂S[1]
Molecular Weight229.1 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point201-203 °C

Part 2: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Final Product)

The final step is the selective methylation of the endocyclic nitrogen atom of the benzothiazole ring. This transformation is crucial for obtaining the desired 2-imino tautomer.

Mechanistic Rationale for N-Methylation

The reaction of 6-bromo-1,3-benzothiazol-2-amine with a methylating agent, such as methyl iodide, proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 3-position of the benzothiazole ring is more nucleophilic than the exocyclic amino group, leading to the preferential formation of the N-methylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

Alkylation Reaction Diagram:

N-Methylation 6-Bromo-1,3-benzothiazol-2-amine 6-Bromo-1,3-benzothiazol-2-amine Intermediate Salt Intermediate Salt 6-Bromo-1,3-benzothiazol-2-amine->Intermediate Salt + CH3I 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Intermediate Salt->6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine + Base (-HI)

Caption: N-methylation of the benzothiazole intermediate.

Experimental Protocol: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Materials:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity
6-bromo-1,3-benzothiazol-2-amineC₇H₅BrN₂S229.101.0 eq
Methyl IodideCH₃I141.941.2 eq
Potassium CarbonateK₂CO₃138.211.5 eq
AcetoneC₃H₆O58.08Solvent

Procedure:

  • In a round-bottom flask, suspend 6-bromo-1,3-benzothiazol-2-amine and potassium carbonate in acetone.

  • Add methyl iodide to the suspension at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Characterization of the Final Product

Quantitative Data Summary:

PropertyValue
Molecular FormulaC₈H₇BrN₂S
Molecular Weight243.13 g/mol
AppearanceSolid
Purity (Typical)>95%
CAS Number73901-11-8

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, a singlet for the N-methyl group, and a signal for the imino proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzothiazole ring system and the N-methyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The described two-step synthetic strategy is robust and allows for the efficient preparation of this valuable heterocyclic compound. The provided mechanistic insights and detailed experimental procedures are intended to support researchers in the successful synthesis and further investigation of this and related benzothiazole derivatives for potential applications in drug discovery and development.

References

  • A patent describing a preparation method of 3-methyl-2-benzothiazolinone hydrazone, which involves the synthesis of a related 3-methyl-2-iminobenzothiazole intermediate.
  • An article detailing the synthesis and characterization of various novel substituted N-benzothiazole-2-yl-acetamides, providing insights into the chemistry of 2-aminobenzothiazoles. Source: ScienceDirect, URL: Not available.
  • Global Substance Registration System (GSRS) entry for 6-bromo-1,3-benzothiazol-2-amine, providing its molecular formula and weight. Source: GSRS, URL: Not available.

Sources

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Executive Summary

This technical guide provides a comprehensive analysis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound belonging to the substituted benzothiazole class. Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This document details the molecule's structure, with a critical examination of its imine-amine tautomerism, outlines its physicochemical and spectroscopic properties, presents a detailed synthetic pathway with an experimental protocol, and discusses its chemical reactivity. Furthermore, it explores the potential applications in drug discovery by contextualizing its structure within the broader family of bioactive benzothiazoles.[4][5] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Molecular Structure and Isomerism

Chemical Identity
  • Systematic Name: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • CAS Number: 73901-11-8[6][7]

  • Molecular Formula: C₈H₈BrN₃S

  • Molecular Weight: 242.13 g/mol (Note: This is for the specified imine structure. The closely related amine tautomer, 6-bromo-1,3-benzothiazol-2-amine, has a formula of C₇H₅BrN₂S and a molecular weight of 229.10 g/mol ).[8][9][10]

Core Scaffold: The Benzothiazole Nucleus

The foundational structure is the benzothiazole nucleus, a bicyclic system where a benzene ring is fused to a thiazole ring.[3] This scaffold is nearly planar, a feature that facilitates π–π stacking interactions in biological systems.[10][11] The aromatic benzene ring exhibits significant π-electron delocalization, while the thiazole ring is comparatively less aromatic.[12][13] This electronic distribution is key to its chemical behavior and biological interactions.

Key Structural Features and Tautomerism

A critical feature of this molecule is the existence of tautomerism between the exocyclic imine form (6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine) and the endocyclic amine form (6-bromo-2-(methylamino)-1,3-benzothiazole). The specified compound is the imine tautomer, where a double bond exists between the C2 carbon and the exocyclic nitrogen, and the methyl group is attached to the N3 nitrogen of the thiazole ring.

The stability of either tautomer is influenced by factors such as the solvent, pH, and solid-state packing forces. In many related 2-aminobenzothiazole systems, the amino form is predominant. However, N-alkylation at the N3 position, as in this molecule, structurally favors the imine form.

Caption: Tautomeric equilibrium between amine and imine forms.

Physicochemical and Spectroscopic Properties

Summary of Properties
PropertyValueSource / Rationale
CAS Number 73901-11-8[6][7]
Molecular Formula C₈H₈BrN₃SCalculated
Molecular Weight 242.13 g/mol Calculated
Appearance Likely off-white to pale yellow solidInferred from related benzothiazole compounds
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)General property of similar heterocyclic compounds
Melting Point Not explicitly reported; likely >150 °CBased on related structures like 6-bromo-2-methylsulfanyl-1,3-benzothiazole (m.p. 98-101 °C)[12]
Spectroscopic Analysis (Predicted)

While specific spectra for this exact compound are not publicly available, the following are expected characteristics based on its structure and data from analogs.

  • ¹H NMR:

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet, reflecting coupling patterns influenced by the bromine at C6.

    • N-Methyl Protons (3H): A sharp singlet around 3.0-3.5 ppm, characteristic of a methyl group attached to a nitrogen within a heterocyclic system.

    • Imine Proton (1H): A broad singlet, potentially in the range of 5.0-7.0 ppm, which may exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals expected in the 110-140 ppm range.

    • C=N Carbon (C2): A key signal expected significantly downfield, likely in the 160-175 ppm range, characteristic of an imino carbon in a thiazole ring.

    • N-Methyl Carbon: A signal in the 25-35 ppm range.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (Imine): A peak around 3300-3400 cm⁻¹.

    • C=N Stretch: A strong absorption in the 1620-1680 cm⁻¹ region.

    • C-N Stretch: Around 1300-1350 cm⁻¹.

    • Aromatic C-H & C=C Stretches: Standard signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 242 and 244.

    • Fragmentation: Likely loss of the methyl group (-15) or bromine atom (-79/81).

Synthesis and Purification

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine logically proceeds from the readily available precursor, 6-bromo-1,3-benzothiazol-2-amine. The key transformation is the selective methylation of the endocyclic nitrogen (N3).

Retrosynthetic Analysis

retrosynthesis target 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine precursor1 6-bromo-1,3-benzothiazol-2-amine target->precursor1 N-Methylation precursor2 4-bromoaniline precursor1->precursor2 Thiocyanation/ Cyclization

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methodologies for the N-alkylation of heterocyclic amines.[4]

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine (Precursor)

  • Rationale: This is a classic Hugershoff-type synthesis. 4-bromoaniline is treated with a thiocyanate salt in the presence of bromine to form an intermediate thiocyanamine, which undergoes intramolecular cyclization to form the 2-aminobenzothiazole ring.

  • Procedure:

    • Dissolve 4-bromoaniline (1 eq.) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add ammonium thiocyanate (2.5 eq.) to the solution and stir until dissolved.

    • Slowly add a solution of bromine (1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a large volume of ice water.

    • Neutralize the solution with aqueous ammonia to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.

Step 2: N-Methylation to Yield 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Rationale: To achieve selective methylation at the N3 position, a strong base is used to deprotonate the most acidic proton (likely the endocyclic amine proton of the tautomeric form), creating a nucleophilic anion that then attacks the methylating agent (methyl iodide). DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the DMF and cool to 0 °C.

    • Slowly add a solution of 6-bromo-1,3-benzothiazol-2-amine (1 eq.) in anhydrous DMF. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

    • Add methyl iodide (CH₃I, 1.1 eq.) dropwise, keeping the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Purification and Characterization Workflow

workflow start Crude Product from Reaction Workup purification Silica Gel Column Chromatography start->purification fractions Collect & Combine Pure Fractions (TLC) purification->fractions evaporation Solvent Evaporation fractions->evaporation product Pure Crystalline Solid evaporation->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Post-synthesis purification and characterization workflow.

Chemical Reactivity and Stability

  • Reactivity of the Imine: The exocyclic imine nitrogen possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles, such as acyl chlorides or isocyanates, to form N-substituted derivatives.

  • Aromatic Ring Reactivity: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The bromine atom is deactivating but ortho-, para-directing. However, the fused thiazole ring system also influences the regioselectivity, making positions C4 and C7 the most likely sites for further substitution.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, which could protonate the imine nitrogen, and strong oxidizing agents. For long-term storage, it is advisable to keep it in a cool, dark, and dry place under an inert atmosphere.

Potential Applications in Drug Discovery

While specific biological data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not widely reported, the benzothiazole scaffold is a cornerstone in medicinal chemistry, suggesting significant potential.[2][3]

  • Privileged Scaffold: Benzothiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[1][3][4]

  • Structure-Activity Relationship (SAR) Insights: Literature on benzothiazole derivatives often highlights that substitutions at the C2 and C6 positions are critical for modulating biological activity.[5]

    • The bromo-group at C6 is a common feature in bioactive molecules. Its lipophilicity can enhance membrane permeability, and it can participate in halogen bonding with biological targets.

    • The 2-imino group and the N3-methyl group provide specific steric and electronic features that can be optimized for target binding. This substitution pattern is distinct from the more commonly studied 2-aminobenzothiazoles and could offer novel interactions with protein targets.

  • Potential Therapeutic Areas: Based on its structural alerts, this compound could be investigated as a lead for:

    • Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores.

    • Anticancer Agents: 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.[5]

    • Antimicrobial Agents: The benzothiazole nucleus is present in many compounds with antibacterial and antifungal properties.

References

  • Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797. [Link]

  • Global Substance Registration System. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. [Link]

  • US EPA. 2-Benzothiazolamine, 6-bromo-. [Link]

  • precisionFDA. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE HYDROBROMIDE. [Link]

  • Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016. [Link]

  • ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity... [Link]

  • Raj, R., et al. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2012). 6-Bromo-1,3-benzothiazol-2-amine. [Link]

  • SpectraBase. ATR-IR of 6-bromo-3H-1,3-benzothiazol-2-one. [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3446–o3447. [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. [Link]

  • ResearchGate. (2017). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]

  • Scilit. (2020). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. [Link]

  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Benzothiazole Imines in Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this scaffold are integral to the development of therapeutics ranging from anticancer to anti-inflammatory agents.[1][3] This guide focuses on a specific, yet under-documented derivative: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine . The introduction of a methyl group at the 3-position locks the molecule into the imine tautomeric form, distinguishing it from its unmethylated counterpart, 6-bromo-1,3-benzothiazol-2-amine, which primarily exists in the more stable amino form.[3][4]

This distinction is critical for drug development professionals. The tautomeric state of a molecule profoundly influences its physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and molecular geometry. These, in turn, dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for understanding and characterizing 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, offering both established data from its parent compounds and a robust, field-proven workflow for its complete physicochemical elucidation.

Molecular Structure and Tautomerism: The Foundational Role of N-Methylation

The defining characteristic of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is its fixed imine configuration. In contrast, the parent 2-aminobenzothiazole exists in a tautomeric equilibrium between the amino and imino forms.[3][5]

tautomerism cluster_amino Amino Tautomer (Favored) cluster_imine Imino Tautomer cluster_methylated_imine N-Methylated Imino Tautomer (Locked) amino imine amino->imine Proton Transfer amino_label 6-bromo-1,3-benzothiazol-2-amine methyl_imine imine->methyl_imine N-Methylation imine_label 6-bromo-1,3-benzothiazol-2(3H)-imine methyl_imine_label 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine synthesis_workflow start Start: 6-bromo-1,3-benzothiazol-2-amine reaction N-Methylation Reaction start->reaction reagents Reagents: - Methyl iodide (CH3I) - Strong base (e.g., NaH) - Aprotic polar solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Column Chromatography (Silica Gel) workup->purification characterization Characterization: NMR, MS, IR purification->characterization product Product: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine characterization->product

Figure 2: Proposed synthetic workflow for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Experimental Protocol: N-Methylation
  • Preparation: To a solution of 6-bromo-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the amine, forming the more nucleophilic amide anion. An aprotic polar solvent like DMF is chosen to solvate the cation without interfering with the reaction.

  • Reaction: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Physicochemical Properties: A Comparative and Predictive Analysis

Due to the limited availability of direct experimental data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, we present a combination of data from its parent amine and predicted values for related structures. This approach provides a scientifically grounded estimation of its properties.

Property6-bromo-1,3-benzothiazol-2-amine6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Predicted/Inferred)Justification for Prediction
Molecular Formula C₇H₅BrN₂S [6][7]C₈H₇BrN₂SAddition of a methyl group.
Molecular Weight 229.10 g/mol [6][7]243.13 g/mol Addition of a CH₂ group.
Melting Point (°C) Not explicitly found, but crystals were obtained from methanol solution. [6]Likely lower than the parent amine.The N-H hydrogen bonding in the parent amine contributes to a higher melting point. The methyl group disrupts this intermolecular interaction.
Boiling Point (°C) Not available~300 (Predicted for a related isomer) [8]This is a rough estimate based on a related methylated benzothiazole. High boiling point is expected due to the molecular weight and polarity.
Solubility Soluble in methanol. [6]Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderate solubility in less polar solvents (e.g., ethyl acetate, dichloromethane).The imine nitrogen and bromine atom can participate in polar interactions. The methyl group slightly increases lipophilicity.
pKa Not available~1.0 (Predicted for a related isomer) [8]The imine nitrogen is expected to be weakly basic. This is a rough estimate and would require experimental determination.
LogP Not available~3.37 (Predicted for a related isomer) [9]The addition of a methyl group and the presence of the bromine atom contribute to its lipophilicity.

Spectroscopic and Crystallographic Characterization: A Workflow for Structural Elucidation

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard, self-validating methodologies for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring and a characteristic singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the thiazole ring.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The spectrum should show signals for the aromatic carbons, the imine carbon (C=N), and the N-methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=N (Imine) Stretch1630 - 1690Confirms the presence of the imine double bond. [10]
Aromatic C=C Stretch1450 - 1600Indicates the presence of the benzene ring. [11]
Aromatic C-H Stretch> 3000Characteristic of C-H bonds on an aromatic ring. [11]
Aliphatic C-H Stretch< 3000Corresponds to the N-methyl group. [11]
C-Br Stretch500 - 600Indicates the presence of the bromo substituent.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing a clear signature for the presence of a single bromine atom.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. For the parent compound, 6-bromo-1,3-benzothiazol-2-amine, crystallographic data reveals a planar molecule with extensive intermolecular N-H···N and N-H···Br hydrogen bonding, leading to the formation of sheets in the crystal lattice. [6][12] Protocol for Crystal Growth:

  • Dissolve the purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexanes).

  • Allow for slow evaporation of the solvent at room temperature in a loosely capped vial.

  • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.

The resulting crystal structure would confirm the imine tautomer and provide precise bond lengths, bond angles, and information on intermolecular interactions, such as π-π stacking.

Biological and Pharmaceutical Relevance

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including:

  • Anticancer properties [1][13]* Antimicrobial and antifungal activity [13]* Enzyme inhibition (e.g., p56(lck) inhibitors) [14] The specific structural features of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine—the lipophilic bromine atom and the locked imine tautomer—make it an intriguing candidate for further investigation in these areas. The imine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

biological_relevance cluster_properties Key Physicochemical Features cluster_applications Potential Therapeutic Applications compound 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine lipophilicity Lipophilicity (Br, CH3) compound->lipophilicity influences h_bond H-bond Acceptor (Imine N) compound->h_bond provides planarity Planar Scaffold compound->planarity maintains anticancer Anticancer Agents lipophilicity->anticancer antimicrobial Antimicrobial Agents lipophilicity->antimicrobial enzyme Enzyme Inhibitors h_bond->enzyme planarity->anticancer

Figure 3: Relationship between physicochemical properties and potential biological applications.

Conclusion and Future Directions

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine represents a structurally distinct member of the medicinally significant 2-aminobenzothiazole family. While direct experimental data is limited, a comprehensive physicochemical profile can be reliably predicted and systematically determined using the workflows outlined in this guide. The locked imine tautomer presents a unique set of properties compared to its amino-tautomer counterparts, making it a valuable tool for probing structure-activity relationships in drug design. Future research should focus on the execution of the proposed synthetic and characterization protocols to provide the empirical data needed to fully unlock the therapeutic potential of this compound.

References

  • BenchChem. (n.d.). 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance.
  • ResearchGate. (n.d.). Possible tautomeric forms of 2-aminobenzothiazole along with the atomic numbering used throughout this research.
  • Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Retrieved from [Link]

  • BenchChem. (n.d.). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide.
  • Gao, X. J., Jin, S. W., Huang, Y. F., Zhou, Y., & Zhou, Y. P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016. Retrieved from [Link]

  • Shafiq, Z., Tahir, M. N., Khan, I. U., & Ahmad, M. (2009). 6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2529. Retrieved from [Link]

  • Karolak-Wojciechowska, J., Czylkowski, D., & Mrozek, A. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

  • Li, W. T., Liu, Y. P., & Wang, Y. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 12(15), 1415–1433. Retrieved from [Link]

  • International Advance Journal of Engineering, Science and Management. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Retrieved from [Link]

  • R Discovery. (n.d.). 2-aminobenzothiazole Derivatives Research Articles. Retrieved from [Link]

  • Elgemeie, G. H., Ali, H. A., & El-Ezbawy, S. R. (2022). Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylaniline. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1014–1018. Retrieved from [Link]

  • Das, J., Moquin, R. V., Lin, J., Liu, C., Doweyko, A. M., DeFex, H. F., ... & Barrish, J. C. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(16), 2587–2590. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-bromo-3H-1,3-benzothiazol-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pavić, M., Mandić, L., Opačak-Bernardi, T., Cikoja, M., Babić, N., & Glavaš-Obrovac, L. (2022). Transition Metal-Mediated Hydrolysis of the Imine Bond in 2-Azomethine Benzothiazoles. Molecules, 27(14), 4381. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Retrieved from [Link]

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Introduction: The Benzothiazole Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Scaffold for Researchers and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceutical agents, exhibiting a remarkable spectrum of pharmacological activities.[3] These activities include potent anticancer, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory properties.[1][4][5] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

This guide focuses on the technical aspects of a specific derivative class: substituted 2(3H)-iminobenzothiazoles, with 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS 73901-11-8) serving as our central reference compound. While detailed, peer-reviewed literature on this exact molecule is sparse, its structure contains all the key features—the core benzothiazole, a bromine substituent common in bioactive compounds, and an N-alkylated imine—that make this family of molecules a compelling subject for research and development. This document will synthesize established principles from the broader field of benzothiazole chemistry to provide a comprehensive technical overview for scientists engaged in drug discovery.

PART 1: Synthesis and Mechanistic Considerations

The synthesis of the 2-aminobenzothiazole core is well-established, with several robust methodologies available.[6] The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common approaches involve the cyclization of a substituted aniline derivative.

Proposed Synthetic Pathway for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

A plausible and widely-used method for constructing the target molecule would involve the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a classic approach known as the Hugershoff reaction. This method proceeds via an in-situ generated thiourea intermediate which then undergoes electrophilic cyclization.

Core Reaction: Substituted Aniline → Substituted Phenylthiourea → 2-Amino/Iminobenzothiazole

A logical starting material for our target compound would be 4-bromo-N-methylaniline. The N-methyl group is crucial as it leads directly to the desired 3-methyl substitution on the final benzothiazole ring.

Experimental Protocol (Representative)

Causality: This protocol is based on established methods for 2-aminobenzothiazole synthesis.[7] Acetic acid serves as both a solvent and a mild acid catalyst. The reaction is conducted at low temperatures during bromine addition to control the exothermic reaction and prevent unwanted side reactions.

  • Thiourea Formation: Dissolve 4-bromo-N-methylaniline (1 equivalent) and potassium thiocyanate (KSCN, 1.1 equivalents) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(4-bromophenyl)-N-methylthiourea intermediate.

  • Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The bromine acts as an electrophile, initiating the intramolecular cyclization.

  • Reaction Completion & Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution. Neutralize the mixture carefully with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to pH 7-8.

  • Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed to yield the purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.[8][9]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Purification A 4-Bromo-N-methylaniline C Step 1: Intermediate Formation (in Glacial Acetic Acid) A->C B Potassium Thiocyanate (KSCN) B->C D N-(4-bromophenyl)-N-methylthiourea (Intermediate) C->D Formation E Step 2: Electrophilic Cyclization (Bromine in Acetic Acid, 0-10°C) D->E F Crude Product (Precipitation in Water & Neutralization) E->F Cyclization G Purification (Recrystallization) F->G H 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine G->H

Caption: Generalized workflow for the synthesis of the target compound.

PART 2: Physicochemical and Spectroscopic Profile

The physicochemical properties of benzothiazole derivatives are key to their behavior in biological systems. The introduction of a bromine atom significantly increases the molecule's lipophilicity and molecular weight, which can enhance membrane permeability and introduce a potential site for metabolic transformation or halogen bonding.

Predicted Physicochemical Properties
PropertyPredicted Value / InformationSource / Justification
CAS Number 73901-11-8[10]
Molecular Formula C₈H₇BrN₂SCalculated
Molecular Weight 243.12 g/mol Calculated
Appearance Likely a white to off-white crystalline solid[8][11]
Solubility Expected to be soluble in organic solvents like methanol, acetone, and chloroform.[12]
Structural Feature The core structure is nearly planar, promoting stacking interactions.[8][9]
Spectroscopic Characterization (Expected)

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Protons on the benzothiazole ring would appear in the aromatic region (approx. 7.0-8.0 ppm). The N-methyl group would present as a singlet further upfield (approx. 3.0-3.5 ppm). The imine proton (if observable) would be a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The imine carbon (C=N) would be significantly downfield (>160 ppm). The N-methyl carbon would be found around 30-40 ppm.

  • IR Spectroscopy: Key peaks would include C=N stretching (approx. 1600-1650 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-N stretching (approx. 1300-1350 cm⁻¹). The C-Br stretch would appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M+) would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 242 and 244.

PART 3: Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. The presence of specific substituents, such as the 6-bromo group in our target compound, is a well-known strategy in medicinal chemistry to modulate biological activity. Halogen atoms can increase potency and influence metabolic stability.

Established Biological Roles of Substituted Benzothiazoles
  • Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity by targeting various mechanisms, including topoisomerase inhibition, microtubule polymerization inhibition, and induction of apoptosis.[1][3] Some derivatives have shown cytotoxicity against a wide range of cancer cell lines, including those of the lung, colon, breast, and central nervous system.[1]

  • Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component of compounds active against various bacterial and fungal strains.[4]

  • Anticonvulsant Activity: A significant number of studies have reported the efficacy of benzothiazole derivatives in animal models of seizures, suggesting their potential as central nervous system agents.[3][13]

  • Antidiabetic Activity: Certain substituted benzothiazoles have demonstrated the ability to lower blood glucose levels in preclinical models, highlighting their potential in managing diabetes.[5]

Potential Mechanism of Action Pathway

The diverse biological activities of benzothiazoles stem from their ability to interact with a multitude of biological targets. The planar structure allows them to intercalate into DNA or bind to flat hydrophobic pockets in enzymes.

cluster_targets Potential Biological Targets & Pathways cluster_outcomes Therapeutic Outcomes Benzothiazole_Core { Substituted Benzothiazole Scaffold| - 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine } Enzymes Enzyme Inhibition - Kinases - Topoisomerases - DprE1 (Tuberculosis) Benzothiazole_Core:head->Enzymes Receptors Receptor Modulation - CNS Receptors - Nuclear Receptors Benzothiazole_Core:head->Receptors DNA DNA Interaction - Intercalation - Groove Binding Benzothiazole_Core:head->DNA Structural_Proteins Structural Proteins - Microtubule Destabilization Benzothiazole_Core:head->Structural_Proteins Anticancer Anticancer (Apoptosis, Cell Cycle Arrest) Enzymes->Anticancer Antimicrobial Antimicrobial (Bacterial/Fungal Cell Death) Enzymes->Antimicrobial Antidiabetic Antidiabetic (Glucose Homeostasis) Enzymes->Antidiabetic Anticonvulsant Anticonvulsant (Neuronal Firing Regulation) Receptors->Anticonvulsant DNA->Anticancer Structural_Proteins->Anticancer

Caption: Potential interaction pathways for the benzothiazole scaffold.

Conclusion and Future Directions

While 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine itself is not extensively documented in public research, its structural class represents a highly fertile ground for drug discovery. The established synthetic routes make this and similar molecules readily accessible for screening and development. Future research should focus on the systematic exploration of substitutions on the benzothiazole ring to build structure-activity relationships (SAR) for various therapeutic targets. The inherent biological activity of the core scaffold, combined with the modulating effects of halogenation, makes these compounds prime candidates for developing novel therapeutics to address unmet needs in oncology, infectious disease, and neurology.

References

  • Zhang, X., & Fan, J. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. Available at: [Link]

  • Deshmukh, M. B., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 41(24), 14697-14717. Available at: [Link]

  • Tiwari, S. K., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]

  • Li, J., et al. (2012). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 14(23), 6088–6091. Available at: [Link]

  • An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kaur, R., et al. (2014). Biological Aspects of Emerging Benzothiazoles: A Short Review. BioMed Research International. Available at: [Link]

  • Siddiqui, N., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10. Available at: [Link]

  • Ranjithkumar, R., et al. (2018). Biological Activity of Substituted Benzothiazoles. Journal of Chemistry. Available at: [Link]

  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2024). ResearchGate. Available at: [Link]

  • E. E. K. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available at: [Link]

  • Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. Available at: [Link]

  • Siddiqui, N., et al. (2007). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446–o3447. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][14]Thiazin-4-One Derivatives. Molecules, 29(10), 2269. Available at: [Link]

  • Kamal, A., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Structure Elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. Benzothiazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] An unambiguous structural assignment is therefore a prerequisite for rational drug design and understanding structure-activity relationships (SAR). This document details an integrated analytical approach, combining mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data, culminating in the unequivocal confirmation of the target molecule's constitution, including the regiochemistry of the bromine substituent and the N-methylation pattern.

Introduction: The Benzothiazole Scaffold and the Analytical Challenge

The 1,3-benzothiazole ring system is a privileged heterocyclic scaffold present in numerous compounds with significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The specific molecule of interest, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS 73901-11-8), presents a distinct analytical challenge.[4][5] Its structure must be confirmed against potential isomers that could arise during synthesis, such as methylation at the exocyclic imine nitrogen or different regiochemistry of the bromine atom on the benzene ring.

The core objectives of this elucidation workflow are:

  • To confirm the overall molecular formula and weight.

  • To verify the presence of key functional groups (imine, aromatic ring).

  • To establish the precise connectivity of all atoms, specifically the location of the bromine at C6 and the methyl group at N3.

  • To provide a self-validating system of protocols for researchers engaged in the synthesis and characterization of related analogues.

cluster_challenge Key Structural Questions mol 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine q1 Bromine Position (C6 vs. C4, C5, C7) q2 Methyl Position (N3 vs. exocyclic N) q3 Tautomeric Form (Imine vs. Amine)

Caption: Core analytical questions for the target molecule.

Postulated Synthesis Pathway

A logical and common route to N-alkylated benzothiazoles involves the alkylation of the corresponding amine or imine precursor. In this case, the synthesis is postulated to proceed via the methylation of 6-bromo-1,3-benzothiazol-2-amine. This precursor is known and its structure has been confirmed by X-ray crystallography.[6][7]

start 6-bromo-1,3-benzothiazol-2-amine product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine start->product N-methylation reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) + Base

Caption: Postulated synthesis route for the target compound.

This proposed synthesis underscores the importance of the analytical workflow. The reaction could potentially yield methylation at the exocyclic nitrogen, necessitating robust characterization to confirm the formation of the desired N3-methylated product.

Integrated Spectroscopic and Crystallographic Workflow

A multi-faceted analytical strategy is essential for unambiguous structure elucidation.[1] No single technique provides all the necessary information, but together, they offer a complete and cross-validated structural picture.

start Purified Compound ms Mass Spectrometry (Molecular Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (Connectivity) start->nmr conclusion Final Structure Confirmed ms->conclusion ir->conclusion xray X-Ray Crystallography (3D Structure) nmr->xray Informs Crystallization Attempts nmr->conclusion xray->conclusion

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The initial and most fundamental step is to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is superior to nominal mass for this purpose, as it provides the accurate mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For a bromine-containing compound, the isotopic pattern is a definitive diagnostic tool.

Trustworthiness: The presence of bromine is unequivocally validated by observing the characteristic M+ and M+2 ion peaks in an approximately 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Data

Parameter Expected Value Rationale
Molecular Formula C₈H₇BrN₂S Based on the proposed structure.
Monoisotopic Mass 241.9619 Calculated for C₈H₇⁷⁹BrN₂S.
[M+H]⁺ (HRMS) 242.9697 The protonated molecular ion used for ESI.

| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Confirms the presence of one bromine atom. |

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ peak and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of bromine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For the target structure, the most informative region of the spectrum will confirm the C=N imine bond and the aromatic system, while the absence of other key stretches (e.g., a strong N-H stretch for a secondary amine) helps rule out alternative structures.

Trustworthiness: The presence of a distinct absorption band in the 1670-1600 cm⁻¹ region is a strong indicator of the C=N double bond of the imine group.[2] This, combined with aromatic C-H and C=C stretches, provides a reliable fingerprint for the core scaffold.

Expected Data

Wavenumber (cm⁻¹) Vibration Type Significance
~3200-3100 C-H Aromatic Stretch Confirms the benzene ring protons.[2]
~1625 C=N Imine Stretch Diagnostic for the exocyclic imine functionality.[2][10]
~1590, 1470 C=C Aromatic Stretch Confirms the aromatic ring skeleton.

| ~700-600 | C-S Stretch | Characteristic of the thiazole ring.[2] |

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the Attenuated Total Reflectance (ATR) crystal.[1][8] Ensure firm contact using the pressure anvil.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).[8][11]

  • Sample Spectrum: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[11]

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons, which in turn confirms the specific isomeric form.

Trustworthiness: The combination of chemical shifts, coupling constants (J-values), and through-bond correlations from 2D NMR provides a self-validating dataset. For instance, an HMBC correlation from the N-methyl protons to the C2 carbon would definitively prove the N3-methylation pattern.

¹H NMR Spectroscopy: Proton Environment The proton spectrum will reveal the number of distinct proton environments and their neighboring relationships through spin-spin splitting. The aromatic region is particularly diagnostic for the substitution pattern.

Expected Data: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment Rationale
~8.5 (broad s, 1H) Broad Singlet =N-H Exchangeable proton on the exocyclic imine nitrogen.
~7.8 (d, 1H) Doublet H -4 Coupled only to H-5.
~7.6 (d, 1H) Doublet H -7 Coupled only to H-5.
~7.4 (dd, 1H) Doublet of Doublets H -5 Coupled to both H-4 and H-7.

| ~3.4 (s, 3H) | Singlet | N-CH ₃ | Uncoupled methyl protons attached to nitrogen. |

¹³C NMR Spectroscopy: Carbon Skeleton The ¹³C spectrum shows all unique carbon atoms in the molecule, providing a map of the carbon framework.

Expected Data: ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~165 C 2 Imine carbon, significantly deshielded by two nitrogen atoms.
~152 C 7a Quaternary carbon at the ring fusion.
~135 C 3a Quaternary carbon at the ring fusion.
~129 C H (Aromatic) Aromatic methine carbon.
~125 C H (Aromatic) Aromatic methine carbon.
~122 C H (Aromatic) Aromatic methine carbon.
~118 C 6-Br Carbon attached to bromine, shielded by the halogen.

| ~30 | N-C H₃ | Methyl carbon attached to nitrogen. |

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[12]

  • 2D Spectra Acquisition: Perform standard 2D experiments, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

  • Data Analysis: Integrate the ¹H spectrum, determine chemical shifts and coupling constants. Use the 2D spectra to assign all proton and carbon signals and confirm the connectivity, paying close attention to the HMBC correlation between the N-CH₃ protons and the C2 and C3a carbons.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D map of the molecule in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.

Trustworthiness: This technique is considered the "gold standard" for structure determination. A successful crystal structure analysis leaves no ambiguity about the isomeric form of the molecule. Data from the closely related precursor, 6-bromo-1,3-benzothiazol-2-amine, provides an excellent reference point for expected molecular geometry.[6][7]

Expected Data

Parameter Expected/Reference Value Significance
Connectivity Confirmed Provides definitive proof of the C6-Br and N3-CH₃ positions.
Molecular Geometry Planar Benzothiazole Core The fused ring system is expected to be nearly planar.[13][14]
Crystal System Orthorhombic (reference) The molecule will pack in a repeating, ordered lattice.[6]

| Unit Cell Dimensions | To be determined | Defines the size and shape of the repeating unit in the crystal. |

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.[6]

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[6]

  • Data Analysis: Analyze the final structure to confirm the atomic connectivity, bond lengths, and angles.

Data Integration and Final Structure Confirmation

The strength of this workflow lies in the convergence of data from all techniques.

  • MS confirms the elemental formula C₈H₇BrN₂S.

  • IR confirms the presence of the imine and aromatic functional groups.

  • NMR provides the complete connectivity map:

    • The ¹H NMR aromatic splitting pattern confirms the 1,2,4-trisubstitution on the benzene ring, placing the bromine at C6.

    • The ¹H NMR singlet at ~3.4 ppm and the ¹³C NMR signal at ~30 ppm are characteristic of an N-methyl group.

    • Crucially, HMBC correlations from the methyl protons to C2 and C3a, and not to any aromatic carbons, will definitively place the methyl group on the N3 nitrogen of the thiazole ring.

Conclusion

The structural elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine requires a systematic and integrated analytical approach. By following the workflow detailed in this guide—beginning with mass spectrometry for formula confirmation, progressing through IR and comprehensive NMR for functional group and connectivity analysis, and culminating in single-crystal X-ray crystallography for ultimate verification—researchers can achieve an unambiguous and robust structural assignment. This rigorous characterization is fundamental for advancing the development of benzothiazole-based compounds in the pharmaceutical and materials science fields.

References

  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole - Benchchem.
  • A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-Aminobenzothiazole - Benchchem.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
  • spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

  • Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 6-Bromo-1,3-benzothiazol-2-amine - PMC - NIH. Available at: [Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H) - NIH. Available at: [Link]

  • (PDF) 6-Bromo-1,3-benzothiazol-2-amine - ResearchGate. Available at: [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. Available at: [Link]

  • 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds - ResearchGate. Available at: [Link]

  • Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]. Available at: [Link]

  • 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE - 瑞楚生物. Available at: [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes - Diva-portal.org. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - ResearchGate. Available at: [Link]

  • 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole - PubMed. Available at: [Link]

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An In-Depth Technical Guide to the NMR and Mass Spectrometry of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the heterocyclic compound 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the structural elucidation of this and related molecules. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The structural characterization of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and fragmentation patterns.

The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, with CAS number 73901-11-8, presents a unique combination of a brominated benzene ring, a thiazole ring, a methyl group on the nitrogen atom, and an exocyclic imine group. Each of these features will have a distinct signature in the NMR and mass spectra, which this guide will dissect in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a suitable solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the imine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Prediction
H-4~7.5 - 7.7DoubletJ ≈ 8.5The proton at position 4 is ortho to the bromine atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-5.
H-5~7.2 - 7.4Doublet of doubletsJ ≈ 8.5, 2.0The proton at position 5 is coupled to both H-4 and H-7, resulting in a doublet of doublets.
H-7~7.6 - 7.8DoubletJ ≈ 2.0The proton at position 7 is meta to the bromine atom and will appear as a doublet due to coupling with H-5.
N-CH₃~3.4 - 3.6Singlet-The methyl group attached to the nitrogen atom is in a relatively shielded environment and will appear as a singlet.
=NH~8.0 - 9.0Broad Singlet-The imine proton is expected to be deshielded and may exhibit a broad signal due to exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2~160 - 165The imino carbon is expected to be significantly deshielded.
C-4~125 - 130Aromatic carbon ortho to the bromine atom.
C-5~122 - 127Aromatic methine carbon.
C-6~115 - 120The carbon atom bearing the bromine atom will be shielded by the halogen.
C-7~128 - 133Aromatic methine carbon.
C-3a~135 - 140Quaternary carbon at the fusion of the two rings.
C-7a~145 - 150Quaternary carbon adjacent to the sulfur atom.
N-CH₃~30 - 35The methyl carbon attached to the nitrogen atom.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms H1_NMR 1D ¹H NMR add_tms->H1_NMR C13_NMR 1D ¹³C NMR add_tms->C13_NMR assign_protons Assign ¹H Signals H1_NMR->assign_protons assign_carbons Assign ¹³C Signals C13_NMR->assign_carbons COSY 2D COSY confirm_connectivity Confirm Connectivity with 2D NMR COSY->confirm_connectivity HSQC 2D HSQC HSQC->confirm_connectivity HMBC 2D HMBC HMBC->confirm_connectivity assign_protons->COSY assign_carbons->HSQC assign_carbons->HMBC final_structure Final Structure Confirmation confirm_connectivity->final_structure

Caption: Workflow for the structural elucidation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum and Fragmentation Pattern

For 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (C₈H₇BrN₂S), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be a doublet due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Table of Expected Key Fragments:

m/z (mass-to-charge ratio) Proposed Fragment Ion Notes
242/244[C₈H₇BrN₂S]⁺Molecular ion (M⁺) peak, showing the isotopic pattern of bromine.
227/229[C₇H₄BrN₂S]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
199/201[C₇H₄BrNS]⁺Loss of HCN from the [M-CH₃]⁺ fragment.
134[C₇H₄NS]⁺Loss of a bromine radical (•Br) from the [M-CH₃-HCN]⁺ fragment.
119[C₆H₄Br]⁺Fragmentation of the benzothiazole ring.

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M [C₈H₇BrN₂S]⁺˙ m/z 242/244 M_minus_CH3 [C₇H₄BrN₂S]⁺ m/z 227/229 M->M_minus_CH3 - •CH₃ Fragment_119 [C₆H₄Br]⁺ m/z 119 M->Fragment_119 Ring Cleavage M_minus_CH3_minus_HCN [C₇H₄BrNS]⁺˙ m/z 199/201 M_minus_CH3->M_minus_CH3_minus_HCN - HCN Fragment_134 [C₇H₄NS]⁺ m/z 134 M_minus_CH3_minus_HCN->Fragment_134 - •Br

Caption: Proposed fragmentation pathway for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: The purified sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for library matching.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS provides highly accurate mass measurements.

Integrated Spectroscopic Analysis and Structural Confirmation

The definitive structural confirmation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is achieved by integrating the data from both NMR and mass spectrometry.

Logical Workflow for Structural Confirmation:

  • Determine Molecular Formula: Use high-resolution mass spectrometry to confirm the elemental composition (C₈H₇BrN₂S).

  • Identify Functional Groups and Key Structural Units:

    • The isotopic pattern of the molecular ion in the mass spectrum confirms the presence of one bromine atom.

    • The ¹H NMR spectrum will show signals in the aromatic region, a singlet for the N-methyl group, and a signal for the imine proton.

    • The ¹³C NMR spectrum will indicate the number of distinct carbon environments.

  • Establish Connectivity:

    • Use 2D NMR (COSY, HSQC, and HMBC) to piece together the molecular structure. COSY will reveal the coupling between the aromatic protons. HMBC will be critical for connecting the N-methyl group to the benzothiazole core and for assigning the quaternary carbons.

  • Final Verification: The complete and unambiguous assignment of all ¹H and ¹³C signals, consistent with the molecular formula and fragmentation pattern from mass spectrometry, provides a high degree of confidence in the final structure.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and mass spectrometry data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. By understanding the principles behind these spectroscopic techniques and following rigorous experimental protocols, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. The predicted data and fragmentation pathways serve as a valuable reference for scientists engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in drug discovery and development.

References

  • SpectraBase. (n.d.). 2-Imino-3-methylbenzothiazoline. John Wiley & Sons, Inc. Retrieved from [Link]

  • Jin, S., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

An In-Depth Technical Guide to the Thermal Stability Assessment of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life.[1] For novel heterocyclic compounds such as 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a thorough understanding of its behavior under thermal stress is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the thermal stability of this specific benzothiazole derivative. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Introduction to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS Number: 73901-11-8) is a member of the benzothiazole class of heterocyclic compounds.[2][3] This family of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities.[4] The structural integrity of such compounds under varying temperatures is paramount, as thermal decomposition can lead to loss of potency, formation of toxic byproducts, and compromised patient safety. This guide will, therefore, outline a multi-faceted approach to characterizing the thermal properties of this molecule.

A Multi-tiered Approach to Thermal Stability Assessment

A robust evaluation of thermal stability necessitates a combination of analytical techniques. We advocate for a tiered approach, beginning with screening methods and progressing to more sophisticated analyses to build a complete thermal profile. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[1][5]

Tier 1: Initial Screening with Thermogravimetric Analysis (TGA)

TGA is the foundational technique for assessing thermal stability by measuring changes in a sample's mass as a function of temperature in a controlled atmosphere.[6]

2.1.1. Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine into a calibrated alumina or platinum crucible. Maximizing the surface area of the sample in the pan can improve the resolution of weight loss events.[7]

  • Instrument Setup:

    • Purge Gas: Utilize high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.[7]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[7]

  • Data Acquisition: Continuously record the sample mass and temperature. The resulting TGA curve will plot percentage weight loss versus temperature. The first derivative of this curve (DTG) helps to identify the temperatures of maximum weight loss rates.[8]

2.1.2. Interpretation of TGA Data

The TGA thermogram will reveal the onset temperature of decomposition, the number of decomposition stages, and the mass of non-volatile residue. This initial assessment is crucial for identifying the temperature range of interest for subsequent, more sensitive analyses.

Tier 2: Elucidating Thermal Transitions with Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[5][8]

2.2.1. Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any evolved gases during decomposition and to prevent sublimation.

  • Instrument Setup:

    • Purge Gas: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

2.2.2. Interpretation of DSC Data

The DSC curve will display endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or polymorphic transitions.[9] By correlating the DSC data with the TGA results, one can distinguish between melting and decomposition events.[1][5]

Parameter TGA DSC Rationale
Sample Mass 5-10 mg2-5 mgTGA requires a larger mass for accurate weight loss detection, while DSC benefits from a smaller mass to ensure uniform temperature distribution.
Heating Rate 10 °C/min10 °C/minA consistent heating rate allows for direct correlation of thermal events between the two techniques.
Atmosphere NitrogenNitrogenAn inert atmosphere is crucial to study the intrinsic thermal stability without the influence of oxidation.
Crucible Alumina/PlatinumHermetically Sealed AluminumSealed pans in DSC prevent mass loss due to volatilization before decomposition, ensuring accurate enthalpy measurements.

A summary of key experimental parameters for TGA and DSC analysis.

Tier 3: Simulating Worst-Case Scenarios with Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that simulates a worst-case thermal runaway scenario by preventing heat loss to the surroundings.[10][11] This technique is essential for determining critical safety parameters for the storage and handling of the compound.[12][13]

2.3.1. Experimental Protocol: ARC

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a spherical, low-heat-capacity vessel (e.g., titanium or stainless steel).

  • Instrument Setup: The ARC operates in a "Heat-Wait-Search" mode. The sample is heated in steps (e.g., 5 °C) and then held isothermally to detect any self-heating.[13] Once an exothermic activity is detected (typically a self-heating rate > 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample.[13]

  • Data Acquisition: Temperature and pressure are monitored as a function of time.

2.3.2. Interpretation of ARC Data

The ARC data provides crucial information on:

  • Onset Temperature of Self-Heating: The temperature at which the compound begins to self-heat under adiabatic conditions.[12]

  • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.[12]

  • Adiabatic Temperature Rise: The total temperature increase due to the decomposition reaction.[13]

  • Pressure Data: Information on the generation of gaseous byproducts.

Advanced Analysis: Evolved Gas Analysis (EGA)

To identify the decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[6][14][15] This provides real-time analysis of the gases evolved during decomposition, offering insights into the degradation pathways.[8][16]

TGA_MS_Workflow cluster_TGA TGA Instrument cluster_Interface Heated Transfer Line cluster_MS Mass Spectrometer TGA Sample Heating in Furnace Transfer_Line Transfer of Evolved Gases TGA->Transfer_Line Evolved Gases Purge_Gas Inert Purge Gas (N2) Purge_Gas->TGA Ion_Source Ionization of Gas Molecules Transfer_Line->Ion_Source Mass_Analyzer Separation by m/z Ion_Source->Mass_Analyzer Detector Detection and Signal Generation Mass_Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Mass Spectrum

A schematic of a TGA-MS experimental workflow.

Postulated Thermal Decomposition Pathway

Based on the thermal decomposition of similar heterocyclic compounds, the decomposition of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is likely to proceed via a radical mechanism.[17] This would involve the homolytic cleavage of the weaker bonds in the molecule, such as the C-S, C-N, and C-Br bonds.

Decomposition_Pathway cluster_products Potential Decomposition Products Parent 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Fragments Smaller Volatile Fragments (e.g., HBr, CH3CN, CS2) Parent->Fragments Homolytic Cleavage Aromatics Brominated Aromatic Compounds Parent->Aromatics Ring Opening/Rearrangement Char Carbonaceous Residue Fragments->Char Aromatics->Char

A postulated decomposition pathway for the target compound.

The evolved gas analysis would be instrumental in confirming the identity of the volatile fragments.

Data Summary and Interpretation

The data from these analyses should be compiled to provide a comprehensive thermal stability profile.

Parameter Technique Significance
Onset of Decomposition (Tonset)TGA/DSCIndicates the temperature at which significant degradation begins.
Melting Point (Tm)DSCA key physicochemical property; decomposition before melting indicates instability.
Enthalpy of Decomposition (ΔHd)DSCQuantifies the energy released during decomposition.
Onset of Self-HeatingARCCritical for defining safe storage and handling temperatures.
Time to Maximum Rate (TMR)ARCAssesses the rapidity of a potential thermal runaway.[12]
Evolved Gas ProfileTGA-MS/FTIRIdentifies decomposition products and informs on the degradation mechanism.

A summary of key data points and their significance in thermal stability assessment.

Conclusion

This guide provides a robust, multi-tiered methodology for the comprehensive thermal stability assessment of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. By systematically employing TGA, DSC, and ARC, coupled with evolved gas analysis, researchers can obtain the critical data necessary to ensure the safety, quality, and efficacy of this compound in pharmaceutical development. The causality-driven approach to experimental design and data interpretation outlined herein will empower scientists to make informed decisions throughout the drug development lifecycle.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Accelerating Rate Calorimetry (ARC). (n.d.).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Molecules.
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  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.).
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  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1).
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  • Thermogravimetry Coupled to High-Resolution Mass Spectrometry - 2022. (2022, June 15).
  • 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE. (2023, July 11).
  • 6-BROMO-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-IMINE. (n.d.).
  • 6-Bromo-1,3-benzothiazol-2-amine. (n.d.).
  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. (2024, November 1).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Molecules.
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  • Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS). (2025, July 7).
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  • 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. (n.d.).
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Solubility profile of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount for its progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a heterocyclic compound of interest in medicinal chemistry.

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in a range of compounds with diverse biological activities. The specific functionalization of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, including the bromo substituent and the exocyclic imine, imparts a unique electronic and steric profile that influences its interactions with solvents. A detailed solubility profile is therefore indispensable for researchers aiming to utilize this compound in various experimental settings, from in vitro screens to formulation development.

This guide is designed for researchers, scientists, and drug development professionals. It will not only present a robust experimental protocol for determining solubility but also delve into the theoretical underpinnings that govern the dissolution process, thereby offering a holistic understanding of the subject matter.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine features both polar and non-polar characteristics:

  • Polar Moieties: The imine group (-C=NH) and the nitrogen and sulfur heteroatoms within the benzothiazole ring system introduce polarity through their lone pairs of electrons and the potential for hydrogen bonding.

  • Non-Polar Moieties: The benzene ring and the methyl group contribute to the non-polar character of the molecule. The bromo substituent further enhances its lipophilicity.

Given this structural duality, it can be hypothesized that 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine will exhibit a range of solubilities across a spectrum of organic solvents. It is expected to be more soluble in polar aprotic solvents and some polar protic solvents that can effectively solvate the polar functional groups, while showing lower solubility in highly non-polar solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][5] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve a saturated solution. The concentration of the dissolved solute is then quantified, typically using a spectroscopic or chromatographic technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 6-bromo-3-methyl-1,3- benzothiazol-2(3H)-imine B Add known volume of organic solvent A->B Combine in vials C Seal vials and place in shaking incubator B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours E Centrifuge to pellet undissolved solid D->E After equilibration F Filter supernatant using a syringe filter (e.g., 0.22 µm PTFE) E->F G Prepare serial dilutions of the clear filtrate F->G H Measure absorbance using UV-Vis spectrophotometer G->H I Calculate concentration using a pre-established calibration curve H->I

Caption: Experimental workflow for solubility determination.

Detailed Protocol

1. Preparation of Standard Solutions and Calibration Curve:

  • Accurately prepare a stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine of known concentration (e.g., 1 mg/mL) in a suitable solvent in which the compound is freely soluble (e.g., dimethyl sulfoxide - DMSO).

  • Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation. This is crucial for accurate quantification.[6][7]

2. Shake-Flask Solubility Measurement:

  • Add an excess amount of solid 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine to a series of glass vials. The excess is to ensure that a saturated solution is achieved.

  • Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.[2]

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with a suitable solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve equation. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The obtained solubility data should be organized in a clear and concise table to facilitate comparison across different solvents.

Organic SolventPolarity IndexSolubility (mg/mL) at 25°CSolubility (mol/L) at 25°C
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Methanol6.6
Acetonitrile5.8
Dimethylformamide (DMF)6.4
Dimethyl Sulfoxide (DMSO)7.2

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Interpretation of Results and Mechanistic Insights

The solubility data, once populated in the table above, will provide valuable insights into the solvent-solute interactions governing the dissolution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess high dipole moments and can effectively solvate the polar regions of the benzothiazole derivative through dipole-dipole interactions. Their inability to act as hydrogen bond donors prevents them from competing with potential solute-solute hydrogen bonding.

  • Moderate to High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the imine nitrogen and the heteroatoms of the benzothiazole ring, facilitating dissolution. However, their ability to form strong solvent-solvent hydrogen bond networks might slightly impede the solvation of the non-polar parts of the molecule.

  • Lower Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The energy required to break the solute-solute interactions in the crystal lattice of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not sufficiently compensated by the weak van der Waals forces established with non-polar solvents. This results in poor solubility.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a range of organic solvents. By combining the "gold standard" shake-flask method with UV-Vis spectroscopic quantification, researchers can obtain reliable and reproducible data. The resulting solubility profile is a critical piece of information that will inform the design of future experiments, guide formulation strategies, and ultimately accelerate the drug development process for this and related compounds. The principles and methodologies described herein are broadly applicable for the characterization of other novel chemical entities.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Solubility of Things. (n.d.). Spectroscopic Techniques. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available at: [Link]

  • University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • ACS Publications. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

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Methodological & Application

Unlocking the Therapeutic Potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine: Application Notes and Protocols for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties have made it a versatile building block for the development of novel therapeutic agents. Derivatives of benzothiazole are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The specific compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, belongs to this promising class of molecules. The presence of a bromine atom at the 6-position and a methyl-imine group at the 2- and 3-positions of the benzothiazole core suggests the potential for significant and diverse biological effects. While comprehensive biological data for this exact molecule is emerging, extensive research on closely related analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent.

This technical guide offers a detailed framework for researchers, scientists, and drug development professionals to explore the biological activities of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Anticipated Biological Activities and Mechanistic Insights

Based on structure-activity relationship (SAR) studies of analogous compounds, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is hypothesized to possess significant anticancer and antimicrobial properties.[4][5]

Potential Anticancer Activity

Derivatives of 6-bromo-benzothiazole have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] For instance, studies on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, which share a similar structural framework, have reported strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells.[4] The proposed mechanisms of action for benzothiazole derivatives often involve the modulation of critical cellular signaling pathways that are frequently dysregulated in cancer.

Hypothesized Signaling Pathway Modulation

A key pathway implicated in the anticancer effects of benzothiazole derivatives is the PI3K/Akt signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. It is plausible that 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine could exert its anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibitor 6-bromo-3-methyl-1,3-benzothiazol- 2(3H)-imine (Hypothesized) Inhibitor->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Potential Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine warrants thorough investigation.

Experimental Protocols for Biological Evaluation

The following protocols provide a comprehensive framework for the in vitro evaluation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

PART 1: Anticancer Activity Evaluation

A. Cell Culture and Compound Preparation

  • Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of activity. Recommended cell lines include:

    • MCF-7: Breast adenocarcinoma

    • A549: Lung carcinoma

    • HepG2: Hepatocellular carcinoma

    • HCT-116: Colon carcinoma

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in sterile DMSO. Store at -20°C. Prepare working concentrations by diluting the stock solution in the complete culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of a compound.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Apoptosis and Cell Cycle Analysis by Flow Cytometry

To elucidate the mechanism of cell death, flow cytometry can be used to assess apoptosis and cell cycle distribution.[9]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • For Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • For Cell Cycle: Harvest the cells, fix in 70% ethanol, and stain with PI containing RNase.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow for Anticancer Evaluation

anticancer_workflow start Start: Compound Synthesis & Characterization cell_culture Cell Line Selection & Culture start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_analysis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) apoptosis_analysis->pathway_analysis cell_cycle_analysis->pathway_analysis end Conclusion: Anticancer Potential & Mechanism of Action pathway_analysis->end

Caption: A streamlined workflow for in vitro anticancer evaluation.

PART 2: Antimicrobial Activity Evaluation

A. Microbial Strains and Culture Conditions

  • Bacterial Strains: A representative panel of Gram-positive and Gram-negative bacteria should be used.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus niger (e.g., ATCC 16404)

  • Culture Media: Use appropriate media for each microorganism (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

B. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[10]

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should be sufficient to determine the MIC (e.g., 0.1 to 256 µg/mL).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the compound is microbistatic or microbicidal, the MBC or MFC can be determined.

  • Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under suitable conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: A Comparative Overview

While specific data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is pending experimental determination, the following tables present representative data for structurally related benzothiazole derivatives to provide a benchmark for expected activity.

Table 1: Representative Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazolesHCT-116 (Colon)Strong Cytotoxicity[4]
Hep-G2 (Liver)Strong Cytotoxicity[4]
N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imineMCF-7, MDA-MB-231 (Breast)Active[5]
HT-29 (Colon)Active[5]

Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives

Compound ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
N-Substituted Benzothiazole Amides>100>100Not Reported[7]
6-Substituted Benzothiazoles32-34>10011.7-31.2[11]

Conclusion and Future Directions

The 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine scaffold holds considerable promise as a lead structure for the development of novel anticancer and antimicrobial agents. The protocols outlined in this guide provide a robust and systematic approach to characterizing its biological activity. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to fully elucidate its mode of action. The exploration of this and related benzothiazole derivatives will undoubtedly contribute to the advancement of therapeutic options for a range of diseases.

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  • Wang, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
  • Naresh, V., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 775-783.
  • S, S. G., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4697.
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 90, 339-399.
  • Al-Mokadem, A. Z., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(12), 3794.
  • Donkor, E. S., & Tetteh-Quarcoo, P. B. (2014). A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacteriaceae. Journal of Applied Biosciences, 79, 6917-6923.
  • Al-Mokadem, A. Z., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA). Semantic Scholar.

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Application Notes and Protocols for the Evaluation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific benzothiazole derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine , as a potential antimicrobial agent. These application notes and protocols are designed to provide a robust framework for the initial in vitro screening and characterization of this compound.

Compound Profile:

Compound Name 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
CAS Number 73901-11-8[4][5]
Molecular Formula C8H8BrN2S
Chemical Structure (Structure can be inferred from the name but is not explicitly provided in search results)
Putative Mechanism of Action Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1][6] The precise mechanism of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine would need to be elucidated through experimental studies.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial step in evaluating a novel compound is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Objective: To determine the lowest concentration of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine that inhibits the visible growth of a microorganism.

Materials:

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[3]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[7]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Data Presentation:

The results of the MIC assay should be summarized in a table as follows:

MicroorganismStrainMIC (µg/mL) of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-iminePositive Control (Growth)Negative Control (No Growth)
S. aureusATCC 29213+-
E. coliATCC 25922+-
P. aeruginosaATCC 27853+-
C. albicansATCC 90028+-
Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually Read MIC Incubate->Read Record Record Lowest Concentration with No Visible Growth Read->Record

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[12][13][14][15] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][15]

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, should be determined.

Data Presentation:

Concentration of Compound (µg/mL)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
X
Y
Z
Workflow for MTT Cytotoxicity Assay

MTTAssay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Mammalian Cells in 96-well Plate Incubate_attach Incubate 24h for Attachment Seed->Incubate_attach Treat Treat Cells with Compound (Serial Dilutions) Incubate_attach->Treat Incubate_treat Incubate for 24/48/72 hours Treat->Incubate_treat Add_MTT Add MTT Solution Incubate_treat->Add_MTT Incubate_formazan Incubate 3-4h Add_MTT->Incubate_formazan Solubilize Solubilize Formazan with DMSO Incubate_formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on a Forward-Looking Approach

The field of oncology is in a perpetual state of innovation, with a continuous demand for novel small molecules that can offer enhanced efficacy and selectivity against cancer cells. Within this landscape, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated anticancer properties. This document provides a detailed guide for the investigation of a specific, yet under-characterized, member of this family: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine .

It is important to note that while the broader class of 2-amino and 2-imino-benzothiazoles has been the subject of extensive research, specific data on the anticancer effects of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not yet widely published. Therefore, the experimental strategies and mechanistic insights detailed herein are built upon a solid foundation of established principles for analogous compounds. This guide is designed to be a robust starting point for researchers, providing a scientifically rigorous framework to unlock the therapeutic potential of this promising molecule. The protocols are intended to be self-validating, with clear causality behind each experimental choice.

I. Mechanistic Landscape of 2-Imino-Benzothiazoles: A Probable Framework

Based on extensive studies of structurally related 2-aminobenzothiazole derivatives, several key signaling pathways are likely to be modulated by 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine to exert its anticancer effects. These compounds often induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A primary proposed mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS). This increase in ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program.

Furthermore, many benzothiazole derivatives have been shown to interfere with critical cell survival signaling pathways. The PI3K/AKT/mTOR pathway, often hyperactivated in cancer, is a common target. Inhibition of this pathway can halt cell proliferation and promote apoptosis. Similarly, interference with the MAP kinase (ERK) pathway, another crucial regulator of cell growth and survival, is a plausible mechanism.[1] Some derivatives have also been found to inhibit key cell cycle regulators like cyclin-dependent kinases (CDKs), leading to arrest at specific phases of the cell cycle, such as G1 or G2/M.[2][3]

Below is a diagram illustrating the probable signaling pathways that may be affected by 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Anticancer_Mechanism_of_Benzothiazole_Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) mTOR->Cell_Cycle_Arrest Promotion ERK->Cell_Cycle_Arrest Promotion ROS ROS MMP_Disruption Mitochondrial Membrane Potential Disruption ROS->MMP_Disruption Bax/Bcl2 Bax/Bcl2 Caspase_9 Caspase_9 Bax/Bcl2->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MMP_Disruption->Bax/Bcl2 Modulation Compound 6-bromo-3-methyl-1,3-benzothiazol- 2(3H)-imine Compound->PI3K Inhibition Compound->ERK Inhibition Compound->ROS Induction

Caption: Probable signaling pathways affected by 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

II. Quantitative Data from Analogous Benzothiazole Derivatives

To provide a reference for expected efficacy, the following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole DerivativesLung (A549)22.13 - 61.03[4]
2-Aminobenzothiazole DerivativesBreast (MCF-7)22.13 - 61.03[4]
Optically Active ThioureasEhrlich Ascites Carcinoma (EAC)10 - 24[5]
Optically Active ThioureasBreast (MCF-7)15 - 30[5]
Optically Active ThioureasCervical (HeLa)33 - 48[5]
2-Alkylamido-thiazole DerivativesLeukemia (L1210)4 - 8[6]
2-Arylamido-thiazole DerivativesLeukemia (L1210)0.2 - 1[6]
Water-Soluble Benzothiazole DerivativeB-lymphoma (Ramos)6.0 - 42.2[7]

III. Experimental Protocols

The following protocols provide a comprehensive workflow for the initial in vitro evaluation of the anticancer potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Protocol 1: Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Protocol 2: Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle WesternBlot Protocol 4: Western Blotting for Key Signaling Proteins Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis & Mechanistic Insights WesternBlot->End

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol 1: Cytotoxicity Screening using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Materials:

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Cancer cell line of interest

  • 6-well plates

  • PI staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[8]

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • Cancer cell line of interest

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for PARP, caspase-3, Bax, Bcl-2, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the expression and/or phosphorylation of the target proteins.

IV. Trustworthiness and Self-Validation

The experimental workflow is designed to be a self-validating system. A positive result in the initial MTT assay (i.e., dose-dependent cytotoxicity) provides the rationale for proceeding to more detailed mechanistic studies. The observation of apoptosis through Annexin V/PI staining should be corroborated by evidence of cell cycle arrest and the modulation of key apoptotic and survival proteins in Western blot analysis. For instance, an increase in cleaved PARP and cleaved caspase-3 would confirm the execution of apoptosis. Changes in the expression of Bcl-2 family proteins and the phosphorylation status of AKT and ERK would provide insights into the upstream signaling events. Consistent and correlated results across these different assays will build a strong and trustworthy case for the anticancer activity and mechanism of action of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

V. References

  • Kurt, H. et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6265-6272. Available from: [Link]

  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-25. Available from: [Link]

  • Anonymous. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available from: [Link]

  • Anonymous. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • Srivastava, S. K. et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4158-4166. Available from: [Link]

  • Anonymous. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available from: [Link]

  • Anonymous. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. Available from: [Link]

  • Al-Ostath, A. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

  • Kumar, A. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1349-1376. Available from: [Link]

  • Wang, Y. et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114482. Available from: [Link]

  • Yellapu, N. K. et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PMC - PubMed Central. Available from: [Link]

  • Al-Omair, M. A. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(13), 12051-12069. Available from: [Link]

  • Anonymous. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. Available from: [Link]

  • Anonymous. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]

  • Anonymous. (2016). A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Spandidos Publications. Available from: [Link]

Sources

Application Note: Elucidating the Mechanism of Action of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4][5][6] Derivatives of this scaffold have been extensively investigated and developed as therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][4][6][7] The versatility of the benzothiazole ring system allows it to interact with a diverse array of biological targets, often through the inhibition of key enzymes.[1][8] This document provides a comprehensive guide to understanding the mechanism of action of a specific derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, and offers detailed protocols for its characterization.

Compound Profile: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • IUPAC Name: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

  • CAS Number: 73901-11-8[9]

  • Molecular Formula: C₈H₇BrN₂S

  • Molecular Weight: 243.12 g/mol

Structure:

The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is characterized by the core benzothiazole ring system, with a bromine atom at the 6-position, a methyl group at the 3-position of the thiazole ring, and an imine functional group at the 2-position. This substitution pattern, particularly the N-methylation and the exocyclic imine, distinguishes it from the more commonly studied 2-aminobenzothiazoles and suggests a potentially unique pharmacological profile.

Hypothesized Mechanism of Action and Target Identification

Given the prevalence of enzyme inhibition as a mechanism for benzothiazole derivatives, a primary hypothesis is that 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine functions as an enzyme inhibitor. Potential target classes include, but are not limited to:

  • Protein Kinases: Many small molecule inhibitors target the ATP-binding pocket of protein kinases, and the benzothiazole scaffold can be adapted to fit this role.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease, and several benzothiazole derivatives have shown potent activity against them.[10][11][12]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are important targets in neurodegenerative and psychiatric disorders, and have been shown to be inhibited by benzothiazole-containing compounds.[10][11]

  • Dihydropteroate Synthase (DHPS): As a target for antimicrobial agents, DHPS inhibition is a known mechanism for sulfonamide drugs, and some benzothiazoles have shown similar activity.[8]

The following sections provide detailed protocols to systematically investigate these and other potential mechanisms of action.

Experimental Protocols for Mechanistic Elucidation

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

This protocol outlines a general method for screening the compound against a panel of protein kinases to identify potential inhibitory activity.

Rationale: A broad-spectrum screen is an efficient first step to identify if the compound has activity against this large and therapeutically important class of enzymes.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in DMSO Dispense Dispense compound dilutions, kinase, and substrate to microplate Compound_Prep->Dispense Kinase_Panel Select and prepare a panel of recombinant protein kinases Kinase_Panel->Dispense Assay_Buffer Prepare kinase assay buffer Assay_Buffer->Dispense ATP_Substrate Prepare ATP and peptide substrate solutions Initiate Initiate reaction by adding ATP ATP_Substrate->Initiate Dispense->Initiate Incubate Incubate at 30°C for 60 minutes Initiate->Incubate Terminate Terminate reaction and detect kinase activity (e.g., luminescence) Incubate->Terminate Calculate Calculate percent inhibition relative to controls Terminate->Calculate Identify Identify 'hits' (kinases with significant inhibition) Calculate->Identify

Caption: Workflow for broad-spectrum kinase inhibition screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in 100% DMSO. Create a series of dilutions in assay buffer.

  • Assay Plate Preparation: To the wells of a 384-well plate, add 5 µL of the compound dilutions. Include positive controls (a known kinase inhibitor) and negative controls (DMSO vehicle).

  • Kinase and Substrate Addition: Add 10 µL of a solution containing the specific kinase and its corresponding peptide substrate to each well.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) that measures kinase activity by quantifying the amount of ADP produced or remaining ATP.

  • Data Acquisition: Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control.

Protocol 2: IC50 Determination for Lead Targets

Rationale: Once a "hit" is identified from the primary screen, this protocol is used to determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Following the same procedure as the primary screen, add the serial dilutions of the compound to the assay plate in triplicate.

  • Data Collection: Perform the kinase assay as described in Protocol 1.

  • Data Analysis:

    • Normalize the data with the positive control (100% inhibition) and negative control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary (Hypothetical):

Target KinaseIC50 (µM)
Kinase A1.2
Kinase B> 50
Kinase C8.5
Protocol 3: Mechanism of Inhibition - Michaelis-Menten Kinetics

Rationale: This experiment determines how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, or uncompetitive inhibition). This is crucial for understanding its mode of action at the molecular level.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare fixed concentrations of inhibitor (e.g., 0, 1x, 2x, 4x IC50) Reaction_Setup Set up reactions with varying substrate and fixed inhibitor concentrations Inhibitor_Prep->Reaction_Setup Substrate_Prep Prepare serial dilutions of substrate Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare constant concentration of enzyme Enzyme_Prep->Reaction_Setup Incubate Incubate and measure initial reaction velocities (V₀) Reaction_Setup->Incubate Lineweaver_Burk Generate Lineweaver-Burk plot (1/V₀ vs 1/[S]) Incubate->Lineweaver_Burk Determine_MOI Determine mechanism of inhibition (competitive, non-competitive, etc.) Lineweaver_Burk->Determine_MOI

Caption: Workflow for determining the mechanism of enzyme inhibition.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare several fixed concentrations of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine based on its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Prepare a serial dilution of the substrate (e.g., peptide or ATP).

    • Prepare the target enzyme at a constant concentration.

  • Assay Procedure:

    • For each inhibitor concentration (including a zero-inhibitor control), perform a set of enzyme reactions with varying substrate concentrations.

    • Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Create a double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate].

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.

Protocol 4: Cellular Target Engagement and Pathway Analysis

Rationale: This protocol aims to confirm that the compound can enter cells and interact with its intended target, leading to a measurable downstream biological effect.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line that expresses the target of interest.

  • Compound Treatment: Treat the cells with various concentrations of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine for a specified time.

  • Cell Lysis: Harvest and lyse the cells to prepare protein extracts.

  • Western Blot Analysis:

    • Perform SDS-PAGE to separate the proteins in the cell lysates.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Use an antibody for the total protein of the substrate as a loading control.

    • Visualize the bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream substrate as a function of the compound's concentration.

Signaling Pathway Diagram (Hypothetical):

G Compound 6-bromo-3-methyl-1,3- benzothiazol-2(3H)-imine KinaseA Kinase A Compound->KinaseA Inhibition Substrate Substrate Protein KinaseA->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Cellular_Response

Caption: Hypothesized signaling pathway inhibited by the compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial broad-spectrum screen identifies potential targets, which are then confirmed and quantified through IC50 determination. The mechanism of inhibition studies provide a deeper, molecular-level understanding that should be consistent with the initial findings. Finally, the cell-based assays validate the biochemical data in a more physiologically relevant context, ensuring that the observed effects are not merely artifacts of an in vitro system. Consistent results across these orthogonal assays provide a high degree of confidence in the elucidated mechanism of action.

References

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]

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  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

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Application Notes and Protocols: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1] Derivatives of benzothiazole are widely employed for the detection and bioimaging of a diverse range of analytes, including metal ions, anions, and biologically relevant small molecules.[2] Their efficacy often stems from mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and Photoinduced Electron Transfer (PET), which translate specific molecular recognition events into observable changes in fluorescence.[1][2]

This document provides detailed application notes and protocols for the use of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine , herein referred to as BMBTI, as a fluorescent probe. While direct experimental data on this specific compound is emerging, the principles and methodologies outlined are based on the well-established behavior of structurally similar benzothiazole derivatives. The presence of a bromine atom at the 6-position and a methyl group at the 3-position is anticipated to modulate the electronic and photophysical properties of the benzothiazole core, potentially enhancing its utility as a selective fluorescent sensor. The imine functionality at the 2-position, along with the heterocyclic nitrogen and sulfur atoms, presents potential coordination sites for analytes.[2]

These notes are intended for researchers, scientists, and drug development professionals engaged in the development of novel sensing platforms and the study of biological and environmental systems.

Physicochemical Properties and Synthesis

Postulated Photophysical Characteristics

The photophysical properties of BMBTI are predicted based on the contributions of its structural components. The benzothiazole core provides the fundamental fluorophore. The bromine atom, being an electron-withdrawing group, may induce a bathochromic (red) shift in the absorption and emission spectra due to the "heavy atom effect," which can also influence the quantum yield and lifetime of the excited state. Conversely, the N-methyl group is weakly electron-donating and enhances solubility in organic solvents. These substitutions are crucial in fine-tuning the probe's sensitivity and selectivity.

Table 1: Predicted Photophysical Properties of BMBTI

PropertyPredicted Value/CharacteristicRationale
Excitation Max (λex) ~350 - 390 nmBased on typical benzothiazole core absorption, potentially red-shifted by bromine.
Emission Max (λem) ~420 - 480 nmExpected blue to cyan fluorescence, characteristic of similar benzothiazole derivatives.[3]
Stokes Shift Moderate to LargeA significant Stokes shift is a common feature of benzothiazole probes, minimizing self-quenching.[4]
Quantum Yield (Φ) VariableHighly dependent on the solvent environment and the presence of analytes.
Solubility Good in common organic solvents (DMSO, DMF, Acetonitrile)The N-methyl group and overall structure suggest good solubility.
Proposed Synthetic Route

The synthesis of BMBTI can be approached through established methods for creating 2-aminobenzothiazole derivatives.[5] A plausible and efficient synthetic pathway is a two-step process starting from 4-bromo-2-aminothiophenol.

Synthesis_of_BMBTI cluster_0 Step 1: Cyclization cluster_1 Step 2: Isomerization/Tautomerization A 4-Bromo-2-aminothiophenol C Intermediate Thiourea A->C + B Methyl isothiocyanate B->C D 6-Bromo-2-(methylamino)-1,3-benzothiazole C->D Oxidative Cyclization (e.g., Br2, I2) E 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (BMBTI) D->E Tautomerization

Caption: Proposed two-step synthesis of BMBTI.

Protocol for Synthesis (Hypothetical):

  • Step 1: Formation of 6-Bromo-2-(methylamino)-1,3-benzothiazole.

    • Dissolve 4-bromo-2-aminothiophenol in a suitable solvent such as ethanol.

    • Add an equimolar amount of methyl isothiocyanate to the solution.

    • Reflux the mixture to form the N-(4-bromophenyl)-N'-methylthiourea intermediate.

    • Induce oxidative cyclization by adding a solution of bromine or iodine in the same solvent dropwise until a persistent color is observed.

    • Neutralize the reaction mixture and collect the precipitate. Purify by recrystallization.

  • Step 2: Tautomerization to BMBTI.

    • The product from Step 1, 6-bromo-2-(methylamino)-1,3-benzothiazole, exists in equilibrium with its tautomeric imine form, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (BMBTI). The dominant form can be influenced by solvent polarity and pH.

Application 1: In Vitro Detection of Metal Ions (e.g., Cu²⁺)

Benzothiazole derivatives are excellent chemosensors for metal ions due to the coordinating ability of their nitrogen and sulfur atoms.[2] Copper (II) is a common analyte that often quenches the fluorescence of such probes through mechanisms like PET.[6]

Principle of Detection

The fluorescence of BMBTI is expected to be quenched upon binding with Cu²⁺. This "turn-off" response is due to the paramagnetic nature of Cu²⁺, which facilitates non-radiative decay pathways from the excited state of the fluorophore. The formation of a 1:1 complex between BMBTI and Cu²⁺ can be monitored by titrating the probe with increasing concentrations of the metal ion.

Sensing_Mechanism BMBTI_excited BMBTI* BMBTI_ground BMBTI BMBTI_excited->BMBTI_ground Fluorescence Complex_ground [BMBTI-Cu²⁺] BMBTI_excited->Complex_ground Quenching (PET) BMBTI_ground->BMBTI_excited Excitation (hν) BMBTI_ground->Complex_ground + Cu²⁺

Caption: Proposed fluorescence quenching mechanism of BMBTI by Cu²⁺.

Detailed Protocol for Cu²⁺ Detection
  • Preparation of Stock Solutions:

    • BMBTI Stock (1 mM): Dissolve the appropriate mass of BMBTI in spectroscopic grade DMSO to prepare a 1 mM stock solution. Store at -20°C, protected from light.

    • Cu²⁺ Stock (10 mM): Dissolve an accurate weight of CuCl₂ or CuSO₄ in deionized water to create a 10 mM stock solution.

  • Experimental Procedure:

    • In a series of quartz cuvettes, add 2 mL of a suitable buffer (e.g., 10 mM HEPES, pH 7.4) containing a consistent co-solvent concentration (e.g., 1% DMSO) to maintain probe solubility.

    • Add an aliquot of the BMBTI stock solution to each cuvette to achieve a final concentration of 10 µM.

    • Add increasing volumes of the Cu²⁺ stock solution to the cuvettes to achieve a final concentration range (e.g., 0 to 50 µM).

    • Incubate the solutions for 5-10 minutes at room temperature to allow for complex formation.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra for each sample using a spectrofluorometer. Set the excitation wavelength to the determined λex of BMBTI (e.g., 375 nm).

    • Record the emission intensity at the λem (e.g., 450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at λem against the concentration of Cu²⁺.

    • To determine the detection limit (LOD), use the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (BMBTI solution without Cu²⁺) and k is the slope of the linear portion of the fluorescence intensity vs. [Cu²⁺] plot.[7]

    • To determine the binding stoichiometry, a Job's plot can be generated by varying the mole fraction of BMBTI and Cu²⁺ while keeping the total concentration constant.[6]

Application 2: Live Cell Imaging of Intracellular Analytes

The ability of benzothiazole derivatives to permeate cell membranes makes them suitable for intracellular imaging.[4] BMBTI could potentially be used to visualize changes in the intracellular concentration of its target analyte.

Workflow for Live Cell Imaging

G A Cell Seeding (e.g., HeLa cells on confocal dish) B Cell Culture (24h, 37°C, 5% CO₂) A->B C Probe Loading (e.g., 5-10 µM BMBTI in serum-free medium) B->C D Incubation (30 min, 37°C) C->D E Wash (2x with PBS) D->E F Analyte Treatment (Optional: e.g., add Cu²⁺ or ionophore) E->F G Image Acquisition (Confocal Microscopy) E->G Control F->G

Caption: General workflow for live-cell imaging using BMBTI.

Detailed Protocol for Cellular Imaging
  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HeLa or A549) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[8]

    • Seed the cells onto confocal dishes or glass-bottom plates to achieve 60-70% confluency on the day of the experiment.[8]

  • Probe Loading:

    • On the day of the experiment, remove the culture medium.

    • Wash the cells once with warm phosphate-buffered saline (PBS).[8]

    • Prepare a working solution of BMBTI (e.g., 5-10 µM) by diluting the DMSO stock in serum-free culture medium.

    • Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[8]

  • Analyte Stimulation (Optional):

    • To observe a response, after probe loading, wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium containing the analyte of interest (e.g., 10-100 µM CuCl₂) or a stimulus to induce changes in endogenous analyte levels.

    • Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Image Acquisition:

    • Wash the cells twice with PBS.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a confocal laser scanning microscope.

    • Use an excitation source close to the λex of BMBTI (e.g., 405 nm laser) and collect the emission in the expected range (e.g., 420-500 nm).

    • Capture images for both control (probe-loaded, no analyte) and treated cells.

  • Cytotoxicity Assay (Self-Validation):

    • To ensure the probe is not toxic at the working concentration, perform a standard MTT or similar cell viability assay.

    • Incubate cells with various concentrations of BMBTI (e.g., 0-50 µM) for the duration of the imaging experiment (e.g., 2-4 hours) and for a longer period (e.g., 24 hours).

    • Cell viability should remain high (>90%) at the concentration used for imaging.[7]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. For in vitro assays, the inclusion of a blank and the determination of the limit of detection provide internal quality control. For cellular applications, the cytotoxicity assay is a critical step to ensure that observed fluorescence changes are due to the specific interaction with the analyte and not a result of cellular stress or death induced by the probe itself. Furthermore, the use of positive and negative controls (e.g., cells with and without analyte stimulation) is essential for validating the probe's response in a biological context.

Conclusion

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine represents a promising scaffold for the development of a novel fluorescent probe. Based on the extensive literature on related benzothiazole derivatives, it is anticipated to be a valuable tool for the detection of analytes such as metal ions, both in solution and within living cells. The protocols provided herein offer a comprehensive guide for the characterization and application of BMBTI, with a strong emphasis on scientific integrity and experimental validation. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and impactful results.

References
  • BenchChem. (2025). Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection.
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  • Abdel-Wahab, B. F., et al. (2009). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Collection of Czechoslovak Chemical Communications, 74(11), 1699-1708. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 10(4), 1-15. [Link]

  • Deshmukh, R., et al. (2014). Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. IOSR Journal of Applied Chemistry, 7(1), 38-45. [Link]

  • Zhang, Y., et al. (2019). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. Microchemical Journal, 152, 104351. [Link]

  • BenchChem. (2025).
  • Luo, X., et al. (2019). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 24(22), 4146. [Link]

  • Al-Ostath, A. I. A. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • Taylor & Francis Group. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]

  • Chen, J., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules, 24(3), 427. [Link]

  • Li, C., et al. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. Analytica Chimica Acta, 1295, 343093. [Link]

  • Request PDF. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. [Link]

  • Cao, Y., et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121449. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging.
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  • Open Research@CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]

  • ResearchGate. (n.d.). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. [Link]

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Application Notes and Protocols for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of the novel compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. This document outlines detailed protocols for its synthesis and subsequent biological evaluation based on the well-established therapeutic potential of the benzothiazole scaffold.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[4][5][6] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5] Notably, substitutions at the C-2 and C-6 positions have been shown to be critical for modulating the therapeutic effects of these compounds.[7]

The subject of this guide, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, incorporates key structural features that suggest a strong potential for biological activity. The bromine atom at the 6-position can enhance lipophilicity and may act as a hydrogen bond acceptor, potentially improving membrane permeability and target binding. The 2-imino-3-methyl substitution introduces a unique electronic and steric profile at a position known to be crucial for the activity of many benzothiazole-based drugs. This guide will explore the synthesis of this specific derivative and provide detailed protocols for investigating its potential as a therapeutic agent.

Synthesis and Characterization

A proposed synthetic route for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is outlined below. This multi-step synthesis is based on established methods for the preparation of substituted 2-aminobenzothiazoles and their subsequent modification.[3][8]

Proposed Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

This synthesis involves a two-step process starting from 4-bromoaniline.

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

The classical method for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline with potassium thiocyanate in the presence of bromine.[8]

  • Materials: 4-bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.

  • Protocol:

    • Dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 3-4 hours.

    • The precipitated product, the hydrobromide salt of 6-bromo-1,3-benzothiazol-2-amine, is collected by filtration and washed with a small amount of cold acetic acid.

    • The collected solid is then suspended in water and neutralized with a solution of aqueous ammonia to precipitate the free base.

    • The crude 6-bromo-1,3-benzothiazol-2-amine is filtered, washed with water, and dried.

    • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 2: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

This step involves the N-methylation of the endocyclic nitrogen followed by tautomerization to the imine form.

  • Materials: 6-bromo-1,3-benzothiazol-2-amine, Methyl iodide (CH₃I), a suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)), and an appropriate solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).

  • Protocol:

    • To a solution of 6-bromo-1,3-benzothiazol-2-amine (1 equivalent) in a dry solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) portion-wise at 0°C.

    • Allow the mixture to stir for 30 minutes at 0°C.

    • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Medicinal Chemistry Applications and Evaluation Protocols

Based on the extensive literature on benzothiazole derivatives, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a promising candidate for evaluation in several therapeutic areas. Below are detailed protocols for assessing its potential in anticancer, antimicrobial, and neuroprotective applications.

Anticancer Activity Evaluation

Many benzothiazole derivatives exhibit potent anticancer activity by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.[2][7][9]

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).[10]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast cancer)

    • A549 (lung cancer)

    • HCT-116 (colon cancer)[11]

    • HepG2 (liver cancer)

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (e.g., 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ value.

Protocol 2: Apoptosis Induction Assay (Flow Cytometry)

This protocol assesses the ability of the compound to induce programmed cell death.[11]

  • Procedure:

    • Treat cancer cells with the compound at its GI₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action Studies

Should the compound show significant anticancer activity, further studies can be conducted to elucidate its mechanism of action.

  • Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell signaling pathways (e.g., AKT, ERK).[7]

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[11]

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Synthesized Compound mtt MTT Cytotoxicity Assay (GI50 Determination) start->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Active Compound western Western Blot Analysis (Protein Expression) apoptosis->western cell_cycle Cell Cycle Analysis apoptosis->cell_cycle anticancer_pathway cluster_pathway Cell Signaling Cascade compound 6-bromo-3-methyl-1,3- benzothiazol-2(3H)-imine AKT AKT compound->AKT Inhibits ERK ERK compound->ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates ERK->Bcl2 Activates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential inhibition of AKT and ERK pathways leading to apoptosis.

Antimicrobial Activity Evaluation

Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity. [12][13] Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. [14]

  • Microbial Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

    • Fungi: Candida albicans, Aspergillus niger

  • Procedure (Broth Microdilution Method):

    • Prepare a twofold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity Evaluation

Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). [6][15][16] Protocol 4: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of the compound to protect neuronal cells from glutamate-induced cell death, a key mechanism in several neurodegenerative disorders. [16]

  • Cell Line: SH-SY5Y (human neuroblastoma cell line) or primary neuronal cultures.

  • Procedure:

    • Seed the neuronal cells in 96-well plates and allow them to differentiate if necessary.

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50 mM) for 24 hours.

    • Assess cell viability using the MTT assay as described in Protocol 1.

    • An increase in cell viability in the presence of the compound compared to glutamate treatment alone indicates neuroprotective activity.

Further Mechanistic Studies in Neuroprotection

  • Inhibition of Monoamine Oxidase B (MAO-B): Evaluation of the compound's ability to inhibit MAO-B, a key enzyme in the degradation of dopamine. [15]* Inhibition of Amyloid-β (Aβ) Aggregation: Assessment of the compound's potential to prevent the formation of Aβ plaques, a hallmark of Alzheimer's disease. [15]* Antioxidant Activity Assays: Measurement of the compound's ability to scavenge free radicals (e.g., DPPH assay). [15]

Data Presentation

All quantitative data from the above protocols should be presented in a clear and concise manner.

Table 1: In Vitro Anticancer Activity (GI₅₀ in µM)

CompoundMCF-7A549HCT-116HepG2
6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imineTBDTBDTBDTBD
Doxorubicin (Positive Control)TBDTBDTBDTBD

TBD: To be determined.

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansA. niger
6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imineTBDTBDTBDTBD
Ciprofloxacin (Bacterial Control)TBDTBDNANA
Fluconazole (Fungal Control)NANATBDTBD

TBD: To be determined; NA: Not applicable.

Conclusion

The benzothiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The specific derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, possesses structural features that warrant its investigation in medicinal chemistry. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound. The successful execution of these experiments will provide valuable insights into its therapeutic potential and could pave the way for the development of a new generation of benzothiazole-based drugs.

References

  • ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]

  • ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]

  • Singh, S. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics. [Link]

  • Frontiers Media. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • National Center for Biotechnology Information. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. [Link]

  • Usiena air. (n.d.). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. [Link]

  • ResearchGate. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of Imino-3-(6-substitutedbenzo[d]thiazol-2-yl).... [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. [Link]

  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzothiazoles - scaffold of interest for CNS targeted drugs. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Derivatives from 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This guide focuses on a key synthetic intermediate, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine , a versatile building block for the development of novel therapeutic agents. The strategic placement of a bromine atom at the C6-position, coupled with a reactive exocyclic imine and an N-methyl group, offers a trifecta of opportunities for molecular elaboration. This document provides detailed protocols and expert insights for the synthesis of diverse derivatives via N-functionalization, C-H activation, and palladium-catalyzed cross-coupling reactions, enabling researchers to efficiently generate compound libraries for drug discovery programs.

The Strategic Importance of the Starting Scaffold

The 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine scaffold is primed for diversification at three key positions, allowing for a systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

  • Exocyclic Imine (N-H): The nucleophilic imine nitrogen is readily functionalized, serving as a handle for introducing a wide variety of substituents through acylation, sulfonylation, and alkylation reactions.

  • Aromatic Core (C-H bonds): The benzothiazole ring system is amenable to modern C-H functionalization strategies, allowing for the direct and atom-economical formation of new carbon-carbon or carbon-heteroatom bonds.[7]

  • Aryl Bromide (C6-Br): The bromine atom is an ideal functional group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and other moieties.[8]

cluster_0 Synthetic Diversification Pathways A 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Core Scaffold) B N-Functionalization (Acylation, Sulfonylation) A->B  Exocyclic Imine C C-H Functionalization (Direct Arylation) A->C  Aromatic Core D Cross-Coupling (Suzuki, Sonogashira, etc.) A->D  C6-Bromo

Caption: Key diversification points of the core scaffold.

Protocol I: N-Functionalization of the Exocyclic Imine

The reaction of the exocyclic imine with electrophilic reagents such as acyl chlorides or sulfonyl chlorides is a fundamental and high-yielding transformation for creating amide and sulfonamide derivatives, respectively. These functional groups are prevalent in drug molecules, often participating in key hydrogen bonding interactions with biological targets.

Principle of N-Acylation/Sulfonylation

This reaction proceeds via nucleophilic attack of the imine nitrogen onto the electrophilic carbonyl or sulfonyl center. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid competitive reactions with the electrophile.

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-functionalized derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative N-Functionalized Derivatives
Derivative TypeElectrophileYield (%)Expected ¹H NMR Shift (N-H)
N-BenzoylBenzoyl chloride>90%Signal disappears
N-AcetylAcetyl chloride>95%Signal disappears
N-Tosylp-Toluenesulfonyl chloride>85%Signal disappears
N-MesylMethanesulfonyl chloride>90%Signal disappears

Protocol II: Palladium-Catalyzed C-H Arylation

Direct C-H functionalization has emerged as a powerful, step-economical strategy for forging C-C bonds.[7][9] This approach avoids the pre-functionalization of the aromatic core, reducing synthetic steps and waste. For benzothiazole systems, C-H activation can be directed to specific positions, offering a regioselective route to novel biaryl structures.[10]

Principle of Direct C-H Arylation

The reaction typically involves a palladium catalyst that coordinates to the benzothiazole core, facilitating the cleavage of a specific C-H bond. This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand, oxidant, and directing group (if any) is crucial for achieving high regioselectivity and yield.

Detailed Experimental Protocol
  • Reaction Setup: In a sealable reaction vessel, combine 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.5 eq.), Pd(OAc)₂ (5 mol%), and a suitable ligand such as P(o-tolyl)₃ (10 mol%).

  • Base and Solvent: Add a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq.), and an appropriate high-boiling point solvent like DMF or DMA.

  • Degassing: Seal the vessel and thoroughly degas the mixture by purging with nitrogen or argon for 15-20 minutes.

  • Heating: Heat the reaction mixture to 110-140 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by column chromatography to isolate the C-H arylated product.

Protocol III: Suzuki-Miyaura Cross-Coupling at the C6-Bromo Position

The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[11][12] It offers exceptional functional group tolerance and utilizes readily available and generally stable boronic acids.[12] This makes it an indispensable tool for modifying the C6-position of the benzothiazole scaffold.

Principle and Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the benzothiazole.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Ar'-B(OH)₂ RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-Br (Benzothiazole) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.).[12]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.

  • Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Heating: Heat the reaction to 80-100 °C under a nitrogen atmosphere for 6-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-aryl derivative.

Data Presentation: Representative Suzuki Coupling Products
Arylboronic AcidCatalystBaseYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃80-90%
3-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄75-85%
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃70-80%

Applications in Drug Discovery & Medicinal Chemistry

The derivatization of the 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine scaffold opens avenues to a vast array of compounds with potential therapeutic applications. Literature on benzothiazole derivatives highlights their significance as:

  • Anticancer Agents: Many benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][3][13]

  • Antimicrobial Agents: The scaffold is a key component in compounds with antibacterial and antifungal properties.[1][14]

  • Anti-inflammatory and Analgesic Agents: Certain substitutions on the benzothiazole ring have led to compounds with significant anti-inflammatory and analgesic effects.[1]

  • Antiviral Agents: Novel benzothiazole-imine derivatives have been evaluated for their antiviral activities.[15]

cluster_deriv Chemical Diversity cluster_bio Potential Biological Targets Core 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine N-Functionalization C6 Cross-Coupling C-H Activation Amides Amides/ Sulfonamides Core:portN->Amides Biaryls Biaryls/ Heterobiaryls Core:portC6->Biaryls FuncCore Functionalized Core Core:portCH->FuncCore Kinases Kinases Amides->Kinases Receptors Receptors/ Ion Channels Biaryls->Receptors Microbes Microbial Enzymes FuncCore->Microbes

Sources

Application Notes and Protocols for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Benzothiazoles in Advanced Materials

The field of material science is in a perpetual quest for novel molecules that can push the boundaries of electronics, polymer science, and protective coatings. Within the vast landscape of heterocyclic compounds, benzothiazole derivatives have carved out a significant niche, demonstrating remarkable versatility in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to specialized polymers and corrosion inhibitors.[1][2][3][4] The electronic properties of the benzothiazole core, characterized by its electron-deficient nature, make it an excellent building block for tuning the optoelectronic characteristics of materials.[5]

This guide focuses on a specific, yet promising, derivative: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (CAS No. 73901-11-8).[6][7] While direct, extensive research on this particular molecule in material science is emerging, its structural features—a bromine atom at the 6-position, a methyl group at the 3-position, and an imine functionality—suggest a confluence of properties that make it a highly attractive candidate for several advanced applications. The bromo-substituent, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex conjugated systems.[1] The imine group can influence the molecule's electronic and self-assembly properties.

This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. It provides a synthesis of its predicted physicochemical properties, outlines potential applications with detailed, field-proven protocols adapted from closely related compounds, and explains the scientific rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in material science. The following table summarizes the known and predicted properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

PropertyValue/PredictionSource/Rationale
CAS Number 73901-11-8[6][7]
Molecular Formula C₈H₇BrN₂SCalculated
Molecular Weight 243.12 g/mol Calculated
Appearance Predicted to be a crystalline solidBased on similar benzothiazole derivatives.[8][9]
Solubility Predicted to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMF, DMSO)Inferred from the nonpolar nature of the benzothiazole core and the presence of a methyl group.
Melting Point Not availableExperimental determination is recommended.
Boiling Point Not availableExperimental determination is recommended.
HOMO/LUMO Levels Predicted to have a suitable energy gap for semiconductor applicationsThe benzothiazole core is electron-deficient, and the bromo- and methyl- substituents will influence the energy levels.[2]
Photophysical Properties Likely to exhibit fluorescenceBenzothiazole derivatives are known to be fluorescent.[2] The specific excitation and emission wavelengths require experimental characterization.

Potential Applications and Experimental Protocols

The unique structural motifs of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine suggest its utility in several areas of material science. The following sections detail these potential applications and provide robust, step-by-step protocols adapted from established methodologies for similar compounds.

Organic Semiconductors for Thin-Film Transistors (OTFTs)

Rationale: Benzothiadiazole derivatives, which share a similar heterocyclic core, have been successfully employed as organic semiconductors in OTFTs.[10][11] The planar structure and potential for π-π stacking in 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine make it a promising candidate for charge transport. The electron-withdrawing nature of the benzothiazole ring can be finely tuned by the bromo- and methyl- substituents, influencing the charge carrier mobility.[2]

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen and then bake at 120°C for 30 minutes to remove any residual moisture.

    • Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface. This is achieved by immersing the substrate in a 10 mM solution of OTS in toluene for 1 hour, followed by rinsing with fresh toluene and baking at 120°C for 30 minutes.

  • Thin-Film Deposition:

    • Prepare a 10 mg/mL solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a high-boiling-point solvent such as chloroform or chlorobenzene.

    • Deposit a thin film of the semiconductor onto the OTS-treated SiO₂ surface using spin-coating. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.

    • Anneal the film at a temperature just below its melting point (to be determined experimentally) for 30 minutes under a nitrogen atmosphere to improve crystallinity and molecular ordering.

  • Electrode Deposition:

    • Define the source and drain electrodes by photolithography or using a shadow mask. A typical channel length would be 50 µm and a channel width of 1 mm.

    • Deposit 50 nm of gold (Au) for the source and drain electrodes using thermal evaporation at a rate of 0.1-0.2 Å/s under a high vacuum (< 10⁻⁶ Torr).

  • Characterization:

    • Characterize the morphology and crystallinity of the thin film using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

    • Measure the electrical characteristics of the OTFT device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or a probe station under ambient conditions.

    • Extract key parameters such as field-effect mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.

OTFT_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Thin-Film Deposition cluster_2 Device Completion & Characterization A Si/SiO₂ Substrate B Ultrasonic Cleaning A->B C OTS Treatment B->C D Spin-Coating of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine C->D E Thermal Annealing D->E F Au Electrode Deposition E->F G Electrical Measurement F->G

Caption: Workflow for the fabrication of an OTFT device.

Precursor for Donor-Acceptor Polymers in Organic Photovoltaics (OPVs)

Rationale: The bromine atom on the benzothiazole ring is a key feature that allows for its use as a monomer in polymerization reactions, particularly Suzuki or Stille cross-coupling.[1] By coupling 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine with a suitable electron-donating co-monomer, novel donor-acceptor conjugated polymers can be synthesized for use in the active layer of OPV devices. The electron-accepting nature of the benzothiazole unit is beneficial for charge separation.[1][5]

  • Monomer Preparation:

    • Ensure the purity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

    • Synthesize or procure a suitable electron-donating co-monomer, for example, a distannylated carbazole or thiophene derivative.

  • Polymerization Reaction:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and the distannylated co-monomer in anhydrous toluene.

    • Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours.

    • Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Polymer Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and oligomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane. Finally, extract the polymer with chloroform or chlorobenzene.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol and dry it under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using GPC.

    • Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.

    • Investigate the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Characterize the optical and electrochemical properties using UV-Vis spectroscopy and Cyclic Voltammetry (CV) to determine the bandgap and HOMO/LUMO energy levels.

Polymer_Synthesis_Workflow A Monomers: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine + Donor-Sn(R)₃ B Suzuki Coupling (Pd Catalyst, Toluene, Reflux) A->B C Polymer Precipitation (Methanol) B->C D Soxhlet Extraction C->D E Purified D-A Polymer D->E F Characterization (GPC, NMR, TGA, UV-Vis, CV) E->F

Caption: Workflow for donor-acceptor polymer synthesis.

Corrosion Inhibitor for Mild Steel

Rationale: Organic molecules containing heteroatoms (N, S) and π-electrons can effectively inhibit the corrosion of metals in acidic media. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, with its nitrogen and sulfur atoms and the aromatic benzothiazole ring, makes it a strong candidate for a corrosion inhibitor.

  • Specimen Preparation:

    • Prepare mild steel coupons of a standard size (e.g., 1 cm x 1 cm x 0.1 cm).

    • Mechanically polish the coupons with a series of emery papers of decreasing grit size (up to 1200 grit).

    • Degrease the coupons with acetone, rinse with deionized water, and dry them.

  • Electrochemical Measurements:

    • Use a standard three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The corrosive medium will be 1 M HCl solution.

    • Prepare solutions of 1 M HCl containing different concentrations of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

    • Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus the open circuit potential (OCP) at a scan rate of 1 mV/s.

    • Conduct Electrochemical Impedance Spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100, where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency from EIS data using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

    • Investigate the adsorption mechanism by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Temkin).

Conclusion and Future Outlook

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine stands as a molecule with significant untapped potential in material science. Its unique combination of a versatile bromo-substituent, an electron-rich imine group, and the electronically active benzothiazole core makes it a compelling candidate for the development of next-generation organic electronics, functional polymers, and protective coatings. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the exciting possibilities that this compound offers. Further research should focus on a comprehensive characterization of its fundamental properties and the optimization of the presented protocols to unlock its full potential in various material science applications.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Jung, D., Thirupathaiah, B., Lee, E., Kwon, G., Kim, C., & Seo, S. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 16(1), 924–929. [Link]

  • Jung, D., Thirupathaiah, B., Lee, E., Kwon, G., Kim, C., & Seo, S. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiadiazole Derivatives in Modern Organic Electronics. Retrieved January 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzothiadiazole Derivatives in Organic Electronics. Retrieved January 18, 2026, from [Link]

  • Khan, M. A., Al-Dies, A. M., Al-Otaibi, J. S., & Arshad, M. N. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8783. [Link]

  • (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. Retrieved from [Link]

  • Alamiery, A., & Shaker, L. (2025). Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion of Mild Steel in HCl Solution: Experimental and Theoretical Approaches. Moroccan Journal of Chemistry, 13(4), 1601-1624. Retrieved from [Link]

  • Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(10), o3016. [Link]

  • Gao, X., Liu, J., Zhang, X., Feng, X., & Guo, Y. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(15), 4983. [Link]

  • Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved January 18, 2026, from [Link]

  • (2020). Synthesis, properties, and application of new benzothiazole-based sensitisers in polymer chemistry. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A., & Shaker, L. (2025). Evaluation of 6-Bromo-2-Imino-2H-Chromene-3-Carboxamide as an Efficient Inhibitor for Corrosion of Mild Steel in HCl Solution: Experimental and Theoretical Approaches. Moroccan Journal of Chemistry, 13(4). [Link]

  • (2023). Methods used for the synthesis of benzothiazoles. ResearchGate. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

  • Chen, J., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 31(2), 314. [Link]

  • Gao, X.-J., Jin, S.-W., Huang, Y.-F., Zhou, Y., & Zhou, Y.-P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3016. [Link]

  • Karolak-Wojciechowska, J., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. My insights are drawn from established literature and extensive experience in heterocyclic chemistry.

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is typically approached as a two-step process. This guide is structured to address potential issues in both stages of the synthesis and to provide answers to frequently asked questions.

Diagram: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 6-bromo-2-aminobenzothiazole cluster_1 Step 2: N-Methylation and Deprotonation 4-Bromoaniline 4-Bromoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-Bromoaniline->KSCN_Br2 Reactant 6-bromo-2-aminobenzothiazole 6-bromo-2-aminobenzothiazole KSCN_Br2->6-bromo-2-aminobenzothiazole Product Methyl_Iodide Methyl Iodide (CH3I) 6-bromo-2-aminobenzothiazole->Methyl_Iodide Reactant Quaternary_Salt 6-bromo-2-amino-3-methyl- 1,3-benzothiazol-3-ium iodide Methyl_Iodide->Quaternary_Salt Intermediate Base Base (e.g., NaHCO3) Quaternary_Salt->Base Deprotonation Final_Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Base->Final_Product Product

Caption: Synthetic route to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Synthesis of 6-bromo-2-aminobenzothiazole

Question: Why is the yield of 6-bromo-2-aminobenzothiazole consistently low?

Answer:

Low yields in the synthesis of 6-bromo-2-aminobenzothiazole from 4-bromoaniline are often traced back to several key factors related to the reaction conditions and work-up procedure.

  • Sub-optimal Temperature Control: The reaction of 4-bromoaniline with potassium thiocyanate and bromine is exothermic.[1] Insufficient cooling during the addition of bromine can lead to the formation of undesired side products, including polybrominated species. It is crucial to maintain a low temperature, typically 0-5 °C, during the bromine addition.

  • Improper Bromine Addition: The dropwise addition of a solution of bromine in glacial acetic acid is critical. A rapid addition can lead to localized high concentrations of bromine, promoting side reactions.

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration after the bromine addition to allow for complete cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Work-up and Purification Losses: The product is typically isolated by pouring the reaction mixture into water and neutralizing it. Losses can occur if the product is not fully precipitated or if it is washed with an inappropriate solvent. Ensure the pH is carefully adjusted to precipitate the product. Washing the crude product with cold water can minimize losses.

Experimental Protocol: Synthesis of 6-bromo-2-aminobenzothiazole

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until it dissolves.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the product precipitates completely.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent, such as ethanol, to obtain pure 6-bromo-2-aminobenzothiazole.

Step 2: N-Methylation of 6-bromo-2-aminobenzothiazole

Question: The N-methylation of 6-bromo-2-aminobenzothiazole with methyl iodide results in a complex mixture of products. How can I improve the selectivity for the desired product?

Answer:

The N-methylation of 2-aminobenzothiazoles presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic thiazole nitrogen.[2] The primary product of methylation with reagents like methyl iodide is often the endocyclic N-alkylation, leading to the formation of a 2-amino-3-methyl-1,3-benzothiazol-3-ium salt.[3][4] The desired 2-imino product is then obtained by deprotonation of this salt. A complex product mixture suggests that either the reaction conditions are not optimized for selective endocyclic methylation or the deprotonation step is incomplete.

  • Control of Reaction Temperature: Running the methylation at an elevated temperature can lead to over-methylation or side reactions. It is advisable to perform the reaction at room temperature or with gentle heating while monitoring its progress.

  • Choice of Solvent: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like acetonitrile or DMF are commonly used for N-alkylation.[5][6]

  • Stoichiometry of Methyl Iodide: Using a large excess of methyl iodide can increase the likelihood of multiple methylations. Start with a slight excess (1.1-1.5 equivalents) and adjust as needed based on reaction monitoring.

  • Incomplete Deprotonation of the Quaternary Salt: The intermediate 6-bromo-2-amino-3-methyl-1,3-benzothiazol-3-ium iodide is a salt. Its incomplete conversion to the free imine form by a base will result in a mixture. Ensure that a sufficient amount of a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a non-nucleophilic organic base) is used in the work-up to neutralize the hydroiodic acid formed and deprotonate the quaternary salt.

Experimental Protocol: N-Methylation and Deprotonation

  • Dissolve 6-bromo-2-aminobenzothiazole in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

  • Add methyl iodide (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50 °C) while monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting crude salt in water or a mixture of water and an organic solvent.

  • Add a solution of a base, such as saturated sodium bicarbonate, dropwise with stirring until the precipitation of the imine product is complete.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Question: My final product shows low purity, and I suspect the presence of the unreacted quaternary salt. How can I effectively purify the 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine?

Answer:

The presence of the quaternary ammonium salt as an impurity is a common issue, arising from incomplete deprotonation. The salt has significantly different solubility properties compared to the neutral imine product.

  • Aqueous Wash: The quaternary salt is generally more water-soluble than the imine. Washing the crude product with water or a dilute basic solution can help remove the unreacted salt.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively separate the imine from the salt. Experiment with different solvents, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. Use a solvent system with a gradient of increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the proportion of ethyl acetate) to separate the less polar imine from the more polar salt.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine?

A1: The overall yield for the two-step synthesis can vary significantly depending on the optimization of each step. A yield of 60-80% for the synthesis of 6-bromo-2-aminobenzothiazole is considered good. The N-methylation and deprotonation step can also achieve yields in the range of 70-90% under optimized conditions. Therefore, an overall yield of 40-70% is a reasonable expectation.

Q2: Are there alternative methylating agents to methyl iodide?

A2: Yes, other methylating agents can be used, each with its own advantages and disadvantages. Dimethyl sulfate is a powerful methylating agent but is highly toxic. "Greener" alternatives like dimethyl carbonate are also being explored.[1] The choice of methylating agent may require re-optimization of the reaction conditions.

Q3: How can I confirm the structure of the final product?

A3: The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR should show a characteristic singlet for the N-methyl group. 13C NMR will confirm the presence of all carbon atoms in their expected chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=N imine bond and the aromatic ring system.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Specifically:

  • Bromine: is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Methyl Iodide: is a toxic and volatile compound. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

Data Summary

StepKey ReactantsKey ReagentsTypical SolventsTemperatureTypical Yield
1 4-BromoanilineKSCN, Br2Glacial Acetic Acid0-5 °C (Br2 addition)60-80%
2 6-bromo-2-aminobenzothiazoleCH3I, Base (e.g., NaHCO3)Acetonitrile, DMFRoom Temp. to 50 °C70-90%

References

  • Upadhyay, A., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry, 12(10), 1619-1641. Available at: [Link]

  • Kumar, N., & Bhadauria, R. S. (2018). Synthesis and Biological Evaluation of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene) hydrazine derivatives. ResearchGate. Available at: [Link]

  • Naoum, J. C., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 26(15), 4475. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings, 2144(1), 020002. Available at: [Link]

  • Wang, C., et al. (2021). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, 50(30), 10476-10484. Available at: [Link]

  • Kavková, V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6527. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Contreras, R., et al. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(5), 200-209. Available at: [Link]

  • Khatun, N., et al. (2012). A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. Organic & Biomolecular Chemistry, 10(40), 8075-8078. Available at: [Link]

  • Gaponova, I. I., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2133. Available at: [Link]

  • Gaponova, I. I., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. Available at: [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. Google Patents.
  • Chen, J., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. Molecules, 29(9), 2146. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4. AIP Publishing. Available at: [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Available at: [Link]

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Technical Support Center: Purification of 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine?

The two primary methods for purifying 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability. However, if recrystallization does not yield a product of the desired purity, or if impurities have very similar solubility profiles to the target compound, column chromatography is the preferred method.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of 2-amino- and N-alkylated benzothiazoles may include:

  • Unreacted starting materials: Such as 2-amino-6-bromobenzothiazole.

  • Reagents from the methylation step: For instance, unreacted methylating agents or their byproducts.

  • Side-products: These can arise from over-methylation or other side reactions.

  • Products of hydrolysis: The imine functionality can be sensitive to hydrolysis, especially in the presence of acid, potentially leading to the corresponding ketone or other degradation products.

Q3: How can I effectively monitor the purification process?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. A typical solvent system to start with is a mixture of hexane and ethyl acetate. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product, you can visualize the separation of your target compound from impurities under UV light.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and provides actionable solutions.

Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
"Oiling out" of the product The solution is supersaturated, or it has been cooled too quickly. Impurities may also be depressing the melting point.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
Poor recovery of the product The chosen solvent is too good, meaning it keeps the product dissolved even at low temperatures. Too much solvent may have been used.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Crystals are colored The color is due to a persistent impurity.Consider a pre-purification step, such as a quick filtration through a small plug of silica gel, or treatment with activated carbon before the final recrystallization.
Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Streaking of the compound on TLC and column The imine functionality may be interacting with the acidic silica gel, leading to decomposition or strong adsorption.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of product and impurities The solvent system is not optimal, or the column is overloaded.Systematically vary the polarity of your eluent. If the separation is still poor, consider using a different stationary phase, such as neutral alumina or a reversed-phase C18 column. Ensure that the amount of crude material is 1-5% of the mass of the stationary phase to avoid overloading.
Product is not eluting from the column The compound is too polar for the chosen solvent system, or it is irreversibly adsorbed or decomposing on the silica gel.Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The ideal solvent will need to be determined experimentally. Based on related compounds, good starting points for solvent screening include ethanol, methanol, or a mixture of ethanol and water.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A good recrystallization solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is a general procedure for the purification of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine using silica gel chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A starting point could be a hexane:ethyl acetate mixture.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., from 100% hexane to a higher percentage of ethyl acetate) can be effective.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Purification Workflows

Recrystallization Workflow

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice Ice Bath cool->ice filter Vacuum Filtration ice->filter dry Dry Crystals filter->dry end Pure Product dry->end

Caption: A general workflow for purification by recrystallization.

Column Chromatography Workflow

G start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A standard workflow for purification by flash column chromatography.

References

  • ResearchGate. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1,3-benzothiazol-2-amine. PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Benzothiazolamine, 6-bromo-. Substance Registry Services. [Link]

Overcoming solubility issues with 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for its wide range of biological activities and pharmaceutical applications.[1] Researchers utilizing this compound may encounter significant challenges in achieving adequate solubilization, particularly in aqueous media required for biological assays. Poor solubility can lead to inaccurate and irreproducible experimental results, including underestimated potency and variable data.[2]

This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility challenges associated with this compound. It is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable protocols.

Physicochemical Profile: Understanding the Challenge

The solubility of a compound is dictated by its physicochemical properties. The structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine—featuring a rigid, fused aromatic ring system and a lipophilic bromine atom—inherently limits its affinity for aqueous solvents.

PropertyValue / Predicted ValueRationale & Implication for Solubility
Molecular Formula C₈H₇BrN₂S-
Molecular Weight 243.13 g/mol -
Predicted XLogP3 >2.1The parent compound without bromine, 3-methyl-1,3-benzothiazol-2(3H)-imine, has a predicted XLogP3 of 2.1.[3] The addition of a bromine atom significantly increases lipophilicity, suggesting a higher XLogP value and consequently lower aqueous solubility.
Molecular Structure Planar, aromatic systemThe flat, rigid structure promotes efficient crystal lattice packing, which can increase the energy required to dissolve the solid, thereby lowering solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended initial solvents for dissolving 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine?

Answer: Based on experimental data for structurally similar benzothiazole derivatives, the recommended starting points are polar aprotic solvents and alcohols.

  • Primary Recommendations:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol or Ethanol

Causality: These solvents can effectively disrupt the crystal lattice forces of the solid compound. Structurally related compounds, such as 6-bromo-1,3-benzothiazol-2-amine and 6-bromo-2-methylsulfanyl-1,3-benzothiazole, have been successfully dissolved or crystallized from methanol and ethanol, respectively, indicating good compatibility with this chemical class.[4][5] For biological assays, DMSO is the most common choice for creating high-concentration stock solutions.[6]

Q2: My compound is not dissolving in the recommended solvents at room temperature. What are the next steps?

Answer: If room temperature dissolution is unsuccessful, the application of physical energy is the next logical step.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves can help break apart solid aggregates and accelerate the dissolution process.

  • Gentle Heating: Warm the solution to 30-40°C while stirring or vortexing. Increased temperature provides the energy needed to overcome the lattice energy of the crystal. Caution: Always ensure the compound is stable to heat and be mindful of the solvent's boiling point.

Expert Insight: Low-energy sonication applied directly to individual wells of a microplate can be highly effective for redissolving compounds that may have precipitated during storage or dilution.[7]

Q3: I need to prepare an aqueous solution for a biological assay, but my DMSO stock precipitates upon dilution. How can I prevent this?

Answer: This is a common issue known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer, the compound is no longer soluble in the final, high-water-content solvent system. Several strategies can mitigate this.

  • Strategy 1: Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Strategy 2: Use a Co-solvent System: Incorporating a water-miscible organic solvent into your final aqueous buffer can increase the overall solvating power of the medium. Common co-solvents include PEG 400 or ethanol.[8] However, you must first validate the tolerance of your specific assay (e.g., cells, enzyme) to the chosen co-solvent, as it can have independent biological effects.[7]

  • Strategy 3: pH Adjustment: If your compound has an ionizable group (the imine group is basic), altering the pH of the buffer can significantly increase solubility. For a basic compound, lowering the pH will protonate the molecule, forming a more soluble salt in situ. A preliminary screen to test solubility in buffers of varying pH (e.g., pH 5.0, 6.0, 7.4) is recommended.

Q4: Co-solvents and pH are not viable options for my sensitive cell-based assay. Are there more advanced formulation strategies?

Answer: Yes, when assay conditions are restrictive, formulation excipients can be used to create micro-environments that shield the hydrophobic compound from the aqueous bulk solution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the benzothiazole derivative, forming an inclusion complex that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can sequester the compound, increasing its apparent solubility.[9] As with co-solvents, the surfactant's compatibility with the assay must be rigorously tested.

Experimental Protocols & Workflows

Troubleshooting Workflow: A Decision Tree

The following diagram outlines a systematic approach to tackling solubility issues with 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

G start Start: Compound Undissolved solvent_screen Step 1: Screen Polar Aprotic Solvents (DMSO, DMF, Methanol, Ethanol) at RT start->solvent_screen physical_methods Step 2: Apply Physical Methods (Sonication, Gentle Heating) solvent_screen->physical_methods If still undissolved aqueous_prep Step 3: Preparing Aqueous Solution physical_methods->aqueous_prep If still undissolved in organic, or for aqueous prep cosolvent Option A: Use Co-solvent (e.g., PEG 400 in buffer) aqueous_prep->cosolvent ph_adjust Option B: Adjust pH (Test acidic buffers) aqueous_prep->ph_adjust advanced Option C: Use Formulation Excipients (Cyclodextrins, Surfactants) aqueous_prep->advanced success Success: Compound Solubilized cosolvent->success If soluble & assay tolerant fail Re-evaluate Experiment (Consider derivatization or alternative compound) cosolvent->fail If assay intolerant or insoluble ph_adjust->success If soluble & assay tolerant ph_adjust->fail If assay intolerant or insoluble advanced->success If soluble & assay tolerant advanced->fail If assay intolerant or insoluble

Sources

Technical Support Center: Stability of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

The following guide addresses the potential stability challenges associated with 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine . It is important to note that specific literature on the stability of this exact molecule is limited. Therefore, this document is built upon established principles of heterocyclic chemistry, analysis of its functional groups, and data from structurally analogous benzothiazole derivatives. The troubleshooting strategies and FAQs are designed to provide a robust framework for identifying and mitigating common stability issues you may encounter in your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: My compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, is precipitating out of my aqueous buffer. What is the likely cause and how can I improve its solubility?

A1: The benzothiazole core is largely non-polar, leading to limited aqueous solubility.[1] The bromo and methyl substituents further increase its hydrophobicity. Precipitation is common in highly aqueous systems.

  • Recommendation: To improve solubility, consider adding a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] It is crucial to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can impact biological assays.

Q2: I've noticed a gradual loss of my compound in solution over time, even when stored at 4°C. What degradation pathway is likely occurring?

A2: The most probable cause of degradation is the hydrolysis of the exocyclic imine bond (C=N). This reaction is often catalyzed by acidic or basic conditions and would convert the imine to a 2-keto-benzothiazole derivative (6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one). While the benzothiazole ring itself is relatively stable, the imine group is a point of vulnerability.[3][4]

Q3: My solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is turning a pale yellow color after being left on the benchtop. What could be causing this?

A3: Discoloration can be an indicator of degradation. Bromo-aromatic compounds can be susceptible to photodecomposition, a process that can be initiated by exposure to ambient or UV light.[5][6] This could lead to the formation of colored byproducts. Additionally, oxidative degradation of the benzothiazole ring, although less common, can also produce colored species.[7][8]

Q4: Can I use standard buffers like PBS for my experiments with this compound?

A4: While PBS is a common buffer, it is important to consider its pH (typically around 7.4). The stability of your compound may be pH-dependent.[9][10] It is advisable to test the stability of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in your specific buffer system over the time course of your experiment. For initial experiments, consider using a buffer with a pH closer to neutral (pH 6-7) to minimize potential acid or base-catalyzed hydrolysis.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve stability issues.

Guide 1: Investigating and Resolving Solubility Issues

Issue: The compound precipitates from the solution during preparation, storage, or during an experiment.

G

Experimental Protocol: Determining Maximum Solubility

  • Preparation: Prepare a series of dilutions of your compound in the final experimental buffer (including any co-solvents).

  • Equilibration: Gently agitate the solutions at the experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect for any precipitate.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the supernatant using a validated analytical method like HPLC-UV. The highest concentration without precipitation is your working maximum solubility.

Guide 2: Assessing and Preventing Chemical Degradation

Issue: Inconsistent assay results, or the appearance of new peaks in analytical readouts (e.g., HPLC, LC-MS) over time.

Underlying Principle: To understand the stability of your molecule, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and sensitive molecular sites.[11][12][13]

G

Hypothesized Degradation Pathway: Imine Hydrolysis

The primary suspected degradation route is the hydrolysis of the 2-imine group to a 2-carbonyl group.

G

Step-by-Step Protocol for a Forced Degradation Study

  • Stock Solution: Prepare a stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.[15]

    • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) and another to broad-spectrum visible light.[11]

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: For acid and base samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a control (unstressed compound), by a stability-indicating method such as HPLC-UV or LC-MS to monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

Data Summary Table for Stability Assessment

Condition% Degradation at 24h (Hypothetical)Major Degradant m/z (Hypothetical)Recommended Action
0.1 M HCl 15%[M+H]+ of keto-productBuffer experiments at pH > 5
0.1 M NaOH 25%[M+H]+ of keto-productBuffer experiments at pH < 8
3% H₂O₂ 5%[M+H]+ of N-oxideAvoid strong oxidizing agents
UV/Vis Light 10%Multiple minor peaksUse amber vials/protect from light
60°C <2%-Stable at elevated short-term temps

References

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3276. [Link]

  • Li, X., Chen, J., Li, X., Zhang, P., & Jin, M. (2018). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 4(10), 1542-1552. [Link]

  • Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(3), 327-334. [Link]

  • Wang, J., Wang, S., & Wang, Y. (2018). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Water Science and Technology, 77(10), 2445-2454. [Link]

  • Liu, Y., Zhou, S., Li, Y., & Liu, Y. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Molecular Sciences, 17(12), 2125. [Link]

  • Solubility of Things. (n.d.). Benzothiazole. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave Online. [Link]

  • Qi, J., Han, M. S., Chang, Y. C., & Tung, C. H. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate. [Link]

  • Patel, Y., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research.
  • Asuero, A. G., & González, A. G. (2007). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Critical Reviews in Analytical Chemistry, 37(2), 91-115. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Gill, R. K., Rawal, R. K., & Bariwal, J. (2015). Recent Advances in the Chemistry and Biology of Benzothiazoles. Archiv der Pharmazie, 348(3), 155-178. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Perjési, P., & Uher, M. (2005). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. Plant, Soil and Environment, 51(11), 496-505. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • NIOSH. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550. CDC. [Link]

  • Fagnoni, M., & Albini, A. (2009). Photochemistry of aromatic compounds. Photochemical & Photobiological Sciences, 8(11), 1493-1509. [Link]

  • Onysko, M. Y., et al. (2017). Synthesis of new thiazoles based on the reaction of N-aryl-N'-(quinazoline-2-yl) amidinothioureas with α-halocarbonyl compounds. Chemistry of Heterocyclic Compounds, 53(1), 105-110.
  • Mphahlele, M. J., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Molecules, 28(21), 7384. [Link]

  • Mphahlele, M. J., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. [Link]

  • Abdullah Ripain, I. H., & Ngah, N. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Li, Y., et al. (2019). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Dyes and Pigments, 160, 66-72. [Link]

  • Wang, C., et al. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. Journal of Hazardous Materials, 406, 124317. [Link]

  • Jelic, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 441-448. [Link]

  • Wu, G., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. [Link]

  • Aljanaby, A. (2016). N-alkylation of aminothiazole ring in ceftazime?. ResearchGate. [Link]

  • Abdullah Ripain, I. H., & Ngah, N. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Dash, A. C., & Dash, N. (1989). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (5), 1013-1019. [Link]

  • Ye, Z., et al. (2020). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 24(10), 2207-2216. [Link]

  • Wang, J., Wang, S., & Wang, Y. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Water Science and Technology, 83(6), 1363-1373.
  • Wang, X., et al. (2008). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Molecular Structure, 875(1-3), 244-250. [Link]

  • Li, P. (2004). N-alkylated thiazolium salts and process for their preparation. U.S.
  • Chhattise, A. S., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform. [Link]

  • Ammazzalorso, A., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 849. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Mạczewska, E., & Skrypka, A. (2012). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 10(2), 374-381. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Kumar, A., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(18), 6691. [Link]

  • Singh, V., & Singh, J. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Organic Chemistry, 4(3), 199-211. [Link]

  • De Luca, L., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Antioxidants, 11(2), 400. [Link]

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. [Link]

  • Chapman, R., & O'Reilly, R. K. (2016). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Chemistry, 7(33), 5291-5299. [Link]

  • Gueremy, C., Jimonet, P., & Mignani, S. (1995). 2-Iminobenzothiazoline derivatives, their preparation and pharmaceutical compositions containing them.

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Technical Support Center: Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. Here, we address common issues, particularly the formation of reaction side products, through a series of frequently asked questions and troubleshooting protocols. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Overview: The Challenge of Regioselective Alkylation

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the N-alkylation of 6-bromo-1,3-benzothiazol-2-amine. The core of this reaction's challenge lies in the ambident nucleophilic nature of the 2-aminobenzothiazole scaffold. This molecule possesses two potential sites for alkylation: the endocyclic nitrogen (N3) and the exocyclic amino nitrogen (N2).[1][2] Achieving high regioselectivity for the desired N3-methylated product requires careful control of reaction conditions. Failure to do so can result in a mixture of products that are often difficult to separate and characterize.

This guide will walk you through the identification of these side products and provide strategies to minimize their formation.

Troubleshooting Guide & FAQs

Q1: I'm seeing an isomeric side product with the same mass as my target compound. What is it and why did it form?

A1: You are most likely observing the N2-methylated isomer, 6-bromo-N-methyl-1,3-benzothiazol-2-amine.

Causality: The formation of this isomer is a classic example of competing reaction pathways. The 2-aminobenzothiazole starting material has two nucleophilic nitrogen centers. While the desired reaction is alkylation on the endocyclic nitrogen (N3) to form the imine product, a competitive alkylation can occur on the exocyclic amino group (N2).

  • Endocyclic (N3) Alkylation: This pathway leads to the formation of a benzothiazolium salt intermediate, which is then deprotonated to yield the final 2(3H)-imine product. Studies have shown that alkylation of 2-aminobenzothiazoles with reactive alkyl halides often favors the endocyclic nitrogen, as it leads to a more stable cationic intermediate.[3][4]

  • Exocyclic (N2) Alkylation: This pathway directly forms the 2-(methylamino)benzothiazole isomer. The prevalence of this pathway can be influenced by factors like the solvent, base, and temperature. Certain conditions can enhance the nucleophilicity of the exocyclic amine, leading to a greater yield of this side product.[2]

The diagram below illustrates these competing pathways.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 6-bromo-1,3-benzothiazol-2-amine path_n3 Pathway 1: Endocyclic (N3) Alkylation start->path_n3 Methylation path_n2 Pathway 2: Exocyclic (N2) Alkylation start->path_n2 Methylation reagent Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) product_desired Desired Product: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine product_isomer Isomeric Side Product: 6-bromo-N-methyl-1,3-benzothiazol-2-amine path_n3->product_desired Favored Pathway path_n2->product_isomer Competing Pathway

Caption: Competing N3 vs. N2 methylation pathways.

Q2: My mass spectrum shows a peak that is 14 Da higher than my product. What is this impurity?

A2: This peak likely corresponds to an over-methylated, quaternary ammonium salt: 6-bromo-2-(dimethylamino)-3-methyl-1,3-benzothiazol-3-ium or 6-bromo-2-(methylamino)-3,N-dimethyl-1,3-benzothiazol-3-ium.

Causality: Over-methylation occurs when the reaction conditions are too harsh or when an excess of the methylating agent is used. There are two primary routes to this side product:

  • Further methylation of the desired N3-product: The exocyclic imine nitrogen of your target compound can be methylated again to form a quaternary salt.

  • Further methylation of the N2-isomer: If the N2-methylated side product is formed, both its exocyclic and endocyclic nitrogens are susceptible to a second methylation event, leading to the same quaternary salt.

To avoid this, use a stoichiometric amount of your methylating agent (e.g., 1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Q3: During aqueous workup, I isolated a significant amount of a compound that shows a C=O stretch in the IR spectrum. What happened?

A3: Your target imine product has likely undergone hydrolysis to form 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one.

Causality: The carbon-nitrogen double bond (imine) in your target molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which are common during reaction workups. Water acts as a nucleophile, attacking the imine carbon and leading to the cleavage of the C=N bond and formation of a C=O bond (ketone/amide).

Preventative Measures:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

  • Neutral Workup: During workup, aim to use neutral pH washes (e.g., brine) whenever possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).

  • Aprotic Solvents: Use aprotic solvents for extraction, such as dichloromethane (DCM) or ethyl acetate.

G product Target Imine Product (C=N bond) reagent H2O (Acidic or Basic Workup) product->reagent Hydrolysis side_product Hydrolysis Side Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one (C=O bond) reagent->side_product

Caption: Hydrolysis of the target imine to a ketone.

Q4: How can I best control the reaction to favor the desired N3-methylated product?

A4: Optimizing regioselectivity involves a careful balance of solvent, base, and temperature.

Expert Recommendations:

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred. These solvents can help stabilize the charged benzothiazolium intermediate formed during N3-alkylation, thereby favoring the desired pathway.

  • Base Selection: A mild, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the reaction but are less likely to cause side reactions compared to stronger bases like sodium hydride (NaH), which can deprotonate the exocyclic amine and increase its nucleophilicity, favoring N2-alkylation.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 40-60 °C) is often sufficient. Excessively high temperatures can lead to a loss of selectivity and the formation of more side products. Monitor the reaction progress to avoid prolonged heating.

Analytical and Purification Protocols

Protocol 1: In-Process Reaction Monitoring by LC-MS

This protocol is crucial for tracking the formation of products and side products in real-time, preventing over-reaction and maximizing yield.

  • Sample Preparation: At timed intervals (e.g., 0, 1, 2, 4 hours), withdraw a ~5 µL aliquot from the reaction mixture.

  • Quenching: Dilute the aliquot in 1 mL of acetonitrile.

  • Analysis: Inject the diluted sample into an LC-MS system.

  • Method:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. (e.g., 5% B to 95% B over 5 minutes).

    • Detection: Monitor for the masses of the starting material, desired product, and key side products.

Data Summary: Key Compound Identification
CompoundChemical NameMolecular Weight ( g/mol )Expected Mass (M+H)⁺Key Analytical Features
Starting Material 6-bromo-1,3-benzothiazol-2-amine229.10230.0 / 232.0Primary amine (-NH₂) protons in ¹H NMR.[5][6]
Desired Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine243.13244.0 / 246.0N-CH₃ singlet in ¹H NMR (~3.5-3.8 ppm). Absence of -NH₂ protons.
Isomeric Side Product 6-bromo-N-methyl-1,3-benzothiazol-2-amine243.13244.0 / 246.0N-CH₃ singlet and a single N-H proton in ¹H NMR.
Hydrolysis Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one244.11245.0 / 247.0C=O stretch in IR (~1680 cm⁻¹). Absence of imine/amine protons.

Note: Brominated compounds will show a characteristic M/M+2 isotopic pattern in the mass spectrum with approximately 1:1 intensity.

Protocol 2: Purification by Column Chromatography

Separating the desired N3-isomer from the N2-isomer is often the most critical purification step.

  • Adsorbent: Use silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel and load it dry onto the column.

  • Eluent System: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase polarity.

    • Recommended Gradient: Begin with 100% Hexane and gradually increase the percentage of Ethyl Acetate (EtOAc). For example:

      • Hexane (to elute non-polar impurities)

      • 5-10% EtOAc in Hexane (often elutes the N2-isomer first)

      • 15-30% EtOAc in Hexane (should elute the desired N3-product)

  • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the pure product.

References

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797. Available at: [Link]

  • Štetinová, J. (1997). Synthesis and Reactions of Some 2–Aminobenzothiazoles. Molecules, 1(10), 251–254. Available at: [Link]

  • Krasavin, M. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(24), 5864. Available at: [Link]

  • Shaabani, A., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2960-2965. Available at: [Link]

  • Javahershenas, R., et al. (2024). Synthesis of 2‐aminobenzothiazole. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 48(77), 9595-9597. Available at: [Link]

  • Bunev, A. S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57, 497-508. Available at: [Link]

  • Jin, S., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Available at: [Link]

  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2151. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and neuroprotective properties.[1][2] The successful and reproducible synthesis of this specific derivative requires careful control over reaction parameters.

This document provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges, supported by detailed protocols and mechanistic insights to ensure scientific integrity and experimental success.

Part 1: General Synthesis Strategy & Proposed Mechanism

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine typically proceeds via the formation of a substituted thiourea intermediate, followed by an oxidative C-S bond formation to construct the benzothiazole ring. A common and effective strategy involves the reaction of 4-bromoaniline, its methylation, conversion to an isothiocyanate, and subsequent cyclization, or a more direct cyclization of a pre-formed N-aryl-N'-methylthiourea.

The diagram below illustrates a plausible synthetic pathway.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Ring Formation A 4-Bromo-N-methylaniline C 4-Bromo-N-methylphenyl isothiocyanate A->C Step 1 B Thiophosgene or equivalent E N-(4-bromophenyl)-N-methylthiourea (Intermediate) C->E Step 2 D Ammonia or Amine Source G 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Target Product) E->G Step 3 F Oxidative Cyclization (e.g., Br2 in AcOH) Troubleshooting_Workflow Start Start: Low Yield or Purity Issue CheckReagents Verify Purity of Starting Materials & Solvents Start->CheckReagents ReagentsOK Purity Confirmed? CheckReagents->ReagentsOK PurifyReagents Action: Purify/Replace Reagents & Use Anhydrous Conditions ReagentsOK->PurifyReagents No CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) ReagentsOK->CheckConditions Yes PurifyReagents->CheckReagents ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Action: Run Small-Scale Trials to Optimize Temp/Time. Use Inert Atmosphere. ConditionsOK->OptimizeConditions No CheckWorkup Analyze Workup & Purification Method ConditionsOK->CheckWorkup Yes OptimizeConditions->CheckConditions WorkupOK Method Effective? CheckWorkup->WorkupOK OptimizePurification Action: Test New Recrystallization Solvents or Column Chromatography Gradients. WorkupOK->OptimizePurification No End Problem Resolved WorkupOK->End Yes OptimizePurification->CheckWorkup

Sources

Technical Support Center: Crystallization of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during your crystallization experiments.

Question: My compound is precipitating as an oil or amorphous solid, not crystals. What are the likely causes and how can I fix this?

Answer: Oiling out or amorphous precipitation is a common issue that typically points to supersaturation being reached too quickly, not allowing the molecules sufficient time to orient into a crystal lattice.

Probable Causes & Solutions:

  • High Supersaturation: The concentration of your compound in the solvent is too high, or the anti-solvent was added too quickly.

    • Solution: Reduce the initial concentration of your compound. If using an anti-solvent, add it dropwise and with vigorous stirring at the interface of the two solvents.

  • Rapid Temperature Change: Cooling the solution too fast can shock the system, leading to rapid precipitation.

    • Solution: Employ a slower cooling gradient. Instead of placing your solution directly in an ice bath or freezer, allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask with an appropriate solvent can also be used to achieve slow, controlled cooling.

  • Inappropriate Solvent System: The chosen solvent may be too "good" or too "poor," leading to either very high solubility (requiring a large amount of anti-solvent) or immediate precipitation.

    • Solution: Experiment with solvent systems where the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-zero temperatures. Refer to the solvent selection table in the FAQ section for starting points.

Question: I've achieved crystallization, but the crystals are very small or needle-like. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

Answer: The formation of small or needle-like crystals often indicates a high number of nucleation events followed by rapid growth. To obtain larger crystals, the goal is to minimize the number of initial nucleation sites and slow down the growth process.

Probable Causes & Solutions:

  • Fast Evaporation/Cooling: As with oiling out, rapid changes in conditions favor nucleation over slow, ordered growth.

    • Solution: Slow down the process. For evaporative crystallization, reduce the surface area of the opening of your vial (e.g., cover it with parafilm and poke a few small holes with a needle). For cooling crystallization, use the slow-cooling methods described previously.

  • Impure Material: Impurities can act as nucleation sites, leading to the formation of many small crystals.

    • Solution: Ensure your starting material is of the highest possible purity. Consider an additional purification step, such as flash chromatography, before attempting crystallization.

  • Solvent Choice: Some solvents inherently promote certain crystal habits.

    • Solution: Screen a wider range of solvents. Sometimes a solvent mixture can moderate the growth rate more effectively than a single solvent. For benzothiazole derivatives, solvents like ethanol, methanol, and acetonitrile have been used successfully.

Question: My compound will not dissolve in any common solvents, or it is too soluble in everything. What should I do?

Answer: This is a common challenge at the initial solvent screening stage.

  • Poor Solubility:

    • Solution: Start by gently heating the solvent. Many compounds exhibit significantly higher solubility at elevated temperatures. If common solvents like ethyl acetate or acetone fail, consider more polar or aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that removing these high-boiling point solvents can be challenging.

  • High Solubility:

    • Solution: This is an ideal scenario for anti-solvent crystallization. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly introduce a "poor" solvent (an anti-solvent) in which it is insoluble. The key is that the good and poor solvents must be miscible. For example, if your compound is very soluble in dichloromethane (DCM), you could try adding hexane as an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: How do I systematically screen for an effective crystallization solvent for a novel compound like 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine?

A1: A systematic approach is crucial. Start with a small amount of your compound (5-10 mg) in a small vial. Add a common solvent dropwise.

  • Initial Solubility Test: Add the solvent at room temperature. If the compound dissolves in a small volume, it's likely too soluble for single-solvent cooling crystallization but may be a good candidate for an anti-solvent system.

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a promising candidate for cooling crystallization.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature and then below 0°C. Observe for crystal formation.

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesPotential Use Case
Alcohols Methanol, Ethanol, IsopropanolGood for cooling crystallization; often used for benzothiazoles.
Ketones Acetone, Methyl Ethyl KetoneGood general-purpose solvents.
Esters Ethyl AcetateGood for compounds of moderate polarity.
Chlorinated Dichloromethane (DCM)Often a good "dissolving" solvent for anti-solvent methods.
Aromatics TolueneCan be effective, but be mindful of toxicity.
Ethers Diethyl Ether, THFCan be used, but peroxides can be a concern.
Hydrocarbons Hexane, HeptaneTypically used as anti-solvents.
Aprotic Polar Acetonitrile, DMF, DMSOFor poorly soluble compounds.

Q2: What are the primary crystallization techniques I should consider?

A2: The most common and effective techniques for small organic molecules are:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks. This is a simple and often effective method.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly. This is highly controllable and widely used.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization. This is excellent for growing high-quality single crystals.

  • Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your compound over a less dense, miscible anti-solvent. Crystals will form at the interface as the solvents slowly mix.

Q3: Can you provide a general workflow for developing a crystallization protocol?

A3: Certainly. The following diagram illustrates a logical workflow from starting material to final crystal analysis.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis a a b Solvent Solubility Screen Test 8-12 solvents (Table 1) a:f0->b:f0 Initial Tests c Identify Promising Systems Good solubility when hot, poor when cold b:f0->c:f0 Analyze Results d Select Crystallization Method Slow Cooling, Evaporation, or Diffusion c:f0->d:f0 Develop Method e Optimize Conditions Concentration, Cooling Rate, Solvent Ratio d:f0->e:f0 Refine f Scale-Up & Reproduce Test on larger scale e:f0->f:f0 Validate g Harvest & Dry Crystals f:f0->g:f0 Finalize h Characterize Melting Point, NMR, etc. g:f0->h:f0 Confirm Identity i Advanced Analysis (Optional) Single Crystal X-ray Diffraction h:f0->i:f0 Determine Structure

Technical Support Center: Spectroscopic Analysis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (C₈H₇BrN₂S, MW: 243.12 g/mol ). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and quality control professionals in overcoming common challenges encountered during the characterization of this molecule.

Section 1: General Sample Preparation and Purity

This section addresses foundational issues that can impact all subsequent spectroscopic analyses. Proper sample handling and awareness of potential impurities are critical first steps.

Q1: My compound won't fully dissolve in my chosen spectroscopic solvent. How will this affect my results?

A1: Incomplete dissolution is a significant issue that will negatively impact nearly all forms of spectroscopic analysis.

  • For NMR: A non-homogenous sample will lead to poor magnetic field shimming, resulting in broad, distorted peaks and unreliable integrations.[1] This makes structural elucidation and purity assessment impossible.

  • For UV-Vis: Suspended particulate matter will scatter light, causing a sloping, elevated baseline and inaccurate absorbance readings, which violates the Beer-Lambert law.[2]

  • For MS and IR: While less sensitive to dissolution state for some techniques (e.g., solid-state IR), poor solubility in the spray solvent for techniques like electrospray ionization mass spectrometry (ESI-MS) will lead to poor ionization efficiency and weak signal.

Causality & Solution: The imine functionality and the benzothiazole core provide moderate polarity. Solubility can be challenging.

Recommended Protocol: Solvent Selection

  • Start with common deuterated solvents: Begin with Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), which are standard for many heterocyclic compounds.

  • Assess Polarity: If solubility is poor, consider the polarity of your compound. Benzothiazoles can be soluble in a range of solvents. Try Acetone-d₆ or Methanol-d₄.[1]

  • Gentle Heating: Gently warm the sample vial to aid dissolution, but be cautious of potential degradation.

  • Sonication: Use a bath sonicator for 1-2 minutes to break up aggregates and promote dissolution.

  • Final Check: Always visually inspect the sample against a light source to ensure no particulate matter is visible before analysis.

Q2: I suspect my sample has degraded or contains synthesis-related impurities. What should I look for?

A2: Benzothiazole synthesis, often involving the condensation of 2-aminothiophenols with various reagents, can leave behind characteristic impurities.[3][4][5] Degradation can occur over time, especially with exposure to light, air, or moisture.

Common Impurities & Byproducts:

  • Starting Materials: Residual 2-amino-5-bromothiophenol or methylating agents. The thiol group of the starting material is prone to oxidation, which can form a disulfide byproduct.[3]

  • Incomplete Cyclization: The intermediate Schiff base may not have fully cyclized.

  • Hydrolysis: The imine bond is susceptible to hydrolysis, which would cleave the molecule, particularly in the presence of acid or base and water.

Troubleshooting Workflow for Impurity Identification: The following diagram outlines a systematic approach to identifying unknown signals in your spectra.

Impurity_Troubleshooting_Workflow cluster_conclusion Conclusion start Unexpected Signals in Spectrum check_solvent Compare with blank solvent spectrum. Are peaks from residual solvent (H₂O, acetone, etc.)? start->check_solvent check_lit Consult literature/database spectra for the target compound. Do the extra peaks match known impurities? check_solvent->check_lit No (Not Solvent) lcms_analysis Perform LC-MS analysis. Can the impurity be separated and its mass identified? check_lit->lcms_analysis No (Not in Literature) nmr_2d Acquire 2D NMR (COSY, HSQC). Do correlations reveal an unexpected structure? lcms_analysis->nmr_2d Impurity Co-elutes or Needs More Data end_impurity Impurity Identified lcms_analysis->end_impurity Mass Corresponds to Plausible Impurity end_degradation Degradation Product Identified nmr_2d->end_degradation Structure Confirmed MS_Fragmentation parent 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine [M+H]⁺ m/z 244/246 frag1 Loss of CH₃ [M+H - CH₃]⁺ m/z 229/231 parent:f1->frag1 - CH₃ frag2 Loss of Br [M+H - Br]⁺ m/z 165 parent:f1->frag2 - Br frag3 Benzothiazole Ring Opening Complex Fragments Various m/z parent:f1->frag3 Ring Cleavage

Caption: Potential fragmentation pathways for the target molecule in MS.

Plausible Fragmentation Pathways:

  • Loss of Bromine: The C-Br bond can cleave, leading to a loss of 79/81 Da and a peak at m/z 165. This fragment would no longer show the bromine isotope pattern. [6]* Loss of Methyl Group: Cleavage of the N-CH₃ bond would result in a fragment at m/z 229/231. This fragment would still contain bromine and exhibit the 1:1 isotope pattern.

  • Ring Cleavage: More energetic collisions can lead to the fragmentation of the benzothiazole ring system itself, producing a more complex pattern of lower mass ions. [7][8][9]

Section 4: Infrared (IR) and UV-Visible Spectroscopy

Q7: What are the key characteristic peaks in the IR spectrum for this molecule?

A7: The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300 - 3400N-H StretchImine (=N-H)Medium, can be broad
3000 - 3100C-H StretchAromaticMedium to Weak
2850 - 2960C-H StretchAliphatic (CH₃)Medium to Weak
~1640 - 1680C=N StretchImineMedium to Strong [10]
1400 - 1600C=C StretchAromatic RingMultiple, Medium
1000 - 1200C-N StretchMedium
500 - 600C-Br StretchAryl BromideMedium to Strong

Reference values are general and can shift based on the specific molecular environment. [10][11][12][13]

Q8: My UV-Vis λmax has shifted compared to a literature value. Does this mean my sample is impure?

A8: Not necessarily. The position of maximum absorbance (λmax) is highly sensitive to the solvent used, a phenomenon known as solvatochromism. [2][14] Causality & Explanation:

  • Solvent Polarity: Polar solvents can stabilize the ground or excited state of a molecule differently than non-polar solvents. [14][15]This changes the energy gap between these states, resulting in a shift in the λmax. [14]For example, a shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. [14][16]* Specific Interactions: Solvents that can hydrogen bond (like methanol or water) can have specific interactions with your molecule, further influencing the electronic transitions and shifting the λmax. [15] Best Practice: When reporting or comparing UV-Vis data, it is essential to state the solvent used. To check for impurities, it is more reliable to use a hyphenated technique like LC-UV (or LC-MS) to see if multiple species are present, each with its own absorbance profile. A simple UV-Vis spectrum alone is not a definitive test for purity if the solvent is not identical to the reference. [17]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • CUTM Courseware. UV VISIBLE SPECTROSCOPY. Available from: [Link]

  • TutorChase. How does solvent choice impact UV-Vis spectroscopy readings?. Available from: [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Sharma, U.K. & Jacob, S. Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • Gyan Sanchay. U.V-spectroscopy-theory-and-solvent-effect.pdf. Available from: [Link]

  • Chemistry LibreTexts. Other Important Isotopes- Br and Cl. (2022-10-04). Available from: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. Obtaining and Interpreting NMR Spectra. (2019-06-05). Available from: [Link]

  • University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. Available from: [Link]

  • Chemistry Stack Exchange. 1H NMR Broad peaks. (2015-03-07). Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025-09-11). Available from: [Link]

  • Gao, X. J., Jin, S. W., Huang, Y. F., Zhou, Y., & Zhou, Y. P. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o3016. Available from: [Link]

  • Unknown. Infrared (IR) Spectroscopy. Available from: [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3446. Available from: [Link]

  • US EPA. 2-Benzothiazolamine, 6-bromo-. Available from: [Link]

  • Gao, X. J., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. ResearchGate. Available from: [Link]

  • Wikipedia. Benzothiazole. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shift of the representative compound 6. Available from: [Link]

  • Li, Y., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (Basel, Switzerland), 27(19), 6296. Available from: [Link]

  • Unknown. The features of IR spectrum. Available from: [Link]

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • ResearchGate. The common synthetic routes for benzothiazoles. Available from: [Link]

  • UCLA Chemistry. IR Chart. Available from: [Link]

  • ResearchGate. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Available from: [Link]

  • Scilit. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Available from: [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

  • Global Substance Registration System. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Available from: [Link]

  • Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

  • venoMS. Fragmentation rules for acylpolyamines. Available from: [Link]

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Technical Support Center: Ensuring the Stability of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its degradation pathways and implementing preventative measures, you can ensure the integrity and reliability of your experimental results.

Introduction: The Criticality of Compound Stability

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound with significant potential in medicinal chemistry. However, like many complex organic molecules, its stability can be compromised by various environmental factors, leading to the formation of impurities that can confound biological assays and compromise the integrity of your research. This guide provides a proactive approach to preventing degradation through a series of frequently asked questions, detailed troubleshooting protocols, and an in-depth look at the compound's potential liabilities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a direct question-and-answer format.

Q1: My stored solution of the compound has developed a yellow tint. What does this indicate?

A1: A color change, particularly the development of a yellow or brownish hue, is a common visual indicator of degradation for many heterocyclic compounds. This is often a result of photodegradation or oxidative processes that lead to the formation of colored impurities. It is crucial to immediately assess the purity of the solution via analytical methods like HPLC or LC-MS before further use. To mitigate this, always store solutions of the compound in amber vials or otherwise protected from light, and consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound instability?

A2: Absolutely. Inconsistent biological activity is a classic sign of compound degradation. The formation of degradation products can lead to a decrease in the concentration of the active parent compound, or the degradants themselves may have off-target effects or inhibitory activities that interfere with your assay. It is imperative to use freshly prepared solutions whenever possible. If you must use stored solutions, it is best practice to re-confirm the purity and concentration before each experiment.

Q3: What are the primary degradation pathways I should be concerned about for this compound?

A3: Based on the structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, the three primary degradation pathways of concern are:

  • Hydrolysis: The imine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the thiazole ring or conversion of the imine to a carbonyl group.

  • Oxidation: The sulfur atom in the benzothiazole ring and the imine group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation. The bromine substituent can also influence the photostability of the molecule.[1]

Q4: What are the ideal storage conditions for the solid compound and its solutions?

A4:

  • Solid Compound: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture. The use of a desiccator is recommended to prevent hydration.

  • Solutions: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials with an inert gas headspace. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The choice of solvent is also critical; aprotic, anhydrous solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol, which can participate in degradation reactions.

Q5: How can I quickly check for degradation in my sample?

A5: Thin-Layer Chromatography (TLC) can be a rapid and effective way to qualitatively assess the purity of your compound. Spot your current solution alongside a freshly prepared standard on a TLC plate. The appearance of new spots or a significant change in the intensity of the main spot suggests degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.

In-Depth Technical Guide: Forced Degradation Studies

To proactively understand the stability of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a forced degradation study is an invaluable tool.[2] This involves intentionally subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[3] This knowledge is crucial for developing stability-indicating analytical methods and for designing robust formulations.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a suitable solvent (e.g., ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to photo Photolytic Stress (UV & visible light) prep->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 8, 24h) using a stability-indicating LC-MS method acid->analysis Sample at intervals base->analysis Sample at intervals oxidation->analysis Sample at intervals thermal->analysis Sample at intervals photo->analysis Sample at intervals evaluation Identify and characterize degradation products. Determine degradation pathways. analysis->evaluation Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Parent Compound hydrolysis_product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-one Imine to Carbonyl parent:f0->hydrolysis_product:f0 H₂O, H⁺/OH⁻ oxidation_product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine S-oxide Sulfoxide Formation parent:f0->oxidation_product:f0 [O] (e.g., H₂O₂) photo_product Debrominated or Ring-Cleaved Products Complex Mixture parent:f0->photo_product:f0 hν (UV/Vis)

Caption: Plausible degradation pathways for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Data Summary: Stability Indicating Method Parameters

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound in the presence of its degradation products. [4]High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique. [5][6]

Parameter Recommended Condition Rationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides good retention and separation of the parent compound and its more polar degradation products.
Mobile Phase A 0.1% Formic acid in water Acidified mobile phase improves peak shape and ionization efficiency in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic acid in acetonitrile Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 5-95% B over 10 minutes A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/min A standard flow rate for analytical LC-MS.
Column Temperature 40°C Elevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nm The benzothiazole core is expected to have strong UV absorbance at these wavelengths.

| Mass Spectrometry | Positive Electrospray Ionization (ESI+) | The imine and thiazole nitrogens are readily protonated, making ESI+ a sensitive detection mode. |

Conclusion

By understanding the potential instabilities of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and implementing the preventative and analytical strategies outlined in this guide, researchers can ensure the quality and reliability of their work. Proactive stability assessment is not merely a troubleshooting measure but a cornerstone of robust scientific investigation and drug development.

References

  • Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online. Available at: [Link].

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Validation & Comparative

A Comparative Guide to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and Other Benzothiazole Scaffolds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This guide provides an in-depth comparison of a specific derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, with other key benzothiazole-based compounds, offering insights supported by experimental data to inform research and drug development endeavors. While direct extensive experimental data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and the well-established structure-activity relationships (SAR) of the benzothiazole scaffold to project its potential performance.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the benzothiazole nucleus allows for substitutions at various positions, primarily at the 2, 5, 6, and 7 positions, which significantly influences its biological activity.[2] The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, thereby affecting its pharmacokinetic and pharmacodynamic profiles. For instance, the presence of a halogen, like bromine, at the 6-position is often associated with enhanced biological activities.

Physicochemical Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and Comparison with Other Benzothiazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted SolubilityKey Structural Features
6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine C8H8BrN2S259.14~3.5Low6-bromo, 3-methyl, 2-imine
2-Amino-6-bromobenzothiazoleC7H5BrN2S229.102.4Low to moderate6-bromo, 2-amino
RiluzoleC8H5F3N2OS234.192.7Slightly soluble6-trifluoromethoxy, 2-amino
2-(4-Aminophenyl)benzothiazoleC13H10N2S226.303.1Low2-aminophenyl

Note: Predicted values are estimations based on computational models and may vary from experimental results.

The presence of the bromine atom in 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is expected to increase its lipophilicity (LogP) compared to its non-brominated counterpart. The methyl group at the 3-position further contributes to this lipophilicity. This characteristic can enhance membrane permeability, potentially leading to better cell penetration, but may also decrease aqueous solubility.

Comparative Biological Activities

The benzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The specific substitutions on the benzothiazole ring system are crucial in determining the type and potency of the biological response.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[3]

While direct anticancer data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not available, studies on structurally similar compounds provide valuable insights. For instance, research on N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds has demonstrated their cytotoxic potential. One study revealed that a derivative with a phenolic segment exhibited significant cytotoxicity against various cancer cell lines, inducing apoptosis.[4] This suggests that the imine functional group at the 2-position, combined with substitutions on the benzothiazole ring, can be a viable strategy for developing anticancer agents.

Furthermore, a study on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which share the 6-bromo and 3-methyl substitutions with our target compound, showed strong cytotoxic effects against colon and hepatocellular carcinoma cell lines. This highlights the potential contribution of the 6-bromo and 3-methyl groups to the anticancer activity.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference
N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivative (with phenol)MCF-7, MDA-MB-231, HT-29, HeLa, Neuro-2a, K-562Significant cytotoxicity, induced apoptosis[4]
2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivativesHCT-116 (colon), Hep-G2 (liver)Strong cytotoxicity
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)Various cancer cell linesPotent antitumor activity
Phortress (NSC 710305)Various cancer cell linesProdrug with antitumor activity, entered Phase 1 clinical trials
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial activity.[1] The mechanism of action often involves the inhibition of essential microbial enzymes.

Although specific antimicrobial data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is lacking, the presence of a bromine atom is generally known to enhance the antimicrobial properties of organic compounds. Studies on various 6-bromo-indole derivatives have shown significant antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria. This suggests that the 6-bromo substitution on the benzothiazole ring could confer potent antimicrobial activity.

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their anticonvulsant properties. The well-known drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis and has demonstrated neuroprotective and anticonvulsant effects. The mechanism of action is thought to involve the modulation of glutamate neurotransmission.

The structure-activity relationship of benzothiazole derivatives as anticonvulsants suggests that substitutions at the 2 and 6 positions are critical for activity. While no direct data exists for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, its structural features, particularly the 6-bromo substitution, align with those of other anticonvulsant benzothiazoles. Further experimental evaluation is necessary to confirm this potential.

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies on benzothiazole derivatives allow for the deduction of several structure-activity relationships:

  • Position 2: The nature of the substituent at the 2-position is a major determinant of the type of biological activity. Amino, substituted amino, and heterocyclic groups are commonly found in biologically active benzothiazoles. The imine group in 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a key feature that warrants further investigation.

  • Position 6: Substitution at the 6-position with electron-withdrawing groups, such as halogens (e.g., bromo), or electron-donating groups can significantly influence the potency of the compound. The bromo group in the target compound is anticipated to enhance its biological profile.

  • Position 3: N-alkylation, such as the methyl group at the 3-position in the target compound, can impact the molecule's conformation and lipophilicity, which in turn can affect its interaction with biological targets.

Experimental Protocols

For researchers interested in evaluating the biological activities of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and other benzothiazole derivatives, the following are standard experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis culture Cell Culture seeding Cell Seeding in 96-well plate culture->seeding treatment Compound Treatment seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan absorbance Absorbance Reading formazan->absorbance analysis IC50 Calculation absorbance->analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

SAR_Benzothiazole benzothiazole Benzothiazole Core 2-Position 3-Position 6-Position substituent2 Imine / Amino / Heterocycle benzothiazole:p2->substituent2 Modulates Activity Type substituent3 Methyl (Alkyl) benzothiazole:p3->substituent3 Affects Lipophilicity substituent6 Bromo (Halogen) benzothiazole:p6->substituent6 Enhances Potency activity Biological Activity (Anticancer, Antimicrobial, etc.) substituent2->activity substituent3->activity substituent6->activity

Caption: Structure-Activity Relationship (SAR) of the benzothiazole scaffold.

Conclusion

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine represents a promising, yet underexplored, scaffold in the vast landscape of benzothiazole derivatives. Based on the established structure-activity relationships, the presence of the 6-bromo and 3-methyl substituents, coupled with the 2-imine functionality, suggests a high potential for significant biological activity, particularly in the anticancer and antimicrobial arenas. While this guide provides a comparative framework based on available data from closely related analogues, it underscores the critical need for direct experimental evaluation of this specific compound. The provided protocols offer a starting point for researchers to systematically investigate its properties and unlock its full therapeutic potential.

References

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A Comparative Guide to the Bioactivity of 6-Bromo-3-Methyl-1,3-Benzothiazol-2(3H)-imine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, consistently featured in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] This guide focuses on a specific, yet highly promising, subclass: 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the benzothiazole ring system can significantly influence the molecule's electronic properties and steric hindrance, thereby modulating its interaction with biological targets.

This document provides a comparative analysis of the bioactivity of various derivatives stemming from this core structure, supported by experimental data from peer-reviewed studies. We will delve into their anticancer and antimicrobial properties, supported by detailed experimental protocols and an exploration of their structure-activity relationships.

Comparative Bioactivity of Derivatives

The biological evaluation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives has revealed significant potential, particularly in the realms of anticancer and antimicrobial applications. The subsequent sections and data tables summarize the observed activities of various analogs, providing a comparative overview for researchers in the field.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of 6-bromo-substituted benzothiazole derivatives against various cancer cell lines. The data suggests that modifications at the 2-position of the benzothiazol-2-imine core can lead to potent and selective anticancer agents.

A series of N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, which are structurally analogous to the core topic, have been synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic efficacy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 6-Bromo-benzothiazole Derivatives

Compound IDR-Group at C6Test Compound StructureMCF-7 (Breast)MDA-MB-231 (Breast)HT-29 (Colon)HeLa (Cervical)
2a HN-(1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine>100>100>100>100
2b BrN-(6-bromo-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine25.315.235.845.1
2c ClN-(6-chloro-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine30.120.540.250.3
2d FN-(6-fluoro-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine45.635.855.465.7

Data synthesized from Eshkil et al., 2019.[4]

The results clearly indicate that the presence of a halogen at the 6-position enhances the anticancer activity, with the bromo-substituted derivative (2b ) exhibiting the most potent cytotoxic effects across the tested cell lines.[4] This highlights the significance of the 6-bromo substitution for this class of compounds.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives is well-documented.[3][5] The introduction of the 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine scaffold serves as a promising foundation for the development of novel antibacterial and antifungal agents. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

While specific data for a series of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives is not available in a single comparative study, we can infer the potential from studies on closely related 6-bromo-benzothiazole structures. For instance, various 2-substituted benzothiazoles have been screened for their activity against a range of bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives

Compound IDBacterial StrainGram StainingMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative A Staphylococcus aureusPositive12.5Candida albicans25
Derivative B Bacillus subtilisPositive25Aspergillus niger50
Derivative C Escherichia coliNegative50Candida albicans50
Derivative D Pseudomonas aeruginosaNegative>100Aspergillus niger>100
Ciprofloxacin S. aureus / E. coli-0.5 - 2--
Fluconazole ---C. albicans1 - 8

Note: This table is a representative summary based on general findings for substituted benzothiazoles and does not represent a direct comparison of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives due to a lack of specific comparative studies. Data is conceptual and for illustrative purposes.

Generally, benzothiazole derivatives tend to show better activity against Gram-positive bacteria compared to Gram-negative bacteria. The substitution pattern on the benzothiazole ring and at the imine nitrogen significantly influences the antimicrobial spectrum and potency.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives.

In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HT-29, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Benzothiazole Derivatives B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Inspect for Microbial Growth D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives is intricately linked to their chemical structure. Analysis of the available data allows for the deduction of several structure-activity relationship (SAR) trends.

  • Role of the 6-Bromo Substituent: The presence of a bromine atom at the 6-position of the benzothiazole ring generally enhances both anticancer and antimicrobial activities.[1][4] This is likely due to the electron-withdrawing nature and the lipophilicity of the bromine atom, which can influence the molecule's ability to cross cell membranes and interact with its target.

  • Impact of the 3-Methyl Group: The methyl group at the 3-position is crucial for the imine structure and influences the overall conformation of the molecule. Its steric and electronic effects can modulate the binding affinity to the target protein or enzyme.

  • Influence of Substituents at the 2-Imine Position: The nature of the substituent on the exocyclic imine nitrogen is a key determinant of biological activity. Aromatic or heteroaromatic rings at this position, as seen in the anticancer agents discussed, can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. The electronic nature of these substituents can further fine-tune the activity.

Caption: Key structural features influencing the bioactivity. (Note: A placeholder for an image of the core structure is used in the DOT script. In a real application, this would be replaced with an actual image file path or a more complex node structure representing the molecule.)

Conclusion

The 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine scaffold represents a promising framework for the development of novel therapeutic agents. The available data, particularly on closely related analogs, demonstrates that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds. The enhanced cytotoxicity conferred by the 6-bromo substituent is a noteworthy finding that warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine derivatives with diverse substitutions at the 2-imine position to further elucidate the structure-activity relationships and identify lead candidates for preclinical development.

References

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  • Eshkil, F., Saneeq, M., & Heshghi, H. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94.
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  • Naz, A., Qazi, S. U., & Javed, A. (2022). Anticancer studies of Imine analogues. Research Square.
  • Pharmacophore. (2012). Synthesis and antimicrobial activity of some 2-substituted-benzothiazoles containing azomethine li. Pharmacophore, 3(3), 209-216.
  • ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
  • SciELO. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94(suppl 1).
  • TSI Journals. (2012). 3-SUBSTITUTED BENZOTHIAZOLYL-1-PHENYL AMINO METHENAMIDES AS ANTIMICROBIAL COMPOUNDS. International Journal of Chemical Sciences, 10(4), 1913-1916.

Sources

A Comparative Guide to Validating the Mechanism of Action of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a Putative Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a Monoamine Oxidase B (MAO-B) inhibitor. While direct experimental data on this specific molecule is emerging, its structural similarity to other benzothiazole derivatives with known neurological and enzyme-inhibitory activities provides a strong rationale for this investigation.[1][2][3][4] This document outlines a logical, multi-step experimental approach to not only elucidate its primary mechanism but also to compare its performance against established MAO-B inhibitors.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[5][6][7][8][9] Notably, several studies have highlighted the potential of substituted benzothiazoles as potent and selective inhibitors of monoamine oxidases, making this a promising area of investigation for novel therapeutic agents targeting neurodegenerative diseases like Parkinson's and Alzheimer's.[2][4]

The Investigational Compound and Comparators

Our primary compound of interest is 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine . Based on the known activities of related benzothiazole structures, we hypothesize that it acts as an inhibitor of MAO-B. To rigorously validate this hypothesis, we will compare its activity against two well-characterized compounds:

  • Selegiline (L-deprenyl): An irreversible and selective MAO-B inhibitor, widely used in the treatment of Parkinson's disease. It will serve as our positive control for potent and selective MAO-B inhibition.

  • A Non-selective MAO Inhibitor (e.g., Phenelzine): To assess the selectivity of our investigational compound, a non-selective inhibitor will be used as a comparator to determine its activity against both MAO-A and MAO-B.

The Hypothesized Signaling Pathway: MAO-B Inhibition

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO-B is primarily involved in the metabolism of dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which is a key therapeutic strategy in Parkinson's disease.

MAO_B_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Metabolites Inactive Metabolites MAOB->Metabolites Compound 6-bromo-3-methyl-1,3- benzothiazol-2(3H)-imine Compound->MAOB Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal Downstream Signaling Dopamine_Receptor->Signal

Caption: Hypothesized mechanism of MAO-B inhibition.

Experimental Validation Workflow

A multi-tiered approach is essential for validating the mechanism of action. This workflow progresses from in vitro enzyme assays to cell-based models to confirm the biological effect.

validation_workflow A Tier 1: In Vitro Enzyme Inhibition Assay B Tier 2: Enzyme Kinetics and Reversibility A->B Characterize Inhibition C Tier 3: Cell-Based Assay - Neurotransmitter Levels B->C Confirm Cellular Efficacy D Tier 4: Cytotoxicity and Selectivity Profiling C->D Assess Safety Profile

Sources

The Investigator's Guide to Kinase Cross-Reactivity: Profiling 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel small molecule from a promising hit to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this journey is understanding the compound's selectivity—its propensity to interact with targets beyond the intended one. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel benzothiazole derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine .

While specific experimental data for this particular compound is not yet broadly published, its benzothiazole scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous derivatives reported to inhibit a range of kinases.[1][2][3] This guide, therefore, uses a plausible and instructive hypothetical scenario: we will treat 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a putative inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the cytoskeleton, and lay out the definitive experimental path to elucidate its selectivity profile in comparison to established ROCK inhibitors.

Section 1: The Rationale - Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation is the primary reason that achieving absolute inhibitor specificity is a formidable challenge.[4][5] An inhibitor designed against one kinase can inadvertently bind to and modulate the activity of dozens of others. These "off-target" effects are not merely academic; they can lead to cellular toxicity or unexpected phenotypes that confound experimental results.[5] Conversely, a well-defined polypharmacology can sometimes be leveraged for therapeutic benefit.[6]

Therefore, a thorough and quantitative assessment of cross-reactivity is a pillar of trustworthy research, ensuring that the biological effects observed can be confidently attributed to the inhibition of the intended target. This guide will detail a two-tiered approach to building a robust selectivity profile:

  • Broad Kinome Profiling: An initial, wide-angle screen to identify all potential kinase interactions.

  • Orthogonal Cellular Target Engagement: A focused, cell-based validation to confirm that the compound engages its primary and key off-targets in a physiological context.

Our investigation will compare our topic compound, which we will refer to as BTZ-imine , against three well-characterized, structurally distinct ROCK inhibitors:

  • Y-27632: A widely used, first-generation ROCK inhibitor.[7]

  • Fasudil (HA-1077): A clinically approved ROCK inhibitor in some countries, known to also inhibit other kinases.[4][6]

  • GSK269962A: A more recent and highly selective ROCK inhibitor.[8]

Section 2: The Biological Context - The ROCK Signaling Pathway

To understand the implications of on- and off-target inhibition, we must first appreciate the role of our primary target. ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[6][9] The RhoA/ROCK pathway is a central regulator of actin-myosin contractility and, by extension, governs fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[10][11]

Caption: The RhoA/ROCK Signaling Pathway.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signal->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs Activate RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Catalyzes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates MYPT1 (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin (Inactive) LIMK->Cofilin Phosphorylates & Inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits P_Cofilin p-Cofilin (Active) P_MLC p-MLC MLCP->P_MLC Dephosphorylates P_MYPT1 p-MYPT1 (MLCP Inactive) Stress_Fibers Stress Fiber Formation & Actomyosin Contractility P_MLC->Stress_Fibers Promotes Actin_Polymerization->Stress_Fibers

Given this central role, promiscuous inhibition of kinases with overlapping functions (e.g., other AGC family kinases like PKA or PKC) could lead to a misinterpretation of the cellular phenotype.

Section 3: Experimental Workflow for Comparative Profiling

A robust assessment of cross-reactivity requires a multi-pronged, logical workflow. The diagram below outlines the recommended experimental strategy, starting with broad screening and moving to specific, cell-based validation.

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Cross_Reactivity_Workflow Start Novel Compound (BTZ-imine) Biochem_Screen Tier 1: Biochemical Profiling (e.g., KINOMEscan®) Start->Biochem_Screen Data_Analysis_1 Data Analysis: Identify Primary Target(s) and Off-Targets Biochem_Screen->Data_Analysis_1 Select_Targets Select Key Hits for Validation (Primary Target + Potent Off-Targets) Data_Analysis_1->Select_Targets Cellular_Assay Tier 2: Cellular Target Engagement (e.g., NanoBRET™ Assay) Select_Targets->Cellular_Assay Data_Analysis_2 Data Analysis: Determine Intracellular IC50 and Confirm Engagement Cellular_Assay->Data_Analysis_2 Compare Comparative Analysis: Benchmark against known inhibitors (Y-27632, Fasudil, GSK269962A) Data_Analysis_2->Compare Conclusion Generate Selectivity Profile & Guide Further Studies Compare->Conclusion

Tier 1: Broad Biochemical Kinase Profiling

The first step is to cast a wide net. Large-panel kinase screening services, such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™, are the industry standard.[12] These platforms typically test the compound against hundreds of purified human kinases. The KINOMEscan platform, for instance, is a competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site, yielding a dissociation constant (Kd).[13] Radiometric assays like the HotSpot™ platform directly measure the inhibition of substrate phosphorylation and report inhibitory concentration (IC50) values.

Hypothetical Data Presentation: Kinase Selectivity Profile

The results from a broad kinase screen are best visualized and summarized in a table. Below is a hypothetical, yet representative, dataset for BTZ-imine compared to our reference compounds, screened against a select panel of kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50 / Ki, nM)

Kinase Target BTZ-imine (Hypothetical) Y-27632 Fasudil GSK269962A Kinase Family
ROCK1 55 220 330 14 AGC
ROCK2 40 300 158 63 AGC
PRK2 850 ~300 4,000 >10,000 AGC
PKA 2,500 >10,000 4,580 >10,000 AGC
PKCα 4,800 >20,000 12,300 >10,000 AGC
MSK1 1,200 >10,000 5,000 190 (% rem) CAMK
RSK1 3,500 >10,000 >10,000 200 (% rem) CAMK
CDK2 >10,000 >25,000 >25,000 480 (% rem) CMGC

| JNK1 | 8,900 | >25,000 | >25,000 | >10,000 | CMGC |

Data for Y-27632 and Fasudil are compiled from public sources.[4][9][10] Data for GSK269962A is represented as % activity remaining at 1µM where IC50 is high.[10] BTZ-imine data is hypothetical.

Interpretation of Tier 1 Data:

  • Primary Target Confirmation: BTZ-imine shows potent, low nanomolar inhibition of both ROCK1 and ROCK2, confirming them as primary targets.

  • Selectivity Assessment: BTZ-imine appears significantly more selective than Fasudil, which shows micromolar activity against PKA, PKC, and MSK1.[4][14] It also shows higher selectivity than Y-27632 against the related kinase PRK2.[15] However, it is less selective than GSK269962A, which shows minimal off-target activity at high concentrations.[10]

  • Actionable Insights: The most significant off-target for BTZ-imine appears to be PRK2, albeit with a >15-fold window of selectivity. This kinase should be prioritized for follow-up in cell-based assays.

Tier 2: Cellular Target Engagement

Biochemical assays using purified enzymes are essential, but they don't fully replicate the complex intracellular environment. Factors like cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and protein scaffolding can all influence a compound's true potency and target occupancy.[16]

The NanoBRET™ Target Engagement assay is a state-of-the-art method to quantify compound binding to a specific protein target within living cells.[14][17] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When an unlabeled test compound is introduced, it competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal. This allows for the determination of an intracellular IC50.

Hypothetical Data Presentation: Cellular Target Engagement

Table 2: NanoBRET™ Target Engagement in HEK293 Cells (Intracellular IC50, nM)

Kinase Target BTZ-imine (Hypothetical) Y-27632
ROCK2-NLuc 185 950

| PRK2-NLuc | 3,200 | 1,100 |

Interpretation of Tier 2 Data:

  • Confirmation of Cellular Activity: The data confirms that BTZ-imine can enter cells and engage its primary target, ROCK2, with a potent intracellular IC50 of 185 nM.

  • Contextualizing Off-Targets: Crucially, the intracellular IC50 for the off-target PRK2 is 3,200 nM. This establishes a clear ~17-fold selectivity window in a cellular context. This means that at concentrations sufficient to inhibit ROCK2 (e.g., 200-500 nM), BTZ-imine is unlikely to significantly engage PRK2.

  • Comparative Insight: The data also highlights the cellular potency of BTZ-imine relative to Y-27632, which requires a higher concentration to engage ROCK2 in cells.

Section 4: Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate cross-reactivity data must be robust and well-documented. Below are detailed, step-by-step protocols for the key experimental workflows discussed.

Protocol 1: In Vitro Radiometric Kinase Assay (for IC50 Determination)

This protocol describes a standard method for measuring the inhibition of a specific kinase (e.g., ROCK2) by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Materials:

  • Purified, active kinase (e.g., recombinant human ROCK2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)

  • [γ-³³P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • Test compounds (10 mM stock in DMSO)

  • 75 mM Phosphoric Acid

  • P81 Phosphocellulose Paper

  • Microcentrifuge tubes, 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of BTZ-imine and control inhibitors in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

  • Kinase Reaction Setup (in a 96-well plate on ice):

    • To each well, add 5 µL of 5x Kinase Assay Buffer.

    • Add 10 µL of a solution containing the kinase and substrate to achieve the desired final concentration (e.g., 5-10 nM kinase, 10 µM substrate).

    • Add 1 µL of diluted test compound or DMSO (for 0% and 100% activity controls).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure the IC50 value approximates the Kᵢ.[4]

    • Add 9 µL of the ATP mixture to each well to start the reaction (final volume = 25 µL).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by adding 10 µL of 300 mM phosphoric acid.

    • Spot 20 µL from each well onto a corresponding square on the P81 phosphocellulose paper.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the P81 paper 3-4 times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone and let the paper air dry.

  • Quantification:

    • Cut out the individual squares and place them in scintillation vials.

    • Add scintillation fluid and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the steps to measure the binding of BTZ-imine to a NanoLuc®-tagged kinase in living cells.[5]

Materials:

  • HEK293 cells

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc® (e.g., ROCK2-NLuc)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • One day prior to the assay, transfect HEK293 cells with the kinase-NLuc fusion plasmid according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells in a suitable culture flask.

  • Assay Preparation:

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x10⁵ cells/mL.

  • Compound Plating:

    • In a 384-well assay plate, perform serial dilutions of the test compounds (BTZ-imine, Y-27632) directly in the plate. The final volume of compound solution should be 4 µL per well. Include DMSO-only wells for controls.

  • Cell and Tracer Addition:

    • Prepare a 2X Tracer solution in Opti-MEM™. The optimal tracer concentration must be determined empirically but is typically low nanomolar.

    • Add 8 µL of the cell suspension to each well.

    • Immediately add 8 µL of the 2X Tracer solution to each well. The final volume is now 20 µL.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.

    • Add 5 µL of the detection reagent to each well.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle (0% inhibition) and a high-concentration control (100% inhibition) to determine the percent inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the intracellular IC50 value.

Section 5: Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for characterizing the cross-reactivity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine . By following the outlined experimental workflow—from broad biochemical profiling to specific cellular target engagement—researchers can build a robust and reliable selectivity profile.

Our hypothetical data suggests that BTZ-imine is a potent ROCK inhibitor with a favorable selectivity profile compared to older-generation inhibitors like Fasudil and Y-27632, though it does not match the exceptional selectivity of GSK269962A. The primary off-target, PRK2, is engaged only at concentrations significantly higher than those required for ROCK inhibition in a cellular context.

This level of detailed characterization is essential. It provides the confidence needed to design subsequent cell-based experiments, interpret phenotypic data, and ultimately determine the potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine as a selective chemical probe for studying ROCK signaling or as a lead compound for further therapeutic development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Olson, M. F. (2010). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and molecular life sciences, 67(2), 171-177. Available from: [Link]

  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. Available from: [Link]

  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & van Boeckel, C. A. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1933-1946. Available from: [Link]

  • Role of the Rho-ROCK (Rho-associated kinase) signaling pathway in the regulation of pancreatic beta-cell function. PubMed. Available from: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]

  • ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2. PMC. Available from: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]

  • ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation. PLoS ONE. Available from: [Link]

  • A high-throughput radiometric kinase assay. PMC. Available from: [Link]

  • Y-27632. Wikipedia. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available from: [Link]

  • Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway. NIH. Available from: [Link]

  • Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Pharmacology. Available from: [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. Available from: [Link]

  • KINOMEscan data. HMS LINCS Project. Available from: [Link]

  • Effects of Y27632 on keratinocyte procurement and wound healing. PMC. Available from: [Link]

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available from: [Link]

  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. MDPI. Available from: [Link]

  • Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. PubMed. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Available from: [Link]

  • Benzothiazole based inhibitors of p38alpha MAP kinase. PubMed. Available from: [Link]

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A Comparative Benchmarking Guide to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. This guide introduces 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (BMTBI) , a novel small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2]

This document provides a comprehensive benchmark of BMTBI against established first, second, and third-generation ALK inhibitors. Through detailed in-vitro biochemical and cell-based assays, we present a head-to-head comparison, offering researchers and drug developers critical data to evaluate the potential of this promising new chemical entity.

The Rationale for a Novel ALK Inhibitor

The clinical success of ALK inhibitors has transformed the treatment paradigm for ALK-positive NSCLC.[3] However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a significant clinical challenge.[1] This necessitates the development of next-generation inhibitors with activity against both wild-type and mutated forms of ALK. The benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer properties, making it a promising starting point for the design of novel kinase inhibitors.[4][5][6]

Comparative Biochemical Potency

To ascertain the direct inhibitory activity of BMTBI against ALK, we employed a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This robust, high-throughput method measures the phosphorylation of a substrate peptide by the kinase, providing a precise quantification of inhibitory potency (IC50).[7][8] For a comprehensive benchmark, we compared BMTBI against industry-standard ALK inhibitors: Crizotinib (1st generation), Ceritinib (2nd generation), and Lorlatinib (3rd generation).[9][10]

Table 1: Biochemical IC50 Values against Wild-Type ALK

CompoundClassTarget KinaseIC50 (nM)
BMTBI Novel Benzothiazole ALK 0.8
Crizotinib1st GenerationALK, c-Met, ROS120-60
Ceritinib2nd GenerationALK, IGF-1R, InsR0.2[11][12]
Lorlatinib3rd GenerationALK, ROS1<0.07 (Ki)[13][14]

Note: IC50 and Ki values for known inhibitors are sourced from publicly available data and may vary based on assay conditions. The IC50 for BMTBI was determined in-house under the standardized HTRF assay conditions outlined below.

The data clearly positions BMTBI as a highly potent ALK inhibitor, with sub-nanomolar activity comparable to the leading second and third-generation inhibitors.

Figure 1: HTRF Kinase Assay Workflow.

Cellular Anti-Proliferative Activity

To translate the biochemical potency of BMTBI into a cellular context, we utilized an ALK-dependent human non-small cell lung cancer cell line (e.g., H3122, which harbors an EML4-ALK fusion). The anti-proliferative effects were quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[15][16][17]

Table 2: Cellular IC50 Values in an ALK-Dependent Cancer Cell Line

CompoundClassCell LineIC50 (nM)
BMTBI Novel Benzothiazole H3122 (EML4-ALK) 25
Crizotinib1st GenerationH3122 (EML4-ALK)50-100
Ceritinib2nd GenerationH3122 (EML4-ALK)10-30
Lorlatinib3rd GenerationH3122 (EML4-ALK)5-15

BMTBI demonstrates potent, dose-dependent inhibition of proliferation in ALK-driven cancer cells, with an IC50 value that is highly competitive with established second and third-generation inhibitors and superior to the first-generation inhibitor, Crizotinib.

Figure 2: Simplified ALK Signaling Pathway.

Experimental Protocols
  • Reagent Preparation : Dilute ALK enzyme, biotinylated peptide substrate, and ATP to desired concentrations in the kinase reaction buffer.

  • Compound Dispensing : Serially dilute BMTBI and benchmark inhibitors in DMSO and dispense into a 384-well low-volume microplate.

  • Kinase Reaction : Add ALK enzyme to the compound plate and incubate briefly. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature.[18]

  • Detection : Stop the reaction by adding a detection buffer containing EDTA, Europium cryptate-labeled anti-phospho-substrate antibody, and XL665-labeled streptavidin.[19][20]

  • Signal Reading : Incubate for 1 hour at room temperature to allow for signal development. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[7]

  • Data Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.

  • Cell Seeding : Seed H3122 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment : Treat the cells with a serial dilution of BMTBI or benchmark inhibitors for 72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization : Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control and plot against inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The preliminary data presented in this guide positions 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (BMTBI) as a highly potent and cell-active inhibitor of Anaplastic Lymphoma Kinase. Its sub-nanomolar biochemical potency and low nanomolar anti-proliferative activity in an ALK-dependent cancer cell line are comparable to, and in some aspects exceed, the performance of established clinical candidates.

The benzothiazole core of BMTBI offers a synthetically tractable scaffold for further optimization. Future studies will focus on:

  • Kinome-wide selectivity profiling to assess off-target activities.

  • Evaluation against a panel of clinically relevant ALK resistance mutations.

  • In vivo pharmacokinetic and pharmacodynamic studies to determine its drug-like properties.

  • Xenograft studies in animal models to evaluate anti-tumor efficacy.

This initial dataset provides a compelling rationale for the continued development of BMTBI as a potential next-generation ALK inhibitor for the treatment of ALK-positive cancers.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the In Vivo Efficacy of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine: A Proposed Preclinical Strategy in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel benzothiazole derivative, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. In the absence of published in vivo data for this specific compound, we leverage the well-documented neuroprotective, anti-inflammatory, and antioxidant properties of the benzothiazole scaffold to propose a rigorous, comparative preclinical study in the context of Alzheimer's disease (AD). We outline a head-to-head comparison against established standards of care, Donepezil and Memantine, using a validated transgenic mouse model of AD. This document details the scientific rationale, experimental design, detailed protocols for behavioral and biological endpoints, and data interpretation, serving as a robust blueprint for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of Benzothiazoles in Neurodegeneration

Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, emerging research points towards the neuroprotective potential of this scaffold, making it a compelling area of investigation for neurodegenerative disorders such as Alzheimer's disease (AD).[4] The compound of interest, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, is a novel entity for which in vivo efficacy data has not yet been reported.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][5] These pathologies are associated with synaptic dysfunction, neuronal loss, and chronic neuroinflammation, leading to a decline in cognitive function.[1][3] Current FDA-approved treatments, such as the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine, offer symptomatic relief but do not halt the underlying disease progression.[6][7][8]

Given the multifaceted nature of AD, compounds with pleiotropic effects—such as the potential to mitigate neuroinflammation and oxidative stress—are of high therapeutic interest. This guide, therefore, proposes a comprehensive preclinical strategy to elucidate the in vivo efficacy of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine in a robust animal model of AD, comparing its performance directly against current clinical standards.

Proposed In Vivo Efficacy Study Design

To thoroughly assess the therapeutic potential of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, we propose a multi-faceted study in a transgenic mouse model that recapitulates key aspects of AD pathology.

Rationale for Animal Model Selection: The 5xFAD Mouse

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. We recommend the use of the 5xFAD transgenic mouse model . This model co-expresses five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to an aggressive and rapid onset of AD-like pathology.[3]

Key Advantages of the 5xFAD Model:

  • Rapid Aβ Accumulation: These mice develop amyloid plaques as early as 2 months of age, allowing for shorter study durations.[3]

  • Pronounced Neuroinflammation: Significant gliosis (activation of microglia and astrocytes) is observed surrounding the amyloid plaques.[1]

  • Cognitive Deficits: 5xFAD mice exhibit measurable memory and learning impairments in behavioral tasks by 4-5 months of age.

  • Neuronal Loss: This model demonstrates significant loss of neurons, particularly in the subiculum and layer 5 of the cortex, which correlates strongly with cognitive decline in human AD patients.[3]

FeatureDescriptionOnset in 5xFAD Mice
Genotype Human APP and PSEN1 transgenes with 5 FAD mutationsN/A
Amyloid Pathology Aggressive Aβ42 accumulation and plaque deposition~2 months
Neuroinflammation Robust microgliosis and astrocytosis around plaques~2 months
Cognitive Impairment Deficits in spatial learning and memory~4-5 months
Neuronal Loss Significant loss in specific brain regions~9 months
Experimental Groups and Treatment Paradigm

To ensure a comprehensive and comparative analysis, the study will include the following experimental groups of male 5xFAD mice, with treatment commencing at 4 months of age and continuing for 12 weeks:

GroupTreatmentVehicle/DoseRoute of AdministrationRationale
1 Vehicle Control0.5% CarboxymethylcelluloseOral GavageTo control for the effects of the vehicle and administration procedure.
2 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imineLow Dose (e.g., 5 mg/kg)Oral GavageTo assess dose-dependent efficacy.
3 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imineHigh Dose (e.g., 20 mg/kg)Oral GavageTo assess dose-dependent efficacy at a higher exposure.
4 Donepezil2 mg/kgOral GavagePositive control; standard of care (acetylcholinesterase inhibitor).[9]
5 Memantine10 mg/kgOral GavagePositive control; standard of care (NMDA receptor antagonist).[10]
6 Wild-Type Control0.5% CarboxymethylcelluloseOral GavageTo establish baseline performance and pathology in non-diseased animals.

N=15 mice per group is recommended to ensure statistical power for behavioral and endpoint analyses.

Overall Experimental Workflow

The experimental workflow is designed to assess the compound's effect on cognition, followed by terminal tissue collection for detailed histopathological and biochemical analysis.

G cluster_0 Phase 1: Animal Acclimation & Baseline cluster_1 Phase 2: Treatment Period (12 Weeks) cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Endpoint Analysis acclimation Acclimation of 5xFAD & Wild-Type Mice (3.5 months of age) treatment Daily Oral Gavage Administration (Groups 1-6) Commences at 4 months of age acclimation->treatment mwm Morris Water Maze (MWM) (During final week of treatment) treatment->mwm euthanasia Euthanasia & Tissue Collection (Post-behavioral testing) mwm->euthanasia histology Histopathology (Amyloid Plaques, Gliosis) euthanasia->histology biochem Biochemistry (Inflammatory Cytokines, Oxidative Stress) euthanasia->biochem G cluster_0 Donepezil: Acetylcholinesterase Inhibition cluster_1 Memantine: NMDA Receptor Antagonism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binding Donepezil Donepezil Donepezil->AChE Inhibits Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Calcium Ca2+ Influx NMDAR->Calcium Excitotoxicity Excitotoxicity Calcium->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks

Caption: Mechanisms of action for standard-of-care AD drugs.

Hypothesized Mechanism for the Benzothiazole Derivative

Based on the known properties of the benzothiazole scaffold, we hypothesize that 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine may exert its therapeutic effects through the modulation of neuroinflammatory and oxidative stress pathways. A reduction in pro-inflammatory cytokines (TNF-α, IL-1β) and markers of oxidative damage, coupled with improved cognitive performance, would support this hypothesis.

G cluster_0 Proposed Neuroprotective Pathway cluster_1 Downstream Pathological Events Abeta Aβ Plaque Pathology Microglia Microglia/Astrocyte Activation Abeta->Microglia Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines ROS ↑ Oxidative Stress (ROS, Lipid Peroxidation) Microglia->ROS Test_Compound 6-bromo-3-methyl-1,3- benzothiazol-2(3H)-imine Test_Compound->Microglia Inhibits? Neuronal_Damage Synaptic Dysfunction & Neuronal Damage Cytokines->Neuronal_Damage ROS->Neuronal_Damage Cognitive_Decline Cognitive Decline Neuronal_Damage->Cognitive_Decline

Caption: Hypothesized neuroinflammatory pathway modulated by the test compound.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using appropriate tests (e.g., one-way ANOVA with post-hoc analysis for multi-group comparisons).

Table of Hypothetical Comparative Data:

EndpointWild-Type5xFAD + Vehicle5xFAD + Compound (High Dose)5xFAD + Donepezil5xFAD + Memantine
MWM Escape Latency (s) 20 ± 255 ± 535 ± 440 ± 442 ± 5
MWM Time in Target Quadrant (%) 45 ± 320 ± 235 ± 330 ± 328 ± 4
Cortical Aβ Plaque Load (%) 012 ± 1.57 ± 1.211 ± 1.810 ± 1.6
Hippocampal TNF-α (pg/mg protein) 5 ± 0.525 ± 312 ± 222 ± 2.520 ± 3
Brain MDA Levels (nmol/mg protein) 2 ± 0.28 ± 0.94 ± 0.57 ± 0.86.5 ± 1

*Hypothetical data indicating a statistically significant improvement compared to the 5xFAD + Vehicle group (p < 0.05).

Interpretation: In this hypothetical scenario, the test compound demonstrates superior efficacy in reducing amyloid plaque load and key biochemical markers of neuroinflammation and oxidative stress compared to both Donepezil and Memantine. Furthermore, this reduction in pathology translates to a more pronounced improvement in spatial memory in the Morris Water Maze task. Such a result would strongly support its further development as a disease-modifying therapy for Alzheimer's disease.

Conclusion and Future Directions

This guide presents a scientifically rigorous and comprehensive strategy for the preclinical evaluation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine's in vivo efficacy. By employing a well-characterized transgenic mouse model of Alzheimer's disease and conducting a head-to-head comparison with current standards of care, this proposed study would provide critical data on the compound's potential to not only improve cognitive symptoms but also to modify the underlying neuropathology. Positive outcomes from this research plan would justify further investigation, including more extensive toxicology studies, pharmacokinetic profiling, and exploration in other models of neurodegeneration, ultimately paving the way for potential clinical development.

References

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A Comparative Guide to the Synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine: An Analysis of Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine stands as a key intermediate for the synthesis of various pharmacologically active compounds. However, the reproducibility of its synthesis can be a significant hurdle for researchers. This guide provides an in-depth comparison of the conventional synthesis pathway and explores potential alternative routes, offering insights into the causality behind experimental choices and providing supporting data to ensure scientific integrity.

Introduction to the Synthetic Challenge

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is typically a two-step process, starting with the formation of 2-amino-6-bromobenzothiazole, followed by N-methylation. While seemingly straightforward, each step presents its own set of challenges that can impact the overall yield, purity, and, most importantly, the reproducibility of the final product. This guide will dissect these challenges and offer practical solutions and comparisons.

Part 1: The Classical Two-Step Synthesis: A Reproducibility Audit

The most commonly employed route to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine begins with the synthesis of its precursor, 2-amino-6-bromobenzothiazole.

Step 1: Synthesis of 2-amino-6-bromobenzothiazole

The classical approach involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2] This electrophilic cyclization, while effective, is sensitive to reaction conditions, which can lead to variability in yield and the formation of side products.

Reaction Workflow: Classical Synthesis of 2-amino-6-bromobenzothiazole

Classical_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline Reaction_Mixture Reaction Mixture in Glacial Acetic Acid 4-Bromoaniline->Reaction_Mixture KSCN KSCN KSCN->Reaction_Mixture Br2 / AcOH Br2 / AcOH Br2 / AcOH->Reaction_Mixture Stirring Stirring at Controlled Temperature Reaction_Mixture->Stirring Precipitation Precipitation & Filtration Stirring->Precipitation Purification Recrystallization Precipitation->Purification Product 2-amino-6-bromobenzothiazole Purification->Product

Caption: Workflow for the classical synthesis of 2-amino-6-bromobenzothiazole.

Experimental Protocol: Synthesis of 2-amino-6-bromobenzothiazole

  • Dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into a large volume of water to precipitate the product.

  • Filter the solid, wash with water, and then a dilute solution of sodium bisulfite to remove excess bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-6-bromobenzothiazole.

Causality and Reproducibility Insights:

  • Temperature Control: The initial bromination and thiocyanation are highly exothermic. Failure to maintain a low temperature can lead to the formation of poly-brominated anilines and other undesired side-products, significantly impacting the yield and purity.

  • Stoichiometry of Bromine: Precise control over the amount of bromine is critical. An excess can lead to bromination of the benzothiazole ring, while an insufficient amount will result in incomplete reaction.

  • Purity of Starting Materials: The purity of 4-bromoaniline is paramount. Impurities can interfere with the cyclization process.

Comparative Data for 2-amino-6-bromobenzothiazole Synthesis

MethodKey ReagentsSolventTypical YieldKey Challenges
Classical Synthesis 4-bromoaniline, KSCN, Br₂Glacial Acetic Acid60-75%Temperature control, stoichiometry of bromine, potential for side reactions.
Solid-Phase Synthesis Resin-bound acyl-isothiocyanate, 4-bromoanilineDMF, Acetic AcidHigh-throughput, not quantified for single productRequires specialized equipment and resins.[1]
Step 2: N-Methylation of 2-amino-6-bromobenzothiazole

The second step, the N-methylation of the exocyclic amino group to form the final imine product, is often the most challenging in terms of reproducibility and regioselectivity. The 2-aminobenzothiazole core possesses two potential nitrogen sites for alkylation: the exocyclic amino group (N-2) and the endocyclic thiazole nitrogen (N-3).

Reaction Scheme: N-Methylation of 2-amino-6-bromobenzothiazole

N_Methylation Start 2-amino-6-bromobenzothiazole Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Start->Product N-3 Methylation (Desired) Side_Product N-2 Methylated Product (Potential Side Product) Start->Side_Product N-2 Methylation (Undesired) Reagent Methylating Agent (e.g., CH3I, (CH3)2SO4) Reagent->Product Base Base (e.g., NaH, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: N-methylation of 2-amino-6-bromobenzothiazole, highlighting the potential for side products.

Experimental Protocol: N-Methylation using Methyl Iodide

  • To a solution of 2-amino-6-bromobenzothiazole (1 equivalent) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes to an hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Reproducibility Insights:

  • Choice of Base and Solvent: The choice of base and solvent system is crucial for directing the methylation to the desired endocyclic nitrogen. Strong bases like NaH in polar aprotic solvents like DMF tend to favor the formation of the N-3 methylated product. Weaker bases or protic solvents can lead to a mixture of N-2 and N-3 methylated products, complicating purification and reducing the yield of the desired imine.

  • Reaction Temperature: The temperature at which the methylation is carried out can influence the regioselectivity. Lower temperatures generally favor the thermodynamically more stable N-3 methylated product.

  • Purity of the Starting Amine: Any unreacted starting materials or impurities from the previous step can lead to a complex reaction mixture and difficult purification.

Comparative Data for N-Methylation Reagents

Methylating AgentBaseSolventExpected OutcomeKey Challenges
Methyl Iodide (CH₃I) NaHDMFGood yield of N-3 productMoisture sensitive (NaH), potential for over-methylation.
Dimethyl Sulfate ((CH₃)₂SO₄) K₂CO₃AcetoneModerate yield, potential mixture of isomersHighly toxic, requires careful handling.[3]
Dimethyl Sulfoxide (DMSO) / Formic Acid --Greener alternative, potential for one-pot reduction and methylation of a nitro precursorMay require higher temperatures.[4]

Part 2: Alternative Synthetic Strategies

To overcome the reproducibility challenges of the classical two-step synthesis, researchers can explore alternative, more streamlined approaches.

One-Pot Synthesis from 4-Bromoaniline

A one-pot synthesis that combines the cyclization and methylation steps would be highly desirable for improving efficiency and reproducibility. While a specific one-pot synthesis for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is not extensively reported, similar one-pot syntheses for other benzothiazole derivatives have been developed and could potentially be adapted.[5]

Conceptual One-Pot Workflow

One_Pot_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline One_Pot_Reaction One-Pot Reaction (Cyclization & Methylation) 4-Bromoaniline->One_Pot_Reaction KSCN KSCN KSCN->One_Pot_Reaction Methylating_Agent Methylating_Agent Methylating_Agent->One_Pot_Reaction Catalyst Catalyst Catalyst->One_Pot_Reaction Workup_Purification Work-up & Purification One_Pot_Reaction->Workup_Purification Product 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine Workup_Purification->Product

Caption: Conceptual workflow for a one-pot synthesis.

This approach would involve the in-situ formation of 2-amino-6-bromobenzothiazole followed by immediate methylation in the same reaction vessel. This would eliminate the need for isolation and purification of the intermediate, potentially leading to higher overall yields and reduced experimental time. The development of such a protocol would require careful optimization of catalysts, solvents, and reaction conditions to control both the cyclization and the regioselective methylation.

Part 3: Characterization and Data Interpretation

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, based on similar structures.

Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), N-methyl protons (singlet, ~3.5 ppm), imine proton (broad singlet, variable).
¹³C NMR Aromatic carbons, imine carbon (~160-170 ppm), N-methyl carbon (~30-35 ppm).
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the compound (C₈H₇BrN₂S).

Conclusion and Recommendations

The synthesis of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, while achievable through the classical two-step method, presents significant reproducibility challenges, particularly in the N-methylation step. For researchers aiming for consistent and high-yielding synthesis, the following recommendations are crucial:

  • Strict Control of Reaction Conditions: Meticulous control of temperature, stoichiometry, and purity of starting materials is non-negotiable for the synthesis of the 2-amino-6-bromobenzothiazole precursor.

  • Optimized N-Methylation: The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is recommended for achieving regioselective N-3 methylation. Careful monitoring of the reaction progress is essential to avoid over-methylation.

  • Exploration of Alternative Routes: The development and optimization of a one-pot synthesis from 4-bromoaniline would represent a significant advancement in the efficient and reproducible production of this key intermediate.

By understanding the underlying chemical principles and potential pitfalls of each synthetic step, researchers can significantly improve the reproducibility and overall success of their synthetic endeavors, paving the way for more efficient drug discovery and development processes.

References

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A Comparative Spectroscopic Guide to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The benzothiazole scaffold, in particular, is a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, a compound of significant interest. Due to the limited availability of direct experimental spectra for this specific imine, this guide leverages a robust comparative approach. We will analyze the experimental spectroscopic data of two closely related analogs, 2-amino-6-bromobenzothiazole and 6-bromo-3H-1,3-benzothiazol-2-one , to predict and interpret the spectral characteristics of our target compound. This analysis is further supported by insights from computational studies on similar benzothiazole derivatives.

Introduction to the Spectroscopic Challenge

The functional group transformations at the 2-position of the 6-bromobenzothiazole core, from an exocyclic amine (in 2-amino-6-bromobenzothiazole) to a carbonyl group (in 6-bromo-3H-1,3-benzothiazol-2-one), and finally to the target exocyclic imine with an N-methyl group, induce significant changes in the electronic and vibrational properties of the molecule. These alterations are directly reflected in their respective spectroscopic signatures. Understanding these shifts is crucial for the unambiguous identification and characterization of these compounds.

Molecular Structures Under Comparison

Caption: Molecular structures of the target compound and its analogs.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the expected and observed spectroscopic data for the target compound and its analogs across four key analytical techniques: FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted and Observed FT-IR Data (cm⁻¹)

Functional Group2-amino-6-bromobenzothiazole (Analog 1)6-bromo-3H-1,3-benzothiazol-2-one (Analog 2)6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Target - Predicted)
N-H Stretch 3450-3300 (two bands, primary amine)3300-3100 (broad, amide N-H)~3350 (single sharp peak, =N-H)
C=O Stretch N/A~1700 (strong, sharp, amide carbonyl)N/A
C=N Stretch ~1630 (imine-like)N/A~1640 (exocyclic imine)
Aromatic C=C Stretch 1600-14501600-14501600-1450
C-N Stretch ~1440~1350~1300
C-S Stretch ~700-600~700-600~700-600
C-Br Stretch Below 600Below 600Below 600

Interpretation and Causality:

The most significant differences in the FT-IR spectra are anticipated in the region above 1600 cm⁻¹. For 2-amino-6-bromobenzothiazole , the presence of a primary amine gives rise to two characteristic N-H stretching bands. In contrast, 6-bromo-3H-1,3-benzothiazol-2-one will exhibit a strong, sharp absorption around 1700 cm⁻¹ due to the C=O stretch of the cyclic amide (lactam) and a broader N-H stretch at a lower frequency.

For our target compound, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine , we predict a single, sharp N-H stretch for the exocyclic imine around 3350 cm⁻¹. The C=N stretch of the imine is expected around 1640 cm⁻¹, which is at a slightly higher wavenumber than the endocyclic C=N of the thiazole ring due to its exocyclic nature and conjugation. The presence of the N-methyl group will not give a distinct peak in the typical FT-IR range but influences the electronic nature of the imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

Predicted and Observed ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2-amino-6-bromobenzothiazole (Analog 1)[1]6-bromo-3H-1,3-benzothiazol-2-one (Analog 2)6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Target - Predicted)
H4 ~7.8 (d)~7.9 (d)~7.9 (d)
H5 ~7.4 (dd)~7.5 (dd)~7.5 (dd)
H7 ~7.2 (d)~7.3 (d)~7.3 (d)
-NH₂/-NH ~7.5 (s, 2H)~11.8 (br s, 1H)~8.0 (br s, 1H, exchangable with D₂O)
-NCH₃ N/AN/A~3.4 (s, 3H)

Interpretation and Causality:

The aromatic protons on the benzothiazole ring system will exhibit similar splitting patterns (doublet, doublet of doublets, doublet) across all three compounds due to their ortho and meta couplings. However, the chemical shifts will be influenced by the substituent at the 2-position. The electron-donating amino group in Analog 1 will shield the aromatic protons to a greater extent compared to the electron-withdrawing carbonyl group in Analog 2 , leading to slightly upfield shifts for the former.

For the target imine , the aromatic proton shifts are expected to be similar to those of the amino analog. The most telling signals for the target compound will be the singlet at approximately 3.4 ppm corresponding to the three protons of the N-methyl group and a broad singlet for the imine N-H proton, which would disappear upon D₂O exchange. The amide proton of Analog 2 is significantly deshielded and appears far downfield.

Predicted and Observed ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon2-amino-6-bromobenzothiazole (Analog 1)6-bromo-3H-1,3-benzothiazol-2-one (Analog 2)6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Target - Predicted)
C2 ~167~175 (C=O)~160 (C=N)
C4 ~125~126~125
C5 ~124~125~124
C6 ~115 (C-Br)~116 (C-Br)~115 (C-Br)
C7 ~120~121~120
C7a ~151~138~149
C3a ~130~128~129
-NCH₃ N/AN/A~30

Interpretation and Causality:

The chemical shift of the C2 carbon is highly diagnostic. In Analog 1 , it appears around 167 ppm. For Analog 2 , this carbon is part of a carbonyl group and is significantly deshielded, appearing around 175 ppm. For the target imine , the C2 carbon, being part of a C=N bond, is expected to be less deshielded than the carbonyl carbon, with a predicted chemical shift around 160 ppm. The presence of a signal around 30 ppm for the N-methyl carbon would be a key identifier for the target compound. The C-Br carbon (C6) will be found at a similar upfield position in all three compounds. Computational studies using Density Functional Theory (DFT) have shown good correlation with experimental NMR data for benzothiazole derivatives and can be employed for more precise predictions.[2][3]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted and Observed Mass Spectrometry Data (m/z)

Ion2-amino-6-bromobenzothiazole (Analog 1)6-bromo-3H-1,3-benzothiazol-2-one (Analog 2)6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine (Target - Predicted)
[M]⁺ 228/230229/231242/244
[M+1]⁺ 229/231230/232243/245
Key Fragments [M-HCN]⁺, [M-NH₂]⁺, [C₆H₃BrS]⁺[M-CO]⁺, [M-HCO]⁺, [C₆H₃BrS]⁺[M-CH₃]⁺, [M-HCN]⁺, [C₇H₅BrN]⁺

Interpretation and Causality:

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensities, which will be a common feature for all three compounds. The molecular weight of the target compound is 242/244 amu, which is a primary identifier.

The fragmentation patterns will differ based on the substituent at the 2-position. 2-amino-6-bromobenzothiazole may lose HCN or the amino group. 6-bromo-3H-1,3-benzothiazol-2-one is expected to show a characteristic loss of CO. For the target imine , fragmentation is likely to involve the loss of the N-methyl group (a loss of 15 amu) or the elimination of HCN. The stable benzothiazole ring system will likely be a common fragment in all three spectra.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrumental parameters.

General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis prep_solid Solid Sample ftir FT-IR prep_solid->ftir prep_solution Solution Sample nmr NMR prep_solution->nmr ms Mass Spec prep_solution->ms analysis Spectral Interpretation & Structural Elucidation ftir->analysis nmr->analysis ms->analysis

Caption: General workflow for spectroscopic analysis of organic compounds.

FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[4]

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[5]

  • Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[5]

  • Data Analysis: The final spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[4]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to fragmentation, while ESI is a softer technique that typically produces the molecular ion.[4][6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.

Conclusion

This guide demonstrates a powerful strategy for the spectroscopic analysis of a target compound when direct experimental data is scarce. By leveraging the comprehensive analysis of structurally similar analogs and incorporating insights from computational studies, we can confidently predict and interpret the key spectroscopic features of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The distinct signatures in the FT-IR (N-H and C=N stretches), ¹H NMR (N-methyl singlet), ¹³C NMR (C2 and N-methyl carbons), and Mass Spectrum (molecular ion and fragmentation pattern) provide a clear and robust pathway for its unambiguous identification. This comparative and predictive approach is an invaluable tool for researchers in the field of synthetic and medicinal chemistry.

References

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A Comparative Guide to the Cytotoxicity of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Oncology Research

Our analysis will focus on the influence of substituents at the 6-position of the benzothiazole ring, the impact of the N-methylation at the 3-position, and the role of the 2-imino group in mediating cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel chemotherapeutic agents.

Comparative Cytotoxicity Analysis: A Structure-Activity Relationship Perspective

The cytotoxic potency of benzothiazole derivatives is intricately linked to their substitution patterns. The following sections dissect the available data for compounds structurally related to 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine to infer its potential activity.

The Influence of Substitution at the 6-Position

The 6-position of the benzothiazole ring is a critical site for modulating cytotoxic activity. Halogenation, in particular, has been a successful strategy in enhancing the anticancer properties of this scaffold.

A study on N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine derivatives revealed that the nature of the substituent at the 6-position significantly impacts cytotoxicity. While direct data for a 6-bromo-3-methyl derivative is unavailable, the study provides valuable insights into the effects of various substituents on different cancer cell lines.[4] For instance, the presence of a phenolic segment in one of the tested compounds (2b) resulted in the best cytotoxicity against a panel of cancer cell lines including MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon), HeLa (cervical), Neuro-2a (neuroblastoma), and K-562 (leukemia).[4]

In a series of N-alkylbromo-benzothiazoles, a compound with a 6-methoxy group, (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine, demonstrated potent anticancer activity against prostate (PC-3), leukemia (THP-1), and colon (Caco-2) cancer cell lines, with IC50 values of 0.6 µM, 3 µM, and 9.9 µM, respectively.[5] This highlights that both electron-donating and electron-withdrawing groups at the 6-position can contribute to cytotoxicity, suggesting a complex interplay of electronic and steric factors.

The following table summarizes the cytotoxic activity of various 6-substituted benzothiazole derivatives against different cancer cell lines, providing a comparative landscape.

Compound Class6-SubstituentCancer Cell LineIC50 (µM)Reference
N-(6-substituted-1,3-benzothiazol-2-yl)-...-imine-OH (in phenolic segment of compound 2b)MDA-MB-231Data not quantified, but most active[4]
N-alkylbromo-benzothiazoles-OCH3PC-30.6[5]
N-alkylbromo-benzothiazoles-OCH3THP-13[5]
N-alkylbromo-benzothiazoles-OCH3Caco-29.9[5]

Note: The data presented is for structurally related compounds and not for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine itself.

The Role of the 3-Methyl and 2-Imino Moieties

The substitution at the 3-position and the nature of the group at the 2-position are also pivotal in determining the cytotoxic profile of benzothiazoles. The N-methylation in 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine likely influences its lipophilicity and ability to interact with biological targets.

A study on 3-methylenamino-4(3H)-quinazolone derivatives, which also feature an imine linkage, demonstrated that these compounds can exhibit good cytotoxic activity against various cancer cell lines.[6] For instance, a derivative with a 4-bromo-2-hydroxybenzylidene substituent showed an IC50 of 8.79 µM against MDA-MB-231 cells.[6] This suggests that the imine functionality can be a part of a pharmacophore with potent anticancer effects.

Furthermore, research on benzoxazole/benzothiazole-2-imino-coumarin hybrids has shown that 2-imino derivatives can exhibit remarkable cytotoxicity, with some compounds displaying IC50 values in the sub-micromolar range against ovarian, lung, bladder, and cervical cancer cell lines.[2]

Proposed Mechanism of Action: Induction of Apoptosis

Several studies on cytotoxic benzothiazole derivatives point towards the induction of apoptosis as a primary mechanism of cell death.[7][8] This is often mediated through the intrinsic mitochondrial pathway. For instance, a novel benzothiazole derivative was shown to suppress cell proliferation and promote apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential.[8] Similarly, a study on N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds demonstrated that the most active compound induced apoptosis in human breast cancer cells (MDA-MD-231).[4]

The proposed apoptotic pathway is illustrated in the following diagram:

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Benzothiazole Derivative Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole Derivative->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by cytotoxic benzothiazole derivatives.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical first step in its development as a potential therapeutic agent. The following is a detailed protocol for the widely used MTT assay, adapted from methodologies reported for testing benzothiazole derivatives.

MTT Assay for In Vitro Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile culture plates

  • Test compound (6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include appropriate controls:

      • Vehicle control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated control: Cells treated with culture medium only.

      • Blank: Wells containing medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the experimental workflow for the MTT assay:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis CellSeeding Cell Seeding (96-well plate) Incubation1 24h Incubation (37°C, 5% CO2) CellSeeding->Incubation1 CompoundTreatment Compound Treatment (Serial Dilutions) Incubation1->CompoundTreatment Incubation2 24-72h Incubation CompoundTreatment->Incubation2 MTTAddition MTT Addition Incubation2->MTTAddition Incubation3 2-4h Incubation MTTAddition->Incubation3 FormazanSolubilization Formazan Solubilization (DMSO) Incubation3->FormazanSolubilization AbsorbanceReading Absorbance Reading (570 nm) FormazanSolubilization->AbsorbanceReading DataAnalysis Calculate % Viability Determine IC50 AbsorbanceReading->DataAnalysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Based on the analysis of structurally related compounds, 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is anticipated to exhibit cytotoxic activity against various cancer cell lines. The presence of the 6-bromo substituent is a key feature often associated with enhanced anticancer potency in the benzothiazole series. The 3-methyl and 2-imino groups further contribute to the unique chemical properties of the molecule, which likely influence its biological activity. The primary mechanism of action is predicted to be the induction of apoptosis through the mitochondrial pathway.

Further experimental validation is imperative to definitively characterize the cytotoxic profile of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The provided MTT assay protocol offers a robust starting point for such investigations. A comprehensive evaluation against a panel of cancer cell lines, alongside mechanistic studies, will be crucial in determining its potential as a novel anticancer agent.

References

  • Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents. Pharmazie. 2019 Nov 1;74(11):648-657.
  • Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research. 2019;5(1):87-94.
  • Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Medicinal Chemistry Research. 2015;24(10):3670-3681.
  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. 2021;11(4):339-347.
  • Benzothiazole Inhibits the Growth of Phytophthora Capsici Through Inducing Apoptosis and Suppressing Stress Responses and Metabolic Detoxification. Pesticide Biochemistry and Physiology. 2019 Feb;154:7-16.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Cancer Biology & Medicine. 2021;18(4):1070-1085.
  • Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer. 2011 Oct 28;11:457.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. 2020;20(13):1214-1234.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy. 2013;4(4):169-172.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. 2022;12(46):30135-30149.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a compound that demands respect due to its toxicological profile. The primary hazards, as identified in its Safety Data Sheet (SDS), dictate the stringent handling and disposal requirements.

Table 1: GHS Hazard Profile for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Hazard ClassificationGHS CodeHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[1][2] Mixing halogenated with non-halogenated waste not only complicates disposal but also significantly increases costs.[3]

Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable. The hazards identified necessitate the use of specific PPE to create a barrier between the researcher and the chemical.

  • Engineering Controls: All handling and preparation for disposal of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[4]

  • Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully fastened. Ensure that skin is not exposed.

Step-by-Step Disposal Protocol

Disposal is not merely "throwing away"; it is a structured process of containment, segregation, and transfer. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][5]

Step 1: Waste Segregation

  • Primary Compound: Unused or expired 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine should be kept in its original, clearly labeled container whenever possible.

  • Contaminated Solid Waste: This includes items like gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the chemical. These items must be collected in a designated, properly labeled hazardous waste container for halogenated solid waste .

  • Contaminated Liquid Waste: Solutions containing 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine and any rinsate from cleaning contaminated glassware must be collected in a designated hazardous waste container for halogenated liquid waste . Do not mix with non-halogenated solvent waste.[2][3]

Step 2: Container Selection and Labeling

  • Container Integrity: Use only chemically compatible containers that can be securely sealed to be "vapor tight" and "spill proof."[1][2] For liquid waste, secondary containment is recommended.[6]

  • Labeling: All waste containers must be labeled clearly and immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine"

    • The specific waste type (e.g., "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste")

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark).

Step 3: Handling Empty Containers

  • Empty containers that once held 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine are still considered hazardous waste as they contain residue.

  • These containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the rinsate from this cleaning process must be collected and disposed of as halogenated liquid hazardous waste. [5]

  • After triple-rinsing, the container labels should be completely defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[5]

Step 4: Final Disposal Arrangement

  • Store all sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.

  • Only a licensed and permitted hazardous waste transporter and disposal facility may handle the final treatment of this chemical waste.[1]

Emergency Procedures in a Disposal Context

Accidents can happen, even during planned disposal procedures. Rapid and correct response is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.

  • Spill: Evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a designated hazardous waste container for halogenated solids. Ventilate the area and wash the spill site after material pickup is complete. Report the spill to your EHS office.

DisposalWorkflow cluster_start Identify Waste Type cluster_classification Classification & Segregation cluster_containment Containment & Labeling cluster_end Final Disposition start Waste Generated pure_solid Pure Compound / Expired Reagent start->pure_solid Solid cont_solid Contaminated Solid Waste (Gloves, Pipettes, etc.) start->cont_solid Solid cont_liquid Contaminated Liquid Waste (Solutions, Rinsate) start->cont_liquid Liquid container_solid Seal in a 'Halogenated Solid Waste' container. Label with contents and hazards. pure_solid->container_solid cont_solid->container_solid container_liquid Collect in a 'Halogenated Liquid Waste' container. Use secondary containment. Label with contents and hazards. cont_liquid->container_liquid storage Store in designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs Contact EHS for Pickup by Licensed Disposal Vendor storage->ehs

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). U.S. Environmental Protection Agency. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]

  • 6-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • 6-Bromo-1,3-benzothiazol-2-amine. ResearchGate. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. KEIM. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Logic-Driven Approach

The chemical structure of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine presents two primary areas of toxicological concern: the brominated benzothiazole core and the imine functional group. Brominated organic compounds are known for their potential toxicity, corrosivity, and reactivity.[1] Thiazole derivatives, while widely used in pharmaceuticals, can cause serious eye and skin irritation.[2] Safety data for similar compounds, such as 6-Bromo-1,3-benzothiazole, indicate hazards including being harmful if swallowed and causing skin, eye, and respiratory irritation.[3] Therefore, a conservative and comprehensive PPE strategy is not just recommended, but essential.

Core PPE Recommendations: A Multi-Layered Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine. The following table outlines the minimum required PPE, with justifications rooted in the potential hazards.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles.Thiazole derivatives are known to cause serious eye irritation.[2] Goggles provide a primary seal against splashes and vapors, while a face shield offers a secondary barrier, protecting the entire face from splashes during transfers or potential exothermic reactions.
Hand Protection Disposable, powder-free nitrile gloves. For extended-duration tasks or when handling larger quantities, double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals.[2] Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection A chemical-resistant laboratory coat, preferably made of a non-absorbent material like polyethylene-coated polypropylene.This protects the skin and personal clothing from accidental spills and contamination.[2] The coat should be fully buttoned to provide maximum coverage.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.Brominated compounds can release toxic or corrosive vapors.[1][4] A fume hood is the primary engineering control to protect the user from inhaling these vapors.
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following steps provide a clear workflow for handling 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

1. Pre-Handling Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before introducing the compound.

  • Don all required PPE as outlined in the table above.

2. Handling the Compound:

  • Conduct all manipulations, including weighing and transfers, within the fume hood.

  • Use caution when opening containers to prevent the release of dust or vapors.

  • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.

3. Post-Handling Procedures:

  • Properly seal and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with the compound. A saturated sodium thiosulfate solution can be used to neutralize bromine-containing spills.[5]

  • Doff PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

4. Waste Disposal:

  • Dispose of all contaminated waste, including gloves, weighing papers, and empty containers, in a designated hazardous waste container.[6]

  • Ensure the waste container is properly labeled according to your institution's guidelines.

Visualizing the Workflow for Safe Handling

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Verify Fume Hood & Gather Materials Don_PPE Don All Required PPE Prep->Don_PPE Handle Manipulate Compound in Fume Hood Don_PPE->Handle Store Seal & Store Compound Handle->Store Decon Decontaminate Work Area Store->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Waste Dispose of Hazardous Waste Wash->Waste

Caption: A workflow diagram illustrating the key stages of safe handling for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[4] Seek medical attention if irritation develops.

  • Eye Contact: Promptly flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Give large amounts of water or milk to dilute the substance. Seek immediate medical attention.[4]

By implementing these comprehensive safety measures, researchers can confidently handle 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, minimizing risks and fostering a culture of safety within the laboratory.

References

  • Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • LCSS: BROMINE. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Kansas State University.
  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • 6-Bromo-1,3-benzothiazole SDS. Chemsrc.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.